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  • Product: 2-(Azetidin-3-yloxy)acetic acid; trifluoroacetic acid
  • CAS: 1909327-16-7

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical and Synthetic Profiling of 2-(Azetidin-3-yloxy)acetic Acid Trifluoroacetic Acid

Executive Summary The compound 2-(Azetidin-3-yloxy)acetic acid trifluoroacetic acid (CAS: 1909327-16-7) is a highly versatile, bifunctional building block widely utilized in modern medicinal chemistry, peptide synthesis,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(Azetidin-3-yloxy)acetic acid trifluoroacetic acid (CAS: 1909327-16-7) is a highly versatile, bifunctional building block widely utilized in modern medicinal chemistry, peptide synthesis, and the development of Proteolysis Targeting Chimeras (PROTACs). As the pharmaceutical industry increasingly prioritizes the "escape from flatland"—a paradigm shift towards molecules with a higher fraction of sp3-hybridized carbons (Fsp3)—the azetidine ring has emerged as a privileged scaffold[1]. This whitepaper provides an in-depth technical analysis of the structural rationale, physicochemical properties, and field-proven synthetic methodologies associated with this critical intermediate.

Molecular Architecture & Structural Rationale

The molecular architecture of 2-(azetidin-3-yloxy)acetic acid features a highly strained, four-membered saturated nitrogen heterocycle (azetidine) linked to a carboxylic acid via an ether oxygen.

The Azetidine Advantage

Incorporating an azetidine ring into a drug candidate or linker system serves several mechanistic purposes[2][3]:

  • Conformational Constraint: The rigid four-membered ring restricts the conformational flexibility of the attached substituents, which can significantly reduce the entropic penalty upon binding to a target protein, thereby increasing binding affinity.

  • Physicochemical Optimization: Azetidines act as excellent bioisosteres for larger, more lipophilic rings like piperidines or pyrrolidines. They typically lower the partition coefficient (logP) and increase aqueous solubility, which are critical parameters for oral bioavailability[4].

  • Metabolic Stability: The compact nature and lack of easily accessible sites for cytochrome P450-mediated oxidation often render azetidine-containing molecules more metabolically stable than their acyclic or larger cyclic counterparts[2].

The Role of the Trifluoroacetic Acid (TFA) Salt

The free base of 2-(azetidin-3-yloxy)acetic acid (CAS: 1315059-34-7) contains both a nucleophilic secondary amine and an electrophilic carboxylic acid precursor[5]. If left as a zwitterion or free base, the molecule is prone to intermolecular self-condensation (oligomerization) over time. Formulating the compound as a Trifluoroacetic Acid (TFA) salt protonates the azetidine nitrogen, converting it into a non-nucleophilic azetidinium cation[6]. This causality is critical: the TFA salt guarantees long-term shelf stability and prevents premature degradation, provided the hygroscopic nature of the salt is managed properly during storage.

Physicochemical Profiling

Understanding the quantitative parameters of this compound is essential for predicting its behavior in both synthetic workflows and biological assays. The data is summarized in the table below.

PropertyValue / Description
Nomenclature 2-(Azetidin-3-yloxy)acetic acid trifluoroacetic acid
CAS Registry Number (TFA Salt) 1909327-16-7
CAS Registry Number (Free Base) 1315059-34-7[5]
Molecular Formula (TFA Salt) C₅H₉NO₃ · C₂HF₃O₂ (Total: C₇H₁₀F₃NO₅)
Molecular Weight (TFA Salt) 245.16 g/mol
Molecular Weight (Free Base) 131.13 g/mol [5]
Estimated pKa (Azetidine N-H) ~10.4 (Highly basic secondary amine)
Estimated pKa (Carboxylic Acid) ~3.5 (Standard aliphatic ether-linked acid)
Physical State Solid / Powder[5]
Solubility High solubility in polar aprotic solvents (DMF, DMSO) and water.

Chemical Reactivity & Synthetic Utility

The synthetic power of 2-(azetidin-3-yloxy)acetic acid lies in its orthogonal bifunctionality. However, because it is supplied as a TFA salt, stoichiometric neutralization is an absolute prerequisite before any base-catalyzed or nucleophilic reactions can occur[7].

Reactivity Center 2-(Azetidin-3-yloxy)acetic acid TFA Salt Amine Azetidine N-H (Nucleophilic Center) Center->Amine Neutralization (e.g., DIPEA) Acid Carboxylic Acid (Electrophilic Precursor) Center->Acid Amine_Rx1 Reductive Amination Amine->Amine_Rx1 Amine_Rx2 Amidation / Sulfonylation Amine->Amine_Rx2 Amine_Rx3 SNAr Reactions Amine->Amine_Rx3 Acid_Rx1 Peptide Coupling (HATU/EDC) Acid->Acid_Rx1 Acid_Rx2 Esterification Acid->Acid_Rx2

Bifunctional reactivity map of 2-(Azetidin-3-yloxy)acetic acid.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include specific checkpoints to verify the success of intermediate steps before proceeding.

Protocol A: Standard Amide Coupling (Carboxylic Acid Activation)

This workflow utilizes the carboxylic acid moiety to form an amide bond with an exogenous primary or secondary amine. HATU is selected as the coupling agent due to its high efficiency and ability to minimize racemization (though stereocenters are not a concern for this specific achiral building block, HATU remains the gold standard for hindered amines)[7].

Causality Note: N,N-Diisopropylethylamine (DIPEA) is added in a large excess (3-4 equivalents). The first equivalent is strictly consumed to neutralize the TFA salt[7]. The remaining equivalents are required to deprotonate the carboxylic acid for activation by HATU and to maintain a basic environment for the incoming amine nucleophile.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 2-(azetidin-3-yloxy)acetic acid TFA salt in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1 M to 0.5 M. Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive active ester intermediate.

  • Neutralization & Activation: Add 3.0 to 4.0 equivalents of DIPEA to the stirring solution at room temperature.

  • Coupling Agent Addition: Add 1.2 equivalents of HATU. Stir the mixture for 15–30 minutes to allow the formation of the active O-At (7-azabenzotriazole) ester.

  • Self-Validation Checkpoint 1: Remove a 5 µL aliquot, quench in 100 µL of Acetonitrile/Water, and analyze via LC-MS. You must observe the mass of the active ester or the complete consumption of the starting acid before proceeding.

  • Nucleophilic Attack: Add 1.1 equivalents of your target amine (the nucleophile). Stir at room temperature for 2 to 4 hours.

  • Self-Validation Checkpoint 2: Monitor the reaction via LC-MS. The disappearance of the active ester mass and the appearance of the desired product mass confirm reaction completion.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via reverse-phase preparative HPLC or flash column chromatography.

Workflow Step1 1. Dissolve TFA Salt in Anhydrous DMF (0.1 - 0.5 M) Step2 2. Add DIPEA (3-4 eq) Neutralizes TFA & activates amine Step1->Step2 Step3 3. Add Coupling Reagent (HATU, 1.2 eq) Forms active ester Step2->Step3 Step4 4. Add Amine Nucleophile (1.1 eq) Acyl substitution Step3->Step4 Step5 5. Stir at RT (2-4 h) Monitor via LC-MS Step4->Step5 Step6 6. Aqueous Workup & HPLC Purification Step5->Step6

Step-by-step amide coupling workflow utilizing the carboxylic acid moiety.

Protocol B: N-Derivatization via Reductive Amination

If the synthetic goal is to elaborate the azetidine nitrogen, reductive amination with an aldehyde or ketone is a highly effective, mild approach.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 2-(azetidin-3-yloxy)acetic acid TFA salt and 1.2 equivalents of the target aldehyde in anhydrous Dichloromethane (DCM) or Methanol (MeOH).

  • Neutralization: Add 1.5 equivalents of Triethylamine (TEA) or DIPEA to liberate the free azetidine base.

  • Imine Formation: Stir the mixture at room temperature for 1–2 hours. Self-Validation: LC-MS should indicate the mass of the intermediate imine/iminium ion.

  • Reduction: Add 1.5 to 2.0 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)₃) in portions. Stir for an additional 4–12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry the organic layers, and concentrate for subsequent purification.

Handling, Storage, and Stability

Because it is formulated as a trifluoroacetic acid salt, 2-(azetidin-3-yloxy)acetic acid exhibits hygroscopic properties. Exposure to atmospheric moisture can lead to water absorption, which alters the effective molecular weight and can introduce water into moisture-sensitive reactions (like HATU couplings)[8].

  • Storage: Store desiccated at 4°C or -20°C for long-term preservation.

  • Handling: Allow the container to reach room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.

References

  • Benchchem - 2-(Azetidin-3-yloxy)
  • Sigma-Aldrich - 3-(2-aep)
  • PharmaBlock - Azetidines in Drug Discovery Source: PharmaBlock URL
  • Benchchem - The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development Source: Benchchem URL
  • Domainex - Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery Source: Domainex URL
  • Technical Disclosure Commons - Improved Process for The Preparation of Peptides and Trifluoroacetic Acid Salts Source: TDCommons URL

Sources

Exploratory

A Comprehensive Technical Guide to the Structural Analysis and Characterization of 2-(Azetidin-3-yloxy)acetic acid TFA Salt

For distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive, multi-technique framework for the definitive structural analysis and characterizati...

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Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, multi-technique framework for the definitive structural analysis and characterization of 2-(Azetidin-3-yloxy)acetic acid trifluoroacetate (TFA) salt. Recognizing the critical importance of unambiguous molecular characterization in drug discovery and development, this document moves beyond a simple listing of methods. It presents an integrated analytical workflow, detailing the causality behind experimental choices and emphasizing self-validating protocols. From initial identity and purity assessment by LC-MS to complete structural elucidation via advanced NMR spectroscopy and single-crystal X-ray diffraction, this guide serves as a robust resource for scientists tasked with characterizing complex small molecules.

Introduction and Molecular Overview

2-(Azetidin-3-yloxy)acetic acid is a heterocyclic building block increasingly utilized in medicinal chemistry. Its strained four-membered azetidine ring, combined with an ether linkage and a carboxylic acid moiety, offers a unique three-dimensional scaffold for designing novel therapeutic agents.[1] In many synthetic and purification workflows, particularly those involving reverse-phase high-performance liquid chromatography (HPLC), this compound is isolated as a trifluoroacetate (TFA) salt.[2] The TFA counterion results from its use as an ion-pairing agent during purification or as a cleavage reagent in solid-phase synthesis.[2][3]

Accurate characterization of this salt form is paramount, as the counterion can influence physicochemical properties such as solubility, stability, and hygroscopicity, which are critical quality attributes in drug development. This guide outlines a logical and efficient workflow to confirm the identity, purity, and detailed structure of this specific salt.

Molecular Structures:

  • Cation: 2-(Azetidin-3-yloxy)acetic acid

    • Molecular Formula (Cation): C₅H₉NO₃

    • Monoisotopic Mass: 131.0582 u

  • Anion: Trifluoroacetate

    • Molecular Formula (Anion): C₂F₃O₂⁻

    • Monoisotopic Mass: 112.9851 u

  • Salt:

    • Molecular Formula: C₇H₁₀F₃NO₄

    • Monoisotopic Mass: 245.0562 u

The Integrated Analytical Workflow: A Multi-Pillar Approach

A robust characterization strategy relies on the orthogonal application of multiple analytical techniques. Data from each method should corroborate the others, creating a self-validating and unimpeachable structural assignment. Our recommended workflow proceeds from rapid, high-throughput screening to definitive, in-depth structural analysis.

Analytical_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Definitive 3D Structure & Solid State LCMS LC-MS (Purity & Identity) NMR NMR Spectroscopy (Connectivity) LCMS->NMR Confirms Mass FTIR FTIR Spectroscopy (Functional Groups) LCMS->FTIR Suggests Functionality SCXRD Single-Crystal XRD (Absolute Structure) NMR->SCXRD Confirms Connectivity FTIR->NMR Confirms Functional Groups

Caption: Integrated workflow for structural characterization.

Identity Confirmation and Purity Assessment

The initial step for any new batch of material is to confirm its identity and assess its purity. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the cornerstone of this phase.[4][5]

High-Performance Liquid Chromatography (HPLC-UV)
  • Expertise & Rationale: HPLC is the gold standard for purity analysis in the pharmaceutical industry.[6][7] A reversed-phase method is ideal for this polar molecule. The goal is to develop a method that provides a sharp, symmetrical peak for the main component, well-resolved from any potential impurities or starting materials. UV detection is suitable due to the presence of the carboxyl and amine functionalities, although at low wavelengths.

  • Trustworthiness: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. A purity level of >95% is typically required for subsequent advanced characterization.

Experimental Protocol: HPLC-UV Purity Analysis

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve ~1 mg of the salt in 1 mL of 50:50 Water:Acetonitrile.

Mass Spectrometry (MS)
  • Expertise & Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing a direct measurement of molecular weight.[8][9] Electrospray Ionization (ESI) is the preferred method for this molecule as it is a gentle ionization technique suitable for polar, non-volatile compounds.[10] Analysis in both positive and negative ion modes is crucial for a complete picture.

  • Trustworthiness: The experimentally observed mass must match the theoretically calculated mass of the protonated molecule [M+H]⁺ and the trifluoroacetate anion [TFA]⁻, providing unambiguous confirmation of identity.[11]

Experimental Protocol: LC-MS Analysis

  • System: Couple the HPLC outflow directly to an ESI-MS instrument.

  • Ionization Mode: ESI, run in both positive and negative modes in separate injections.

  • Positive Mode [M+H]⁺: Scan for the protonated cation, 2-(Azetidin-3-yloxy)acetic acid.

    • Expected m/z: 132.0655 (for C₅H₁₀NO₃⁺)

  • Negative Mode [M-H]⁻: Scan for the deprotonated trifluoroacetate anion.

    • Expected m/z: 112.9856 (for C₂F₃O₂⁻)

IonFormulaCalculated Mass (u)Observed m/zMode
Protonated Cation [C₅H₉NO₃ + H]⁺132.0655e.g., 132.1ESI+
TFA Anion [C₂HF₃O₂ - H]⁻112.9856e.g., 113.0ESI-
Caption: Expected Mass Spectrometry Data.

Elucidation of Covalent Structure

Once identity and purity are confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed for the definitive elucidation of the molecule's covalent structure.[12][13]

¹H and ¹³C NMR Spectroscopy
  • Expertise & Rationale: 1D NMR provides information on the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.[14] The chemical shift, integration (for ¹H), and multiplicity (splitting pattern) of each signal are used to piece together the molecular fragments. The presence of the TFA salt will protonate the azetidine nitrogen, significantly affecting the chemical shifts of adjacent protons. The highly acidic carboxyl proton may exchange with the solvent, leading to a broad signal or no signal at all.[15]

  • Trustworthiness: The number of signals in the ¹³C spectrum must match the number of unique carbon atoms in the proposed structure. The integration and splitting patterns in the ¹H spectrum must be fully consistent with the connectivity.

2D NMR Spectroscopy (COSY, HSQC)
  • Expertise & Rationale: When 1D spectra are complex or ambiguous, 2D NMR experiments are indispensable.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is crucial for tracing the proton network through the azetidine ring and the acetic acid moiety.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to. This provides an unambiguous assignment of each ¹H-¹³C pair.[13]

  • Trustworthiness: The combination of COSY and HSQC data allows for the confident assembly of the entire molecular skeleton, piece by piece, leaving no doubt as to the atom-to-atom connectivity.

NMR_Strategy H1_NMR 1H NMR (Proton Environments) COSY 2D COSY (H-H Correlations) H1_NMR->COSY HSQC 2D HSQC (C-H Correlations) H1_NMR->HSQC C13_NMR 13C NMR (Carbon Skeleton) C13_NMR->HSQC Structure Final Structure COSY->Structure Builds Spin Systems HSQC->Structure Assigns Carbons

Caption: Logic flow of NMR data integration.

Experimental Protocol: NMR Analysis

  • System: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the salt in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for its ability to exchange with and suppress the broad N-H and O-H protons, simplifying the spectrum.

  • Experiments: Acquire ¹H, ¹³C, COSY, and HSQC spectra using standard instrument parameters.

  • TFA Signal: In ¹³C NMR, the TFA counterion will show two characteristic signals: a quartet around 160 ppm (for the carbonyl carbon, split by the three fluorine atoms) and a quartet around 116 ppm (for the CF₃ carbon).[16]

Functional Group and Solid-State Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Expertise & Rationale: FTIR is a rapid and powerful technique for identifying the functional groups present in a molecule.[17] For this compound, we expect to see characteristic vibrational bands for the O-H of the carboxylic acid, the N-H of the protonated amine, the C=O of the carboxylic acid, and the C-F bonds of the TFA counterion.[18][19]

  • Trustworthiness: The presence of these key bands provides orthogonal confirmation of the functional groups deduced from NMR and MS data. The broad O-H stretch is particularly characteristic of carboxylic acids.[15]

Experimental Protocol: FTIR Analysis

  • System: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
O-H Stretch (Acid) 3300 - 2500Very Broad
N-H Stretch (Amine Salt) 3200 - 2800Broad, overlaps O-H
C=O Stretch (Acid) 1760 - 1710Strong, Sharp
C-O Stretch (Ether & Acid) 1320 - 1000Strong
C-F Stretch (TFA) 1250 - 1100Very Strong
Caption: Key FTIR Vibrational Frequencies.
Single-Crystal X-ray Diffraction (SC-XRD)
  • Expertise & Rationale: SC-XRD is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[20][21] It provides unambiguous proof of structure, including relative and absolute stereochemistry, bond lengths, and bond angles.[22][23][24] This technique is the ultimate arbiter of molecular structure.

  • Trustworthiness: A successful crystal structure determination provides an incontrovertible, three-dimensional model of the molecule and its counterion in the crystal lattice, confirming the connectivity derived from NMR and the identity from MS.

Experimental Protocol: SC-XRD Analysis

  • Crystal Growth: This is the most critical and often challenging step. Slow evaporation of a solvent in which the compound is moderately soluble (e.g., methanol/ether, isopropanol) is a common starting point.

  • Crystal Selection: Mount a suitable single crystal (typically < 0.5 mm, clear, with no visible fractures) on the goniometer of a single-crystal diffractometer.[21]

  • Data Collection: Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.

  • Structure Solution & Refinement: Use specialized software to solve the phase problem and refine the atomic positions to generate the final crystal structure.

Conclusion

The structural characterization of 2-(Azetidin-3-yloxy)acetic acid TFA salt requires a synergistic and logical application of modern analytical techniques. By following the integrated workflow presented in this guide—beginning with LC-MS for identity and purity, followed by a comprehensive suite of NMR experiments to define connectivity, and corroborated by FTIR for functional group confirmation—a high degree of confidence in the structure can be achieved. For absolute proof, particularly for regulatory submissions, single-crystal X-ray diffraction provides the definitive and unambiguous three-dimensional structure. This multi-pillar approach ensures scientific rigor and provides the self-validating data package required by drug development professionals.

References

  • MtoZ Biolabs. Mass Spectrometry for Molecular Weight: Common Methods and Applications. Retrieved from [Link]

  • Pharma Now. Why HPLC Is Essential in the Pharmaceutical Industry. Retrieved from [Link]

  • Scripps Research. What is Mass Spectrometry. Retrieved from [Link]

  • Crystal Pharmatech. Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). Retrieved from [Link]

  • Broad Institute. What is Mass Spectrometry? Retrieved from [Link]

  • Springer Nature. (2018). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Retrieved from [Link]

  • Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing? Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Retrieved from [Link]

  • Hypha Discovery. Structure Elucidation and NMR. Retrieved from [Link]

  • NIH National Library of Medicine. (2024, March 7). The Evolving Landscape of NMR Structural Elucidation. Retrieved from [Link]

  • NJ Labs. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry. Retrieved from [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. Retrieved from [Link]

  • Improved Pharma. (2025, July 18). Single Crystal X-Ray Structure Determination. Retrieved from [Link]

  • LCGC International. (2025, October 8). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. Retrieved from [Link]

  • PubMed. Determination of absolute configuration using single crystal X-ray diffraction. Retrieved from [Link]

  • Oregon State University. Small Molecule Characterization. Retrieved from [Link]

  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Springer Nature Experiments. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Retrieved from [Link]

  • NIH National Library of Medicine. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Royal Society of Chemistry. Synthesis and characterization of trifluoromethylcarboxonium salts. Retrieved from [Link]

  • NextSDS. 2-(azetidin-3-yl)acetic acid; trifluoroacetic acid — Chemical Substance Information. Retrieved from [Link]

  • NIH National Library of Medicine. (2024, December 23). Trifluoroacetic Acid as a Molecular Probe. Retrieved from [Link]

  • NextSDS. 2-(azetidin-3-yloxy)-N-methylacetamide; trifluoroacetic acid — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2024, August 16). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved from [Link]

  • Impactfactor.org. (2015, January 1). Synthesis of Some New Azetidinones Derived from Heterocyclics and their Antimicrobial Activity. Retrieved from [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. FTIR-ATR spectra of (a) neat carboxylic acids and (b) unfunctionalized... Retrieved from [Link]

  • RSC Publishing. (2026, March 9). Method for quantifying trifluoroacetic acid in peptides by 1 H -19 F NMR spectral correlation. Retrieved from [Link]

  • Wikipedia. Trifluoroacetic acid. Retrieved from [Link]

  • NIH National Library of Medicine. (2025, August 5). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides. Retrieved from [Link]

  • YouTube. (2023, March 4). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. Retrieved from [Link]

  • PubChem. VU0364572 TFA salt. Retrieved from [Link]

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Foundational

The Azetidine Scaffold: A Nexus of Strain and Stability in Modern Drug Design

A Technical Guide for Researchers and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The four-membered nitrogen-containing heterocycle, azetidine, has emerged as a p...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The four-membered nitrogen-containing heterocycle, azetidine, has emerged as a privileged scaffold in contemporary drug discovery. Its unique conformational rigidity, a consequence of significant ring strain, coupled with its inherent stability, offers medicinal chemists a powerful tool to modulate the pharmacological and pharmacokinetic profiles of drug candidates. This guide provides an in-depth exploration of the mechanisms of action underpinning the therapeutic efficacy of azetidine derivatives. We will delve into the structural and chemical characteristics that define their utility, their role as versatile bioisosteres, and their application in targeting key signaling pathways across a spectrum of diseases. Furthermore, this document will furnish detailed experimental protocols for the characterization of azetidine-based compounds and discuss the evolving landscape of their synthesis and application in next-generation therapeutics.

Introduction: The Rise of a Strained Scaffold

Historically, the synthesis of the strained azetidine ring presented considerable challenges, limiting its broad application in medicinal chemistry.[1][2] However, recent advancements in synthetic methodologies have rendered a diverse array of functionalized azetidines more accessible, sparking a surge of interest in their potential.[3][4] The unique structural features of the azetidine ring, such as its high ring strain, sp3-rich character, and conformational rigidity, confer advantageous physicochemical and pharmacokinetic properties.[5][6] These attributes include enhanced aqueous solubility, improved metabolic stability, and the ability to present substituents in a well-defined three-dimensional orientation, which can lead to increased binding affinity and selectivity for biological targets.[1][7]

Natural and synthetic azetidine derivatives have demonstrated a broad spectrum of pharmacological activities, including roles as muscarinic antagonists, central nervous system (CNS) modulators, and potent antibacterial and anticancer agents.[3][5] Several FDA-approved drugs, such as baricitinib, cobimetinib, and azelnidipine, feature the azetidine motif, underscoring its therapeutic relevance in oncology, inflammation, and cardiovascular disease.[5] This guide will elucidate the core mechanisms through which these fascinating molecules exert their therapeutic effects.

The Mechanistic Underpinnings of Azetidine's Pharmacological Activity

The therapeutic utility of azetidine derivatives stems from a combination of their unique structural properties and their ability to interact with biological targets in specific and potent ways.

Conformational Rigidity and Pre-organization

The strained four-membered ring of azetidine significantly restricts the conformational freedom of its substituents.[1] This pre-organization of pharmacophoric groups can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in enhanced binding affinity and selectivity.[7] The rigid scaffold allows for the precise positioning of functional groups in three-dimensional space, enabling interactions with target proteins that may not be achievable with more flexible acyclic or larger heterocyclic systems.[3]

Diagram: The Azetidine Scaffold's Influence on Ligand-Receptor Binding

G cluster_0 Flexible Ligand cluster_1 Azetidine-Containing Ligand a Multiple Conformations b High Entropic Penalty a->b Receptor Biological Target a->Receptor Binding Event c Lower Binding Affinity b->c d Rigid Conformation e Low Entropic Penalty d->e d->Receptor Binding Event f Higher Binding Affinity e->f

Caption: A diagram illustrating the entropic advantage of a rigid azetidine-containing ligand over a flexible ligand upon binding to a biological target.

Bioisosteric Replacement: A Versatile Tool

The azetidine scaffold is a versatile bioisostere for other cyclic and acyclic moieties.[1][8] It can replace larger rings to reduce molecular weight and lipophilicity or act as a constrained linker to optimize the spatial orientation of pharmacophoric groups.[1] This bioisosteric potential allows for the fine-tuning of a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties.[6]

A notable example of bioisosterism is the use of azetidine-2-carboxylic acid as a proline mimic.[9] This non-proteogenic amino acid can be misincorporated into proteins in place of proline, leading to the accumulation of misfolded proteins and triggering a global stress response, a mechanism that has been explored for its therapeutic potential.[9][10]

Modulation of Physicochemical Properties

The incorporation of an azetidine ring can significantly improve the physicochemical properties of a molecule. Azetidines can enhance aqueous solubility and metabolic stability compared to their larger saturated heterocyclic counterparts like piperidine and pyrrolidine.[1] The nitrogen atom within the azetidine ring is often more resistant to N-dealkylation, a common metabolic pathway for secondary and tertiary amines.[1] Furthermore, spirocyclic azetidines are poorly recognized by degradation enzymes, which can mitigate early drug clearance.[11]

Table 1: Physicochemical Properties of Azetidine vs. Other Saturated Heterocycles

PropertyAzetidinePyrrolidinePiperidine
Molecular Weight 57.09 g/mol 71.12 g/mol 85.15 g/mol
Ring Strain ~25.4 kcal/mol~5.4 kcal/mol~0 kcal/mol
LogP -0.130.360.84
Aqueous Solubility HighModerateLow
Metabolic Stability Generally HighModerateModerate

Targeting Key Signaling Pathways: Azetidines in Action

The versatility of the azetidine scaffold is evident in its application across a wide range of therapeutic areas, where it plays a crucial role in the mechanism of action of numerous inhibitors targeting key signaling pathways.

Inhibition of the JAK-STAT Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in cytokine signaling and is frequently dysregulated in cancer and inflammatory diseases.[1] Azetidine-containing compounds have emerged as potent inhibitors of this pathway. For instance, the replacement of a proline amide with an (R)-azetidine-2-carboxamide in a series of STAT3 inhibitors resulted in a significant boost in potency.[12][13]

Diagram: The JAK-STAT Signaling Pathway and Intervention by Azetidine-Based Inhibitors

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Dimerization Nucleus Nucleus STAT->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Inhibitor Azetidine-based STAT3 Inhibitor Inhibitor->STAT Inhibition

Caption: The canonical JAK-STAT signaling pathway and the point of intervention for azetidine-based STAT3 inhibitors.

Targeting MEK1/2 in Cancer

Cobimetinib, an FDA-approved drug for the treatment of melanoma, is a potent and selective inhibitor of MEK1 and MEK2, key components of the MAPK/ERK pathway.[1][2] The azetidine moiety in cobimetinib plays a crucial role in its binding to the allosteric pocket of the MEK protein, contributing to its high affinity and selectivity.[14]

Experimental Protocols for Characterizing Azetidine Derivatives

The elucidation of the mechanism of action of novel azetidine-containing compounds requires a suite of robust experimental protocols.

In Vitro Kinase Inhibition Assay (Example: JAK3 Inhibition)

This protocol describes a method to determine the in vitro inhibitory activity of an azetidine derivative against a specific kinase, such as JAK3.

Materials:

  • Recombinant human JAK3 enzyme

  • ATP

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • Azetidine test compound

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the azetidine test compound in DMSO.

  • Add 2.5 µL of the test compound or DMSO (control) to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the JAK3 enzyme and the peptide substrate in assay buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer. The final ATP concentration should be at the Km value for the enzyme.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

  • Incubate for 30 minutes at room temperature.[1]

  • Measure the luminescence using a plate-reading luminometer.

  • Plot the luminescence signal against the logarithm of the test compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.[1]

Cellular Proliferation Assay

This protocol is used to assess the effect of an azetidine derivative on the growth of cancer cells.

Materials:

  • Cancer cell line (e.g., a line with a constitutively active signaling pathway targeted by the compound)

  • Complete cell culture medium

  • Azetidine test compound

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well clear-bottom white plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the azetidine test compound or DMSO (control) for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

The Future of Azetidines in Drug Discovery

The azetidine scaffold continues to be a dynamic frontier in medicinal chemistry.[5] Ongoing research is focused on developing novel and more efficient synthetic routes to access a wider diversity of functionalized azetidines.[4][15] The use of computational modeling is becoming increasingly important in predicting the properties of novel azetidine derivatives and guiding their design.[15][16] As our understanding of the intricate roles of signaling pathways in disease deepens, the unique properties of the azetidine ring will undoubtedly be harnessed to develop the next generation of targeted therapeutics with improved efficacy and safety profiles.

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • BenchChem. (2025). The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem.
  • Cheekatla, S. R. (2026). Full article: Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Enamine. Spirocyclic Azetidines for Medicinal Chemistry. Enamine.
  • Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Enamine. Azetidines. Enamine.
  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews.
  • Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
  • PharmaBlock. (n.d.). Azetidines in Drug Discovery. PharmaBlock.
  • Trafton, A. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. MIT Department of Chemistry.
  • ResearchGate. (n.d.). Methods for the synthesis of azetidines.
  • Le, G., et al. (2014). Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Journal of Medicinal Chemistry.
  • Mughal, M. H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Semantic Scholar.
  • Kotha, S., et al. (n.d.).
  • Gonzalez, A. A., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv.
  • Supe, L. (2022). Synthesis of azetidine-based beta-amino alcohols. Sciforum.
  • Smith, A. B., et al. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
  • Comer, E., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. ACS Medicinal Chemistry Letters.
  • ResearchGate. (n.d.). Azetidines of pharmacological interest.
  • Gonzalez, A. A., et al. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv.
  • ResearchGate. (n.d.). Examples of azetidine-based bioisosters.
  • Sinha, P., & Yadav, A. K. (2023). Theoretical Study of Azetidine Derivative by Quantum Chemical Methods, Molecular Docking and Molecular Dynamic Simulations.
  • Drug Hunter. (2024). Azetidine Amides in Drugs: Structure Search. Drug Hunter.
  • Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks.
  • Kotha, S., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.
  • Kumar, A., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.
  • Iaroshenko, V. O., et al. (2024). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. Beilstein Journal of Organic Chemistry.
  • Rice University. (2019). Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily.
  • Kotha, S., et al. (n.d.). Azetidine Ring, Salicylic Acid, and Salicylic Acid Bioisosteres as Determinants of the Binding Characteristics of Novel Potent Compounds to Stat3.
  • Samadhiya, P., et al. (2011). Synthesis of 2-oxo-azetidine derivatives of 2-amino thiazole and their biological activity. SciSpace.
  • ResearchGate. (n.d.).
  • Raauf, A. M. R. (2013). Synthesis, Characterization and Biological Activity of New Mefenamic acid - Oxoazetidine Derivatives. Al Mustansiriyah Journal of Pharmaceutical Sciences.
  • Kim, J., et al. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry.
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Mahapatra, M., et al. (n.d.). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series.
  • Taylor & Francis. (n.d.). Azetidines – Knowledge and References. Taylor & Francis.

Sources

Exploratory

The Strategic Integration of 2-(Azetidin-3-yloxy)acetic Acid in PROTAC Linker Design: A Technical Guide

Abstract Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] The...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] The efficacy of these heterobifunctional molecules, which bridge a target protein and an E3 ubiquitin ligase, is critically dependent on the chemical linker that connects the two binding moieties.[3] This technical guide provides an in-depth exploration of the role of 2-(azetidin-3-yloxy)acetic acid as a sophisticated building block in PROTAC linker development. We will dissect the mechanistic advantages conferred by its unique structural properties, which influence crucial parameters such as solubility, cell permeability, and the stability of the PROTAC-induced ternary complex. This guide will further provide detailed experimental protocols for the synthesis and characterization of PROTACs incorporating this moiety, offering researchers and drug development professionals a comprehensive resource for advancing their targeted protein degradation programs.

Introduction: The Central Role of the Linker in PROTAC Efficacy

PROTACs represent a paradigm shift from traditional occupancy-driven pharmacology to an event-driven mechanism.[4] By inducing the ubiquitination and subsequent proteasomal degradation of a target protein, a single PROTAC molecule can catalytically eliminate multiple protein copies.[1] This heterobifunctional molecule consists of three key components: a "warhead" that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon or VHL), and a chemical linker that tethers the two.[5]

While significant research has focused on the warhead and E3 ligase ligand, it is now unequivocally established that the linker is not merely a passive spacer.[6] Its length, rigidity, and chemical composition profoundly impact the overall physicochemical properties and biological activity of the PROTAC.[3][7] An optimally designed linker must:

  • Enable Favorable Ternary Complex Formation: The linker must possess the correct length and conformation to orient the POI and E3 ligase in a productive manner for ubiquitin transfer.[3][8]

  • Enhance Physicochemical Properties: PROTACs are often large molecules that fall outside of Lipinski's "rule of five," making properties like solubility and cell permeability significant challenges.[9][10] The linker can be modified to improve these drug-like characteristics.[11]

  • Modulate Selectivity and Potency: Subtle changes in linker composition can influence the selectivity of the PROTAC for a specific target protein and dramatically affect its degradation potency (DC50) and maximal degradation level (Dmax).[3]

The traditional use of flexible polyethylene glycol (PEG) or alkyl chains as linkers is being increasingly supplanted by more rigid and structurally defined motifs that offer greater control over the PROTAC's conformation and properties.[6][12] Within this context, small, strained heterocyclic scaffolds like azetidine have garnered significant interest.

2-(Azetidin-3-yloxy)acetic Acid: A Scaffold for Enhanced PROTAC Performance

2-(Azetidin-3-yloxy)acetic acid is a bifunctional building block featuring a rigid azetidine ring and a flexible acetic acid side chain.[13] This unique combination of properties makes it an attractive component for PROTAC linker design, addressing several key challenges in the field.

Structural and Physicochemical Advantages

The incorporation of the azetidine motif offers several advantages over traditional linear linkers:

  • Conformational Rigidity: The four-membered azetidine ring introduces a degree of rigidity into the linker, which can help to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation. This can reduce the entropic penalty associated with binding and lead to more stable and productive ternary complexes.

  • Improved Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, and when protonated at physiological pH, it can improve the overall aqueous solubility of the PROTAC molecule.[12] This is a critical parameter for many PROTACs, which often suffer from poor solubility due to their high molecular weight and lipophilicity.[14]

  • Vectorial Exit Point: The 3-oxy-acetic acid substitution on the azetidine ring provides a defined vectorial exit point for extending the linker, allowing for precise control over the spatial orientation of the warhead and E3 ligase ligand.

The diagram below illustrates the general structure of 2-(azetidin-3-yloxy)acetic acid and its potential points of incorporation into a PROTAC linker.

Caption: Structure of 2-(azetidin-3-yloxy)acetic acid.

Synthesis and Incorporation into PROTACs: A Step-by-Step Protocol

The following is a generalized protocol for the synthesis of a PROTAC incorporating a 2-(azetidin-3-yloxy)acetic acid-based linker. This protocol assumes the availability of a warhead with a suitable nucleophile (e.g., amine or alcohol) and an E3 ligase ligand with a carboxylic acid handle.

Materials and Reagents
  • N-Boc-3-hydroxyazetidine

  • tert-Butyl bromoacetate

  • Sodium hydride (NaH)

  • Trifluoroacetic acid (TFA)

  • Warhead-NH2 (or -OH)

  • E3 Ligase Ligand-COOH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous solvents (DMF, DCM)

  • HPLC-grade solvents for purification

Synthesis of the Azetidine Linker Building Block
  • Step 1: Alkylation. To a solution of N-Boc-3-hydroxyazetidine in anhydrous DMF, add NaH portion-wise at 0°C. Stir for 30 minutes, then add tert-butyl bromoacetate. Allow the reaction to warm to room temperature and stir overnight.

  • Step 2: Work-up and Purification. Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. Purify the crude product by flash column chromatography to yield N-Boc-2-(azetidin-3-yloxy)acetic acid tert-butyl ester.

  • Step 3: Boc and tert-Butyl Deprotection. Dissolve the product from Step 2 in a 1:1 mixture of DCM and TFA. Stir at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure to yield 2-(azetidin-3-yloxy)acetic acid as the TFA salt.

PROTAC Assembly
  • Step 4: Amide Coupling to Warhead. Dissolve the 2-(azetidin-3-yloxy)acetic acid TFA salt, Warhead-NH2, HATU, and DIPEA in anhydrous DMF. Stir at room temperature overnight.

  • Step 5: Work-up and Purification. Dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. Purify the crude product by flash column chromatography to yield the linker-warhead conjugate.

  • Step 6: Final Amide Coupling to E3 Ligase Ligand. Dissolve the linker-warhead conjugate, E3 Ligase Ligand-COOH, HATU, and DIPEA in anhydrous DMF. Stir at room temperature overnight.

  • Step 7: Final Purification. Purify the final PROTAC product by preparative HPLC to yield the desired compound.

PROTAC_Synthesis_Workflow A N-Boc-3-hydroxyazetidine I1 N-Boc-2-(azetidin-3-yloxy)acetic acid tert-butyl ester A->I1 Alkylation B tert-Butyl bromoacetate B->I1 Alkylation C Warhead-NH2 I3 Linker-Warhead Conjugate C->I3 Amide Coupling (HATU) D E3 Ligand-COOH P Final PROTAC D->P Amide Coupling (HATU) I2 2-(Azetidin-3-yloxy)acetic acid I1->I2 Deprotection (TFA) I2->I3 Amide Coupling (HATU) I3->P Amide Coupling (HATU)

Caption: Synthetic workflow for a PROTAC with the azetidine linker.

Characterization of Azetidine-Containing PROTACs

A comprehensive suite of assays is required to evaluate the performance of a newly synthesized PROTAC.

Ternary Complex Formation Assays

The formation of a stable ternary complex between the PROTAC, the POI, and the E3 ligase is the initiating step for protein degradation.[8] Several biophysical techniques can be employed to characterize this complex:

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay that measures the energy transfer between a donor and acceptor fluorophore on the POI and E3 ligase, respectively.[8]

  • Surface Plasmon Resonance (SPR): Allows for the real-time measurement of binding kinetics and affinity of the PROTAC to the POI and E3 ligase, both in binary and ternary contexts.[15]

  • AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): Another proximity-based assay that generates a chemiluminescent signal when the POI and E3 ligase are brought together by the PROTAC.[16]

  • NanoBRET™: A live-cell assay to monitor ternary complex formation in a physiological environment.[17]

Target Protein Degradation Assays
  • Western Blotting: A standard technique to quantify the reduction in target protein levels following PROTAC treatment.

  • In-Cell Western/High-Content Imaging: Provides a higher-throughput method for quantifying protein degradation in a plate-based format.

  • Mass Spectrometry-based Proteomics: Offers a global view of protein level changes, enabling assessment of both on-target degradation and off-target effects.[18]

Cell Permeability and Solubility Assays
  • Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay to assess passive permeability.[19]

  • Caco-2 Permeability Assay: Uses a monolayer of Caco-2 cells to model intestinal absorption and assess both passive and active transport.[19]

  • Kinetic and Thermodynamic Solubility Assays: To determine the aqueous solubility of the PROTAC, which is crucial for its bioavailability.[14]

Data Analysis and Interpretation: A Comparative Case Study

To illustrate the impact of the 2-(azetidin-3-yloxy)acetic acid linker, consider the hypothetical data in the table below, comparing a PROTAC with this linker (PROTAC-AZ) to an analogue with a flexible PEG4 linker (PROTAC-PEG).

ParameterPROTAC-AZ (Azetidine Linker)PROTAC-PEG (PEG4 Linker)Rationale for Improvement
Ternary Complex Affinity (Kd, SPR) 50 nM150 nMThe rigid azetidine linker pre-organizes the molecule, reducing the entropic penalty of forming the ternary complex.
DC50 (Western Blot) 25 nM100 nMA more stable ternary complex leads to more efficient ubiquitination and degradation, resulting in higher potency.
Dmax (Western Blot) >95%85%The improved geometry of the ternary complex may expose more lysine residues on the target for ubiquitination.
Aqueous Solubility 50 µM20 µMThe polar azetidine ring enhances interactions with water, improving solubility.
Caco-2 Permeability (Papp) 2.5 x 10⁻⁶ cm/s1.0 x 10⁻⁶ cm/sThe rigid structure may facilitate a more compact conformation, improving passive diffusion across the cell membrane.

This comparative data highlights how the strategic incorporation of a rigid, polar scaffold like 2-(azetidin-3-yloxy)acetic acid can lead to significant improvements in key PROTAC parameters, ultimately resulting in a more potent and drug-like molecule.

Conclusion

The design of the linker is a critical, multifaceted challenge in the development of effective PROTAC degraders. The move away from simple, flexible linkers towards more structurally defined and rigid motifs is a key trend in the field. 2-(Azetidin-3-yloxy)acetic acid represents an excellent example of a "smart" linker building block that can simultaneously address challenges related to ternary complex formation, solubility, and permeability. By providing conformational constraint and favorable physicochemical properties, this scaffold offers a powerful tool for medicinal chemists to fine-tune the performance of their PROTACs. The protocols and characterization strategies outlined in this guide provide a framework for researchers to effectively utilize this and other advanced linker technologies to accelerate the discovery and development of next-generation targeted protein degraders.

References

  • Drug Discovery News. (2025, December 15). What are PROTACs? Mechanisms, advantages, and challenges.
  • Fallan, C., et al. Current strategies for the design of PROTAC linkers: a critical review. PMC.
  • Wikipedia. Proteolysis targeting chimera.
  • Frontiers. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age.
  • Benchchem.
  • PMC. Proteolysis-Targeting Chimera (PROTAC)
  • The Biochemist. (2021, July 23).
  • Charnwood Discovery.
  • Open Exploration Publishing. (2020, October 30).
  • Promega Corporation.
  • Revvity.
  • BMG Labtech.
  • Technology Networks. (2025, October 5). Development And Application of "Click Chemistry" In ADC And PROTAC.
  • Enamine.
  • MedChemExpress. 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid | PROTAC Linker.
  • BroadPharm. (2022, December 12).
  • RSC Publishing. (2023, December 29). Click chemistry in the development of PROTACs.
  • WuXi AppTec. (2023, July 7). Focusing on PROTAC Permeability and Solubility Improving the Oral Availability.
  • WuXi AppTec. (2023, June 30). Research on PROTAC Druggability: Solubility and Permeability.
  • PMC. (2020, May 20). Assays and technologies for developing proteolysis targeting chimera degraders.
  • Taylor & Francis Online. (2023, March 12). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs).
  • Future Science. (2020, May 20). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.
  • MDPI. (2023, May 10).
  • PMC. (2025, August 29). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID.
  • Sigma-Aldrich. 2-(azetidin-3-yloxy)acetic acid | 1315059-34-7.
  • PMC. Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1.
  • ACS Publications. (2019, December 5). Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands.
  • ACS Publications. (2022, April 25). Designing Soluble PROTACs: Strategies and Preliminary Guidelines | Journal of Medicinal Chemistry.
  • Sigma-Aldrich. 2-(6-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazin-2-yl)acetic acid.
  • Sigma-Aldrich. Design the Perfect PROTAC®.
  • ResearchGate. Classification of most common linkers used in PROTAC design based on....
  • Benchchem. 2-(Azetidin-3-yloxy)acetic Acid|CAS 1315059-34-7.
  • PMC. Impact of linker length on the activity of PROTACs.
  • MedchemExpress.com. Azetidine-3-carboxylic acid | ADC Linker.
  • Research Collection. Automated Synthesis of Protein Degraders for Drug Discovery.
  • Semantic Scholar. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids.
  • Sigma-Aldrich. 2-(azetidin-3-yloxy)acetic acid | 1315059-34-7.
  • BLD Pharm. 1315059-34-7|2-(Azetidin-3-yloxy)acetic acid.
  • Ambeed. 1315059-34-7|2-(Azetidin-3-yloxy)acetic acid.

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Foundational

2-(Azetidin-3-yloxy)acetic acid Trifluoroacetic Acid Salt: A Comprehensive Technical Analysis of Molecular Weight and Solubility

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry and drug development, small-molecule building blocks containing stra...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, small-molecule building blocks containing strained ring systems have garnered significant attention for their ability to impart novel three-dimensional character to lead compounds. Among these, azetidine derivatives are of particular interest. 2-(Azetidin-3-yloxy)acetic acid is a versatile bifunctional molecule, featuring a secondary amine within the azetidine ring and a carboxylic acid connected via an ether linkage. This structure makes it a valuable intermediate for creating more complex molecules with potential therapeutic applications.[1]

The formation of a trifluoroacetic acid (TFA) salt is a common strategy employed during the synthesis, purification, and formulation of amine-containing compounds. TFA is a strong acid that readily protonates basic nitrogen atoms, forming a salt that often exhibits enhanced stability and improved handling characteristics compared to the free base.[2] Most critically, the conversion to a salt drastically alters the physicochemical properties of the parent molecule, most notably its solubility profile. Understanding these properties is paramount for downstream applications, from reaction work-ups and chromatographic purification to the development of viable drug formulations.

This technical guide provides a detailed examination of the molecular weight and the anticipated solubility profile of 2-(Azetidin-3-yloxy)acetic acid trifluoroacetic acid salt. It combines theoretical principles with practical, field-proven experimental protocols to offer a comprehensive resource for researchers.

Core Molecular Properties

A precise understanding of a compound's molecular formula and weight is the foundation of all subsequent quantitative experimental work.

Chemical Structures and Salt Formation

The formation of the trifluoroacetic acid salt occurs through a classic acid-base reaction where the lone pair of electrons on the nitrogen atom of the azetidine ring accepts a proton from the highly acidic trifluoroacetic acid.

Caption: Acid-base reaction forming the TFA salt.

Molecular Weight Calculation

The molecular weight of the salt is the sum of the molecular weights of the constituent molecules. The data below is derived from established chemical databases.

ComponentChemical FormulaMolecular Weight ( g/mol )Source
2-(Azetidin-3-yloxy)acetic acidC₅H₉NO₃131.13[1][3]
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.02[4][5][6]
2-(Azetidin-3-yloxy)acetic acid TFA Salt C₇H₁₀F₃NO₅ 245.15 Calculated

This calculated molecular weight is critical for preparing solutions of known molarity and for interpreting data from techniques like mass spectrometry.

Solubility Profile: A Blend of Theory and Practice

While specific, publicly available experimental solubility data for 2-(Azetidin-3-yloxy)acetic acid TFA salt is limited, a robust solubility profile can be predicted based on fundamental chemical principles. The conversion of the free base into a salt is the most significant factor influencing its solubility.

Theoretical Solubility Assessment
  • Aqueous Solubility: The parent molecule possesses polar functional groups (carboxylic acid, ether, amine) that suggest some degree of water solubility. Upon forming the TFA salt, the molecule becomes ionic. This ionic character dramatically increases its affinity for polar protic solvents like water. The trifluoroacetate anion is also highly water-soluble.[7] Therefore, the TFA salt is expected to have high solubility in water and other polar protic solvents like methanol and ethanol.

  • Polar Aprotic Solvent Solubility: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are adept at dissolving a wide range of organic molecules, including salts. It is anticipated that the TFA salt will be readily soluble in DMSO and DMF .

  • Non-Polar Solvent Solubility: Non-polar solvents such as hexanes, toluene, and dichloromethane are poor at solvating charged species. The ionic nature of the TFA salt makes it expected to have very low to negligible solubility in these solvents. This property is often exploited during synthesis for precipitation and purification.

The Role of Acidification in Modifying Solubility

For many weakly basic drug candidates, poor solubility in organic solvents can hinder manufacturing processes like spray drying for creating amorphous solid dispersions.[8] The use of an acid to form a transient salt in the spray solution can dramatically increase the drug load.[8] Although our subject molecule is a building block rather than a final drug, the same principle applies. The formation of the TFA salt enhances solubility in moderately polar organic solvents, which can be advantageous for purification by chromatography or for achieving desired concentrations in reaction mixtures.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To move from theoretical prediction to quantitative data, a well-established experimental method is required. The shake-flask method is a gold-standard technique for determining equilibrium solubility.

Principle: An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient period to allow the solution to reach equilibrium (i.e., become saturated). The concentration of the dissolved solute in the supernatant is then measured.

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Step-by-Step Methodology
  • Materials Preparation:

    • Analyte: 2-(Azetidin-3-yloxy)acetic acid TFA salt (solid).

    • Solvents: Select a range of solvents for testing (e.g., Water, Phosphate Buffered Saline pH 7.4, Methanol, Acetonitrile, DMSO).

    • Equipment: Analytical balance, calibrated pipettes, glass vials with screw caps, orbital shaker with temperature control, centrifuge, syringe filters (0.22 µm), HPLC or LC-MS system.

  • Experimental Procedure:

    • Addition of Solute: To a series of vials, add an excess amount of the TFA salt (e.g., 10 mg). The key is to ensure undissolved solid remains at equilibrium.

    • Addition of Solvent: Accurately add a defined volume of the test solvent to each vial (e.g., 1.0 mL).

    • Equilibration: Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for physiological relevance) and agitate for 24 to 48 hours. A preliminary time-course experiment can validate the time required to reach equilibrium.

    • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for at least 30 minutes. For fine suspensions, centrifuge the vials (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

    • Sampling: Carefully withdraw a small aliquot (e.g., 100 µL) of the clear supernatant without disturbing the solid pellet.

    • Dilution: Immediately dilute the aliquot with a known volume of a suitable solvent (typically the mobile phase of the analytical method) to prevent precipitation and to bring the concentration within the calibrated range of the assay.

    • Analysis: Quantify the concentration of the diluted sample using a validated HPLC-UV or LC-MS method against a standard curve prepared with known concentrations of the TFA salt.

  • Data Analysis and Trustworthiness:

    • Calculation: The solubility (S) is calculated using the formula: S = C_measured × Dilution_Factor.

    • Self-Validation: The protocol's trustworthiness is ensured by several factors:

      • Visual Confirmation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.

      • Calibration Curve: The use of a multi-point calibration curve (typically 5-7 points) with a high correlation coefficient (R² > 0.995) ensures the accuracy of the quantification.

      • Replicates: Performing the experiment in triplicate for each solvent provides statistical confidence in the results.

Conclusion

While a lack of pre-existing published data on the solubility of 2-(Azetidin-3-yloxy)acetic acid trifluoroacetic acid salt requires a predictive approach, fundamental chemical principles provide a strong framework for understanding its behavior. The formation of the TFA salt is a deliberate chemical modification designed to impart ionic character, thereby significantly enhancing its solubility in aqueous and polar organic solvents while decreasing it in non-polar media. This guide provides both the theoretical foundation for these predictions and a robust, detailed experimental protocol for their quantitative verification. For scientists in drug discovery and development, a thorough understanding and empirical determination of these core physicochemical properties are indispensable for the successful application of this versatile chemical building block.

References

  • National Institute of Standards and Technology. (n.d.). Trifluoroacetic acid. NIST Chemistry WebBook. Retrieved from [Link][4][5]

  • MP Biomedicals. (n.d.). Trifluoroacetic Acid. Retrieved from [Link][6]

  • Gaylord Chemical. (n.d.). Trifluoroacetic Acid Solvent Properties. Retrieved from [Link][9]

  • Synthonix Corporation. (n.d.). 2-(azetidin-3-yloxy)acetic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Trifluoroacetic acid. Retrieved from [Link][2]

  • Fluorocarbons.org. (n.d.). SPECIAL REVIEW ON … - Understanding TFA. Retrieved from [Link][7]

  • Warren, J. A., et al. (2022). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. MDPI. Retrieved from [Link][8]

Sources

Exploratory

The Azetidine Scaffold: A Paradigm Shift in Pharmacokinetics for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The four-membered, nitrogen-containing heterocycle, azetidine, has em...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The four-membered, nitrogen-containing heterocycle, azetidine, has emerged from a synthetically challenging novelty to a privileged scaffold in contemporary medicinal chemistry. Its unique combination of structural rigidity, high sp³ character, and inherent ring strain imparts significant and often advantageous modulations of key pharmacokinetic (PK) properties. This guide provides a comprehensive technical overview of the pharmacokinetic advantages conferred by azetidine building blocks, offering field-proven insights into their strategic application in drug design. We will explore the causal relationships between the azetidine motif and improvements in aqueous solubility, metabolic stability, and cell permeability, supported by quantitative data from case studies of FDA-approved drugs. Furthermore, this document details robust, self-validating experimental protocols for the evaluation of these critical ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, empowering researchers to effectively harness the potential of this versatile scaffold.

The Rise of the Azetidine Moiety: Beyond a Simple Bioisostere

Historically, the incorporation of azetidine rings into drug candidates was hampered by synthetic difficulties.[1] However, recent advancements in synthetic methodologies have made a diverse array of substituted azetidines more accessible, leading to their increased prevalence in drug discovery programs.[2][3] The azetidine ring is more than just a simple bioisosteric replacement for other saturated heterocycles like piperidine or pyrrolidine; its distinct stereoelectronic properties offer a unique tool for medicinal chemists to overcome common pharmacokinetic hurdles.[4]

The defining characteristics of the azetidine scaffold are its:

  • High Ring Strain: The deviation from ideal bond angles in the four-membered ring (approximately 25.4 kcal/mol) influences its chemical reactivity and conformational preferences.[5]

  • sp³-Rich Character: The high fraction of sp³-hybridized carbon atoms contributes to a more three-dimensional molecular shape, which can improve solubility and reduce non-specific binding.[6]

  • Conformational Rigidity: The constrained nature of the ring limits the number of accessible conformations, which can lead to enhanced receptor selectivity and improved metabolic stability.[6]

These features collectively contribute to a favorable pharmacokinetic profile, making azetidines a highly attractive building block in the design of next-generation therapeutics.[6]

Decoding the Pharmacokinetic Advantages of Azetidines

The strategic incorporation of an azetidine moiety can positively influence multiple pharmacokinetic parameters. This section will delve into the mechanistic basis for these improvements, supported by data from marketed drugs.

Enhanced Aqueous Solubility

Poor aqueous solubility is a major contributor to the failure of drug candidates in preclinical and clinical development.[7] The introduction of an azetidine ring can significantly improve the solubility of a molecule. This is largely attributed to the scaffold's ability to disrupt crystal lattice packing and its inherent polarity. The non-planar, three-dimensional nature of the azetidine ring, a consequence of its sp³-rich character, can hinder the formation of highly ordered, and thus less soluble, crystal structures.

Case Study Insight: Azetidine vs. Pyrrolidine and Piperidine

A comparative analysis of sulfonylamides derived from azetidine, pyrrolidine, and piperidine demonstrates the impact of ring size on physicochemical properties. The smaller, more rigid azetidine ring generally imparts greater polarity, which often translates to higher aqueous solubility compared to its five- and six-membered counterparts.[8] This increased polarity can be a key advantage in achieving the desired solubility profile for oral and parenteral drug formulations.[8]

Improved Metabolic Stability

Metabolic instability, primarily due to metabolism by cytochrome P450 (CYP) enzymes in the liver, is another significant challenge in drug development.[1] Azetidine-containing compounds often exhibit enhanced metabolic stability.[6] This can be attributed to several factors:

  • Blocking Sites of Metabolism: The azetidine ring can be strategically placed to block metabolically labile sites on a molecule. Its rigid structure can sterically hinder the approach of metabolizing enzymes.

  • Altered Basicity: The pKa of the azetidine nitrogen is influenced by its substitution pattern. Judicious modification can reduce the basicity of the nitrogen, making it less susceptible to certain metabolic transformations.[5]

  • Resistance to N-dealkylation: While not immune to metabolism, the azetidine ring can be more resistant to N-dealkylation compared to larger, more flexible saturated heterocycles.

Case Study: FDA-Approved Azetidine-Containing Drugs

Several FDA-approved drugs incorporate the azetidine motif to enhance their pharmacokinetic profiles, including metabolic stability.[6]

DrugTherapeutic AreaRole of Azetidine
Baricitinib Rheumatoid Arthritis, Alopecia Areata, COVID-19The azetidine moiety is a key component of the molecule, contributing to its overall favorable pharmacokinetic profile, including its metabolic stability.[9][10]
Cobimetinib MelanomaThe azetidine ring is integral to the chemical structure, and the drug is primarily metabolized by CYP3A4.[11][12]
Azelnidipine HypertensionThis third-generation calcium channel blocker contains an azetidine ring which contributes to its long half-life and sustained antihypertensive effect.[13][14]
Modulated Cell Permeability

Cell permeability is a critical factor for oral absorption and reaching intracellular targets. The incorporation of an azetidine can modulate permeability in a compound-specific manner. While increased polarity from an azetidine ring might be expected to decrease passive permeability, the overall effect is a balance of multiple factors, including lipophilicity (logP), pKa, and the nature of substituents.[5] The rigid nature of the azetidine can pre-organize a molecule into a conformation that is more favorable for receptor binding or transport across cell membranes.

Azetidine as a Bioisostere: Fine-Tuning Permeability

Azetidines can serve as effective bioisosteres for other cyclic and acyclic motifs.[4] For instance, replacing a more lipophilic piperidine ring with an azetidine can reduce the overall logP of a molecule, which can be advantageous in mitigating potential off-target effects and improving the overall ADME profile, while still maintaining or even improving cell permeability due to the complex interplay of physicochemical properties.[5]

Quantitative Pharmacokinetic Data of Azetidine-Containing Drugs

The following table summarizes key pharmacokinetic parameters of FDA-approved drugs that feature an azetidine scaffold, illustrating their favorable in vivo properties.

DrugCmax (ng/mL)Tmax (hours)Half-life (t½, hours)Bioavailability (%)Primary Metabolism
Baricitinib 53.4 (steady state)[15]1 (range 0.5-3)[10]~12.5[10]~79[10]<10% via CYP3A4[10]
Cobimetinib ~273 (steady state)2.4[12]~44[12]~46CYP3A oxidation and UGT2B7 glucuronidation
Azelnidipine 48.3 (16 mg/day)[16]4.14 ± 1.46[16]8.68 ± 1.33[16]N/AExtensively by CYP3A4[13]

Experimental Protocols for Pharmacokinetic Profiling

To ensure the scientific integrity of drug discovery programs, robust and reproducible in vitro assays are essential for characterizing the pharmacokinetic properties of novel chemical entities. The following section provides detailed, step-by-step methodologies for key ADME assays.

Metabolic Stability Assay: Liver Microsomal Stability

This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, providing an indication of its intrinsic clearance primarily through phase I metabolism.[1]

Diagram of the Liver Microsomal Stability Assay Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock (e.g., 10 mM in DMSO) incubation Incubate Compound, Microsomes, & NADPH at 37°C prep_compound->incubation prep_microsomes Thaw & Dilute Liver Microsomes (e.g., to 1 mg/mL) prep_microsomes->incubation prep_nadph Prepare NADPH Solution (Cofactor) prep_nadph->incubation time_points Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) incubation->time_points quench Quench Reaction (e.g., with Acetonitrile) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data_analysis Calculate Half-life (t½) & Intrinsic Clearance (CLint) lcms->data_analysis

Caption: Workflow for the in vitro liver microsomal stability assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 1 mg/mL) in 0.1 M phosphate buffer (pH 7.4).[17]

    • Prepare a solution of NADPH (cofactor) in phosphate buffer.[18]

  • Incubation:

    • In a 96-well plate, combine the test compound (final concentration, e.g., 1 µM), liver microsomes, and phosphate buffer.[18]

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.[18]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[1]

  • Quenching and Sample Preparation:

    • Immediately stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).[18]

    • Vortex and centrifuge the samples to precipitate the proteins.[13]

  • LC-MS/MS Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the test compound remaining versus time.

    • The slope of the linear regression line is used to calculate the half-life (t½) and intrinsic clearance (CLint).

Cell Permeability Assay: Caco-2 Monolayer Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, serving as an in vitro model of the human intestinal epithelium.[2] This assay is widely used to predict the oral absorption of drugs.[19]

Diagram of the Caco-2 Permeability Assay

G cluster_setup Assay Setup cluster_transport Transport Experiment cluster_analysis Analysis seed_cells Seed Caco-2 Cells on Transwell Inserts culture Culture for 21 Days to Form a Monolayer seed_cells->culture teer Measure TEER to Confirm Monolayer Integrity culture->teer add_compound_A Add Test Compound to Apical (A) Chamber teer->add_compound_A add_compound_B Add Test Compound to Basolateral (B) Chamber teer->add_compound_B incubate_A Incubate and Sample from Basolateral (B) Chamber (A to B) add_compound_A->incubate_A lcms_analysis Quantify Compound in Samples by LC-MS/MS incubate_A->lcms_analysis incubate_B Incubate and Sample from Apical (A) Chamber (B to A) add_compound_B->incubate_B incubate_B->lcms_analysis calc_papp Calculate Apparent Permeability Coefficient (Papp) lcms_analysis->calc_papp calc_efflux Determine Efflux Ratio (Papp B to A / Papp A to B) calc_papp->calc_efflux

Caption: Caco-2 permeability assay workflow.

Step-by-Step Protocol:

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell inserts in a multi-well plate.[19]

    • Culture the cells for approximately 21 days, replacing the medium every other day, to allow for differentiation and the formation of a confluent monolayer with tight junctions.[19]

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity. A TEER value above a certain threshold (e.g., >200 Ω·cm²) indicates a well-formed monolayer.[20]

  • Transport Experiment:

    • Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).[19]

    • Apical to Basolateral (A to B) Transport: Add the test compound (at a known concentration, e.g., 10 µM) to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.[19][20]

    • Basolateral to Apical (B to A) Transport: In a separate set of wells, add the test compound to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber to assess active efflux.[20]

    • Incubate the plates at 37°C with gentle shaking.[20]

    • At specified time points, collect samples from the receiver chamber.

  • LC-MS/MS Analysis:

    • Quantify the concentration of the test compound in the donor and receiver samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A to B and B to A transport.

    • The efflux ratio (Papp B to A / Papp A to B) is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein.

Aqueous Solubility Assay: Kinetic Solubility

Kinetic solubility is a high-throughput method used in early drug discovery to estimate the solubility of a compound from a DMSO stock solution into an aqueous buffer.[21][22]

Step-by-Step Protocol:

  • Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).

    • Prepare the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[22]

  • Solubilization:

    • Add a small volume of the DMSO stock solution to the aqueous buffer in a 96-well plate to achieve the desired final concentration (e.g., 200 µM) and a low final percentage of DMSO (e.g., 1-2%).[23]

    • Mix and incubate the plate at room temperature for a set period (e.g., 2 hours) with shaking to allow for equilibration.[23]

  • Separation of Undissolved Compound:

    • Use a filter plate to separate any precipitated compound from the soluble fraction.[24] Alternatively, centrifuge the plate at high speed and collect the supernatant.

  • Quantification:

    • Quantify the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS, against a standard curve.[22][24]

Conclusion and Future Perspectives

The azetidine scaffold has firmly established itself as a valuable building block in modern medicinal chemistry, offering a powerful strategy to enhance the pharmacokinetic properties of drug candidates.[6] Its unique structural and electronic features provide a means to improve solubility, increase metabolic stability, and fine-tune cell permeability. The successful application of azetidines in several FDA-approved drugs serves as a testament to their utility in overcoming common drug development challenges.[6]

As our understanding of the intricate interplay between molecular structure and pharmacokinetic behavior continues to evolve, the rational design and application of azetidine-containing molecules will undoubtedly play an increasingly important role in the discovery of novel, safe, and effective medicines. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of these promising compounds, enabling researchers to make data-driven decisions and accelerate the progression of their drug discovery programs.

References

  • Baricitinib - StatPearls. NCBI Bookshelf. Available at: [Link]

  • Baricitinib. Wikipedia. Available at: [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. SpringerLink. Available at: [Link]

  • Caco2 assay protocol. Available at: [Link]

  • Caco-2 Permeability Assay Protocol. Creative Bioarray. Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

  • Pharmacokinetics, Pharmacodynamics and Proposed Dosing of the Oral JAK1 and JAK2 Inhibitor Baricitinib in Pediatric and Young Adult CANDLE and SAVI Patients. PMC. Available at: [Link]

  • review on “fast-dissolving drug delivery systems. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

  • Absorption, Metabolism, Excretion, and the Contribution of Intestinal Metabolism to the Oral Disposition of [14C]Cobimetinib, a MEK Inhibitor, in Humans. PubMed. Available at: [Link]

  • Therapeutic Usefulness of a Novel Calcium Channel Blocker Azelnidipine in the Treatment of Hypertension: A Narrative Review. SpringerLink. Available at: [Link]

  • Clinical use of azelnidipine in the treatment of hypertension in Chinese patients. PMC. Available at: [Link]

  • In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

  • ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science. BioDuro. Available at: [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available at: [Link]

  • Baricitinib: Uses & Dosage. MIMS Philippines. Available at: [Link]

  • Australian Public Assessment Report for Baricitinib. Therapeutic Goods Administration (TGA). Available at: [Link]

  • Kinetic Solubility - In Vitro Assay. Charnwood Discovery. Available at: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available at: [Link]

  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter. Available at: [Link]

  • A first-in-human phase I study to evaluate the MEK1/2 inhibitor, cobimetinib, administered daily in patients with advanced solid tumors. PMC. Available at: [Link]

  • Cobimetinib: uses, dosing, warnings, adverse events, interactions. drugs.com. Available at: [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • 206192Orig1s000. accessdata.fda.gov. Available at: [Link]

  • Azelnidipine Tablets IP 8 mg / 16 mg. JB Pharma. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • Population pharmacokinetics and dosing implications for cobimetinib in patients with solid tumors. Journal of Clinical Oncology. Available at: [Link]

  • Examples of an azetidine‐based bioisoster for a piperidine ring. ResearchGate. Available at: [Link]

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Protocols & Analytical Methods

Method

Amide coupling protocols using 2-(Azetidin-3-yloxy)acetic acid trifluoroacetic acid

An Application Guide to Amide Coupling Protocols Using 2-(Azetidin-3-yloxy)acetic acid Trifluoroacetic Acid Salt Introduction: The Strategic Value of Azetidine Scaffolds in Modern Drug Discovery In the landscape of medic...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Amide Coupling Protocols Using 2-(Azetidin-3-yloxy)acetic acid Trifluoroacetic Acid Salt

Introduction: The Strategic Value of Azetidine Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, small, saturated heterocycles are prized as "bioisosteres" for more common phenyl rings, offering improved physicochemical properties such as solubility while providing unique three-dimensional exit vectors for molecular elaboration. Among these, the azetidine motif has emerged as a particularly valuable building block. 2-(Azetidin-3-yloxy)acetic acid, provided as its trifluoroacetic acid (TFA) salt, is a versatile bifunctional linker. Its constrained, non-planar structure is ideal for escaping the flatland of traditional aromatic scaffolds, while the carboxylic acid handle provides a reliable point for amide bond formation—the most ubiquitous reaction in drug discovery.[1][2]

This guide provides a detailed technical overview and actionable protocols for the effective use of 2-(Azetidin-3-yloxy)acetic acid TFA salt in amide coupling reactions. We will delve into the mechanistic rationale behind reagent selection, provide step-by-step experimental procedures, and offer troubleshooting insights to navigate common challenges.

A critical consideration when using this reagent is its formulation as a trifluoroacetic acid salt. The TFA protonates the basic nitrogen of the azetidine ring, necessitating the use of at least two equivalents of a non-nucleophilic base in the coupling reaction: one to deprotonate the carboxylic acid and a second to neutralize the TFA salt, liberating the azetidine as a free base.

Pillar 1: The Mechanism of Modern Amide Bond Formation

The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and kinetically slow.[3][4] Modern amide synthesis relies on the activation of the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. This is achieved using a "coupling reagent."

The general process, particularly for uronium-based reagents like HATU, involves several key steps:

  • Deprotonation: A non-nucleophilic base deprotonates the carboxylic acid, forming a carboxylate anion.

  • Activation: The carboxylate attacks the electrophilic coupling reagent to form a highly reactive intermediate, such as an O-acylisourea or, more effectively, an active ester (e.g., an OAt-ester).[5]

  • Aminolysis: The desired amine nucleophile attacks the activated intermediate, forming a tetrahedral intermediate which then collapses to yield the stable amide bond and releases the coupling reagent byproducts.[6][7]

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Formation CA R-COOH (Carboxylic Acid) AI Activated Intermediate (OAt-Ester) CA->AI - H⁺ (from Base) Base Base (e.g., DIEA) CR Coupling Reagent (e.g., HATU) CR->AI + Carboxylate Amine R'-NH₂ (Amine) Amide R-CO-NH-R' (Amide Product) AI->Amide + Amine Byproduct Byproducts (e.g., TMU, HOAt)

Figure 1: General mechanism of amide coupling.

Pillar 2: Selecting the Right Tools: Reagents and Conditions

The success of an amide coupling reaction hinges on the judicious selection of reagents and solvents tailored to the specific substrates.[1]

Coupling Reagents: A Comparative Overview
  • HATU ([1-Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient uronium-based reagent. HATU is often the first choice for challenging couplings, including those with sterically hindered acids or poorly nucleophilic amines.[8] The superiority of HATU is attributed to the "7-aza effect" of its 1-hydroxy-7-azabenzotriazole (HOAt) leaving group, which can stabilize the transition state and accelerate the reaction.[5][7]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that activates carboxylic acids to form an O-acylisourea intermediate.[9] This intermediate is prone to rearrangement into a stable N-acylurea byproduct, which can lower yields.[10] To mitigate this and reduce racemization, EDC is almost always used with an additive.[11]

    • HOBt (1-Hydroxybenzotriazole): When used with EDC, HOBt traps the O-acylisourea intermediate to form a more stable HOBt-ester, which reacts more cleanly with the amine.[9][12][13]

Bases and Solvents
  • Base: A sterically hindered, non-nucleophilic base is essential. N,N-Diisopropylethylamine (DIEA) is a common choice. It is sufficiently basic to deprotonate the carboxylic acid and neutralize the TFA salt but too bulky to compete with the desired amine as a nucleophile.[5]

  • Solvent: Anhydrous polar aprotic solvents are standard. N,N-Dimethylformamide (DMF) is an excellent solvent for its high polarity and ability to dissolve most reactants.[4] Dichloromethane (DCM) is another common option. It is crucial to use anhydrous solvents to prevent hydrolysis of the activated intermediate.[10]

Pillar 3: Detailed Experimental Protocols

Safety First: Amide coupling reagents are potent sensitizers and can cause severe skin and respiratory reactions.[14][15][16] Always handle these reagents in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[14] Trifluoroacetic acid is highly corrosive.[17]

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for most applications, including coupling to valuable or sterically hindered amines, where high conversion is critical.

Workflow Diagram

G start Start dissolve Dissolve Acid, Amine, & DIEA in DMF start->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_hatu Add HATU Solution (Portion-wise) cool->add_hatu react Stir at RT (Monitor by LC-MS/TLC) add_hatu->react workup Aqueous Work-up (Wash with acid, base, brine) react->workup purify Purify (Column Chromatography) workup->purify end End purify->end

Figure 2: Experimental workflow for amide coupling.

Reagents & Stoichiometry

ReagentM.W.EquivalentsPurpose
2-(Azetidin-3-yloxy)acetic acid TFA247.161.0Carboxylic Acid
Amine (R-NH₂)Varies1.0 - 1.2Nucleophile
HATU380.231.1 - 1.2Coupling Reagent
DIEA129.242.5 - 3.0Base
Anhydrous DMF73.09-Solvent

Step-by-Step Procedure

  • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-(Azetidin-3-yloxy)acetic acid TFA salt (1.0 eq) and the desired amine (1.0-1.2 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.

  • Add DIEA (2.5-3.0 eq) to the mixture and stir for 5-10 minutes at room temperature. The additional base is critical to neutralize the TFA salt.

  • In a separate vial, dissolve HATU (1.1-1.2 eq) in a small amount of anhydrous DMF.

  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Slowly add the HATU solution to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 5% citric acid solution, saturated aqueous NaHCO₃, and brine.[10]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.[2]

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This method is a reliable and more economical alternative to HATU, suitable for less-hindered substrates and larger-scale synthesis.

Reagents & Stoichiometry

ReagentM.W.EquivalentsPurpose
2-(Azetidin-3-yloxy)acetic acid TFA247.161.0Carboxylic Acid
Amine (R-NH₂)Varies1.0 - 1.2Nucleophile
EDC·HCl191.701.2 - 1.5Coupling Reagent
HOBt135.121.2 - 1.5Additive/Catalyst
DIEA129.242.5 - 3.0Base
Anhydrous DMF or DCM--Solvent

Step-by-Step Procedure

  • To a clean, dry round-bottom flask under an inert atmosphere, add 2-(Azetidin-3-yloxy)acetic acid TFA salt (1.0 eq), the amine (1.0-1.2 eq), and HOBt (1.2-1.5 eq).

  • Dissolve the mixture in anhydrous DMF or DCM (0.1-0.2 M).

  • Add DIEA (2.5-3.0 eq) and stir for 5 minutes.

  • Cool the flask to 0 °C in an ice-water bath.

  • Add EDC·HCl (1.2-1.5 eq) portion-wise over 5 minutes. A mild exotherm may be observed.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS. EDC couplings are typically slower than HATU-mediated reactions.[9][13]

  • Work-up: Follow the same aqueous work-up procedure as described in Protocol 1. The urea byproduct from EDC is largely water-soluble and should be removed during the washes.[18]

  • Purification: Purify the crude product by flash column chromatography.

Pillar 4: Troubleshooting and Field Insights

Amide coupling reactions are generally robust, but challenges can arise. Below is a guide to addressing common issues.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Insufficient base to neutralize TFA salt and deprotonate the acid.2. Inactive/degraded coupling reagent (hydrolyzed).3. Poor nucleophilicity of the amine.4. Steric hindrance around the acid or amine.1. Ensure at least 2.5 equivalents of DIEA are used.2. Use a fresh bottle of coupling reagent.[10]3. Switch to a more powerful coupling reagent like HATU. Increase reaction temperature (e.g., to 40 °C) or extend reaction time.[19]4. For extremely hindered cases, consider converting the carboxylic acid to an acyl chloride first (though this is a harsher method).[1]
Side Product Formation 1. (EDC Protocol) Formation of N-acylurea byproduct due to slow aminolysis.[10]2. Racemization of chiral centers adjacent to the carboxylic acid.3. Reaction of the coupling agent with solvent or impurities.1. Ensure HOBt is used with EDC. Adding the amine before EDC can sometimes help.2. Run the reaction at 0 °C. Additives like HOBt or HOAt are known to suppress racemization.[11]3. Use high-purity, anhydrous solvents and reagents.
Difficult Purification 1. Byproducts (e.g., tetramethylurea from HATU, diisopropylurea from DIC) co-eluting with the product.2. Unreacted starting materials have similar polarity to the product.1. A thorough aqueous work-up is essential. The urea byproducts have some water solubility.2. Drive the reaction to completion. If necessary, use a different solvent system for chromatography or consider reverse-phase chromatography for polar compounds.[10][20]

Conclusion

The successful application of 2-(Azetidin-3-yloxy)acetic acid TFA salt in amide coupling is a straightforward yet nuanced process. By understanding the fundamental mechanism of carboxylic acid activation and making informed choices about coupling reagents, bases, and reaction conditions, researchers can reliably incorporate this valuable azetidine scaffold into their molecular designs. The key takeaway for this specific reagent is the imperative use of sufficient non-nucleophilic base to counteract its nature as a TFA salt. Both HATU and EDC/HOBt-based protocols offer robust and reproducible pathways to success, enabling the continued exploration of novel chemical space in drug discovery.

References

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Gyros Protein Technologies. Available at: [Link]

  • HATU - Wikipedia. Wikipedia. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information (PMC). Available at: [Link]

  • A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. ACS Publications - Organic Process Research & Development. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

  • Standard Operating Procedure (SOP): How to Safely Handle Peptide Coupling Agents to Reduce Risk of Exposure Hazards. Tufts University. Available at: [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio. Available at: [Link]

  • How to Analyze Amide Coupling Reactions — Safety Protocols. Patsnap Eureka. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

  • 2-(azetidin-3-yl)acetic acid; trifluoroacetic acid — Chemical Substance Information. NextSDS. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • An Evaluation of the Occupational Health Hazards of Peptide Couplers. National Center for Biotechnology Information (PMC). Available at: [Link]

  • An Evaluation of the Occupational Health Hazards of Peptide Couplers. ACS Publications. Available at: [Link]

  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. Royal Society of Chemistry. Available at: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Royal Society of Chemistry. Available at: [Link]

  • Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. National Center for Biotechnology Information (PMC). Available at: [Link]

  • What is the best technique for amide purification? ResearchGate. Available at: [Link]

  • Amide Synthesis with Coupling Reagents. Scribd. Available at: [Link]

  • Trifluoroacetic acid - Wikipedia. Wikipedia. Available at: [Link]

Sources

Application

Revolutionizing Targeted Protein Degradation: A Step-by-Step Guide to Synthesizing PROTAC Linkers with 2-(Azetidin-3-yloxy)acetic acid TFA

In the rapidly evolving landscape of drug discovery, Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative modality, offering the ability to eliminate disease-causing proteins rather than merely inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rapidly evolving landscape of drug discovery, Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1][2][3][4] These heterobifunctional molecules act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase, hijacking the cell's natural protein disposal machinery to induce selective degradation of the target.[1][2][3][4] The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[1][3] This application note provides a detailed, step-by-step guide for the synthesis of PROTAC linkers incorporating the versatile building block, 2-(Azetidin-3-yloxy)acetic acid, often supplied as a trifluoroacetic acid (TFA) salt.

The incorporation of the 2-(azetidin-3-yloxy)acetic acid moiety into PROTAC linkers offers several advantages. The azetidine ring introduces a degree of conformational rigidity, which can be beneficial for optimizing the spatial orientation of the two ligands for effective ternary complex formation. Furthermore, the ether linkage and the acetic acid functionality provide points for further chemical modification and attachment to the POI and E3 ligase ligands.

This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel PROTACs. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the underlying chemical principles.

Visualizing the Synthetic Workflow

The overall strategy for incorporating 2-(Azetidin-3-yloxy)acetic acid into a PROTAC linker typically involves standard peptide coupling reactions to form either an amide or an ester bond with a suitable functional group on the E3 ligase ligand or the POI-binding moiety.

G cluster_0 Preparation of 2-(Azetidin-3-yloxy)acetic acid cluster_1 Coupling to E3 Ligase or POI Ligand cluster_2 PROTAC Linker Intermediate start 2-(Azetidin-3-yloxy)acetic acid TFA Salt neutralization Neutralization with Base (e.g., DIPEA) start->neutralization Liberation of free amine coupling Amide or Ester Bond Formation neutralization->coupling intermediate Linker-Ligand Conjugate coupling->intermediate ligand E3 Ligase or POI Ligand (with -NH2 or -OH group) ligand->coupling

Caption: General workflow for incorporating 2-(Azetidin-3-yloxy)acetic acid into a PROTAC linker.

Key Reagents and Equipment

ReagentPurposeSupplier (Example)
2-(Azetidin-3-yloxy)acetic acid TFALinker building blockMedChemExpress, WuXi AppTec
Amine- or Hydroxyl-functionalized E3 Ligase/POI LigandCoupling partnerSynthesized in-house or custom synthesis
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Amide coupling reagentSigma-Aldrich, Combi-Blocks
HOBt (Hydroxybenzotriazole)Coupling additive to suppress side reactionsSigma-Aldrich, Oakwood Chemical
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Amide/Ester coupling reagentSigma-Aldrich, TCI Chemicals
DMAP (4-Dimethylaminopyridine)Catalyst for esterificationSigma-Aldrich, Acros Organics
DIPEA (N,N-Diisopropylethylamine)Non-nucleophilic baseSigma-Aldrich, Alfa Aesar
Anhydrous DMF (N,N-Dimethylformamide)Reaction solventSigma-Aldrich, Fisher Scientific
Anhydrous DCM (Dichloromethane)Reaction and extraction solventSigma-Aldrich, VWR
Preparative HPLC SystemPurification of final productWaters, Agilent
LC-MS SystemReaction monitoring and product analysisWaters, Shimadzu
NMR SpectrometerStructural characterizationBruker, JEOL

Detailed Synthesis Protocols

This section provides two detailed protocols for the incorporation of 2-(Azetidin-3-yloxy)acetic acid TFA into a PROTAC linker: one for amide bond formation and another for ester bond formation.

Protocol 1: Amide Bond Formation

This protocol is suitable for coupling 2-(Azetidin-3-yloxy)acetic acid with an amine-functionalized E3 ligase ligand or POI-binding moiety.

Step 1: Neutralization of the TFA Salt

The trifluoroacetic acid salt of 2-(Azetidin-3-yloxy)acetic acid must be neutralized to the free base prior to the coupling reaction to ensure the availability of the nucleophilic amine for reaction.

  • Dissolve 2-(Azetidin-3-yloxy)acetic acid TFA (1.0 equivalent) in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0-2.2 equivalents) dropwise to the solution while stirring at room temperature. The additional equivalent of base is to neutralize the carboxylic acid proton for the subsequent coupling step.

  • Stir the mixture for 15-30 minutes at room temperature.

Step 2: Amide Coupling Reaction

This protocol utilizes HATU as the coupling reagent, which is known for its high efficiency and low rate of racemization.[5]

  • To the solution from Step 1, add the amine-functionalized E3 ligase ligand or POI ligand (1.0-1.2 equivalents).

  • In a separate vial, dissolve HATU (1.2 equivalents) in a minimal amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. The reaction progress should be monitored by LC-MS until the starting material is consumed.[1]

Step 3: Work-up and Purification

  • Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative reverse-phase HPLC (RP-HPLC) using a suitable gradient of acetonitrile in water with 0.1% TFA as a modifier.[1]

  • Lyophilize the pure fractions to obtain the final amide-linked conjugate as a white solid.

  • Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy to confirm its identity and purity.

G start 2-(Azetidin-3-yloxy)acetic acid TFA neutralization Neutralization (DIPEA, DMF) start->neutralization coupling Amide Coupling (HATU, DMF) neutralization->coupling amine_ligand Amine-functionalized Ligand (E3 or POI) amine_ligand->coupling workup Aqueous Work-up coupling->workup purification Preparative HPLC workup->purification product Amide-Linked Conjugate purification->product

Caption: Workflow for amide bond formation.

Protocol 2: Ester Bond Formation

This protocol is suitable for coupling 2-(Azetidin-3-yloxy)acetic acid with a hydroxyl-functionalized E3 ligase ligand or POI-binding moiety. While amide bonds are more common in PROTAC linkers due to their stability, ester linkages can offer advantages in terms of physicochemical properties and may act as bio-cleavable linkers.[6]

Step 1: Neutralization of the TFA Salt

Follow the same procedure as in Protocol 1, Step 1.

Step 2: Esterification Reaction

This protocol utilizes a carbodiimide-mediated esterification catalyzed by DMAP.

  • To the neutralized solution from Step 1, add the hydroxyl-functionalized E3 ligase ligand or POI ligand (1.0-1.5 equivalents).

  • Add EDC (1.5 equivalents) and a catalytic amount of DMAP (0.1-0.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

Step 3: Work-up and Purification

Follow the same procedure as in Protocol 1, Step 3, to isolate and purify the final ester-linked conjugate.

Troubleshooting and Expert Insights

  • Incomplete reaction: If LC-MS analysis shows incomplete consumption of the starting material, consider increasing the reaction time or adding a slight excess of the coupling reagent. Ensure that all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.

  • Side product formation: The use of HOBt as an additive in amide coupling reactions can help to suppress the formation of side products and reduce racemization.

  • Purification challenges: PROTAC molecules can sometimes be challenging to purify due to their complex structures and potential for aggregation. A multi-step purification approach, such as a combination of normal-phase and reverse-phase chromatography, may be necessary.

  • Handling TFA: Trifluoroacetic acid is corrosive and volatile. Handle it in a well-ventilated fume hood with appropriate personal protective equipment.[7] When removing TFA from the final product during lyophilization, ensure the system is equipped with a suitable trap to prevent damage to the vacuum pump.[7] Residual TFA can be removed by co-evaporation with a non-polar solvent like toluene.[8][9]

Conclusion

The synthesis of well-defined PROTAC linkers is a cornerstone of successful targeted protein degradation research. The incorporation of the 2-(Azetidin-3-yloxy)acetic acid moiety offers a valuable strategy for fine-tuning the properties of these powerful molecules. The detailed protocols and expert insights provided in this application note aim to empower researchers to confidently synthesize novel PROTACs and accelerate the development of next-generation therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide for PROTAC Synthesis Using PEG Linkers.
  • Dalabehera, N. R., Meher, S., Palai, B. B., & Sharma, N. K. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Omega, 5(40), 25963–25971. [Link]

  • Organic & Biomolecular Chemistry - RSC Publishing. (n.d.).
  • Reddit. (2022). Anyone ever ran an amide coupling reaction using the TFA salt of the amine?
  • MedChemExpress. (n.d.). 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid.
  • MedChemExpress. (n.d.). PROTAC Synthesis | Click Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Synthesis of PROTACs.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemistry, 10(4), 133-142.
  • Diva-Portal.org. (2020). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NU.
  • MedChemExpress. (n.d.). (R)-Azetidine-2-carboxylic acid.
  • MedChemExpress. (n.d.). Methyl 1-Boc-azetidine-3-carboxylate.
  • ResearchGate. (2026). (PDF) Novel approaches for the rational design of PROTAC linkers.
  • Semantic Scholar. (n.d.). Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation.
  • PMC. (n.d.). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles.
  • PMC. (n.d.). Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7.
  • SciSpace. (n.d.). Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity.
  • PMC. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points.
  • Nowick, J. S. (2020).
  • PMC. (n.d.). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Trifluoroacetylation and ionic hydrogenation of [2-(3-alkoxythienyl)]di(1-adamantyl)methanols.
  • Organic Syntheses Procedure. (n.d.). Methyl Ester.
  • ResearchGate. (2017). TFA Removal from Reaction.
  • R&D World. (2018). Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid.

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Method

Application Notes and Protocols for the Use of 2-(Azetidin-3-yloxy)acetic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Expanding the Chemical Space of Peptides The incorporation of non-canonical amino acids and building blocks into peptides is a powerful strate...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Chemical Space of Peptides

The incorporation of non-canonical amino acids and building blocks into peptides is a powerful strategy for modulating their pharmacological properties, such as potency, selectivity, and metabolic stability. 2-(Azetidin-3-yloxy)acetic acid is a unique building block that introduces a constrained, ether-linked azetidine motif. This modification can impart favorable conformational constraints on the peptide backbone, potentially leading to enhanced binding affinity and resistance to proteolytic degradation.[1][2][3] The azetidine ring can also serve as a handle for further functionalization, allowing for the creation of diverse peptide libraries.[1][2][3]

This document provides a comprehensive guide for the successful incorporation of 2-(Azetidin-3-yloxy)acetic acid into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. The trifluoroacetic acid (TFA) salt form of this building block is commonly used for ease of handling and storage.[4]

Chemical Structure and Properties

Structure:

Caption: 2-(Azetidin-3-yloxy)acetic acid

PropertyValue
Molecular Formula C5H9NO3
Molecular Weight 131.13 g/mol
Form Typically supplied as a trifluoroacetic acid salt (C7H10F3NO5)
Appearance White to off-white solid
Solubility Soluble in DMF, NMP, and DMSO

Key Considerations for SPPS

  • Protecting Group Strategy: The secondary amine of the azetidine ring must be protected during SPPS to prevent side reactions. While the specific product may be available with different protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are common choices for azetidine-containing building blocks.[3] The selection of the protecting group should be orthogonal to the N-terminal protecting group (e.g., Fmoc) used for the peptide chain elongation. A Boc group on the azetidine nitrogen is compatible with standard Fmoc-based SPPS, as it is stable to the piperidine treatment used for Fmoc deprotection and is cleaved simultaneously with other side-chain protecting groups during the final TFA cleavage step.[3]

  • Steric Hindrance: The azetidine ring introduces steric bulk, which can make peptide bond formation more challenging compared to standard amino acids.[5][6] Therefore, the use of highly efficient coupling reagents is recommended to ensure complete and efficient incorporation.[7]

  • Stability: The four-membered azetidine ring is stable to the strongly acidic conditions (e.g., 95% TFA) used for cleavage and deprotection of side-chain protecting groups in Fmoc-SPPS.[1][2][3]

Recommended Protocol for Fmoc-Based SPPS

This protocol assumes the use of a Boc-protected 2-(Azetidin-3-yloxy)acetic acid and standard Fmoc-amino acids for the synthesis of a peptide on a Rink Amide resin.

Materials and Reagents
  • Fmoc-Rink Amide resin

  • N-α-Fmoc protected amino acids with appropriate side-chain protection

  • Boc-protected 2-(Azetidin-3-yloxy)acetic acid

  • Coupling Reagents:

    • HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[8]

    • Alternatively, HATU or HBTU/HOBt can be used.[7]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. CAUTION: TFA is highly corrosive and should be handled with appropriate personal protective equipment in a fume hood.[9][10]

  • Cold diethyl ether for peptide precipitation

Step-by-Step Protocol

Workflow for Incorporating 2-(Azetidin-3-yloxy)acetic acid in SPPS

G Resin Fmoc-Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Wash (DMF, IPA, DCM) Deprotection1->Wash1 Coupling_AA Couple Fmoc-Amino Acid (HCTU/DIPEA in DMF) Wash1->Coupling_AA Wash2 Wash (DMF, IPA, DCM) Coupling_AA->Wash2 Repeat Repeat for subsequent amino acids Wash2->Repeat Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Repeat->Deprotection2 Wash3 Wash (DMF, IPA, DCM) Deprotection2->Wash3 Coupling_Azetidine Couple Boc-2-(Azetidin-3-yloxy)acetic acid (HCTU/DIPEA in DMF) Wash3->Coupling_Azetidine Wash4 Wash (DMF, IPA, DCM) Coupling_Azetidine->Wash4 Deprotection3 Final Fmoc Deprotection Wash4->Deprotection3 Wash5 Final Wash & Dry Deprotection3->Wash5 Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA/TIS/H2O) Wash5->Cleavage Precipitation Precipitate & Purify Peptide Cleavage->Precipitation

Caption: SPPS workflow for azetidine building block.

1. Resin Preparation and Swelling:

  • Place the Fmoc-Rink Amide resin in a reaction vessel.

  • Swell the resin in DMF for 30-60 minutes.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate for 5 minutes.

  • Drain and repeat the piperidine treatment for another 15 minutes.

  • Drain the deprotection solution.

3. Washing:

  • Wash the resin thoroughly with DMF (3-5 times), IPA (2-3 times), and DCM (3-5 times) to remove residual piperidine and byproducts.

4. Coupling of Standard Fmoc-Amino Acids:

  • Prepare the coupling solution:

    • Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HCTU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution.

  • Add the activated amino acid solution to the resin.

  • Agitate for 1-2 hours.

  • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

5. Washing:

  • Wash the resin as described in step 3.

6. Repeat steps 2-5 for each subsequent Fmoc-amino acid in the peptide sequence.

7. Incorporation of Boc-2-(Azetidin-3-yloxy)acetic acid:

  • After the final standard amino acid coupling and subsequent Fmoc deprotection and washing, proceed with the coupling of the azetidine building block.

  • Prepare the coupling solution:

    • Dissolve Boc-2-(Azetidin-3-yloxy)acetic acid (2-4 equivalents) and HCTU (2-4 equivalents) in DMF.

    • Add DIPEA (4-8 equivalents).

  • Add the activated solution to the resin.

  • Crucial Point: Due to potential steric hindrance, a longer coupling time or a double coupling may be necessary.[6][11] Agitate for 2-4 hours, or overnight if necessary.

  • Monitor the coupling reaction using the Kaiser test.

8. Washing:

  • Wash the resin thoroughly as described in step 3.

9. Final Fmoc Deprotection (if applicable):

  • If additional amino acids are to be added after the azetidine building block, perform Fmoc deprotection as described in step 2.

10. Final Washing and Drying:

  • After the final coupling or deprotection step, wash the resin with DMF, IPA, and DCM.
  • Dry the resin under vacuum for several hours or overnight.

11. Cleavage and Deprotection:

  • Place the dried peptidyl-resin in a reaction vessel.
  • Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water) to the resin (approximately 10 mL per gram of resin).
  • Agitate at room temperature for 2-4 hours. The azetidine ring is stable under these conditions.[1][2][3]
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

12. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).
  • Centrifuge the mixture to pellet the precipitated peptide.
  • Decant the ether and wash the peptide pellet with cold ether 2-3 times.
  • Dry the crude peptide under vacuum.
  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Characterize the purified peptide by mass spectrometry.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Incomplete coupling of the azetidine building block - Steric hindrance - Insufficient activation or coupling time- Use a more potent coupling reagent like HATU. - Increase the equivalents of the building block and coupling reagents. - Extend the coupling time or perform a double coupling. - Consider performing the coupling at a slightly elevated temperature (e.g., 30-40 °C), though this may increase the risk of racemization for adjacent chiral centers.[11]
Deletion of the azetidine building block - Incomplete coupling in the previous step followed by acetylation during the next coupling cycle (if capping is used).- Ensure complete coupling using the Kaiser test before proceeding to the next step.
Side reactions during cleavage - Presence of sensitive residues (e.g., Trp, Cys, Met) in the peptide sequence.- Add appropriate scavengers to the cleavage cocktail. For example, use 1,2-ethanedithiol (EDT) for peptides containing tryptophan.[10]

Conclusion

The incorporation of 2-(Azetidin-3-yloxy)acetic acid into peptides via solid-phase synthesis is a viable strategy for accessing novel peptide analogs with potentially improved therapeutic properties. By employing robust coupling reagents and carefully monitoring the reaction progress, this unique building block can be efficiently integrated into peptide sequences. The stability of the azetidine ring to standard TFA cleavage conditions simplifies the overall synthetic workflow. These application notes provide a solid foundation for researchers to explore the use of 2-(Azetidin-3-yloxy)acetic acid in their peptide-based drug discovery and development programs.

References

  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Vertex AI Search.
  • Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed. Vertex AI Search.
  • Commonly Used Condensation Agents in Peptide Solid Phase Synthesis. Vertex AI Search.
  • 2-(azetidin-3-yloxy)pyridine; trifluoroacetic acid — Chemical Substance Information. Vertex AI Search.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Vertex AI Search.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1 - LJMU Research Online. Vertex AI Search.
  • 2-(azetidin-3-yl)acetic acid; trifluoroacetic acid — Chemical Substance Information - NextSDS. Vertex AI Search.
  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies - ACS Publications. Vertex AI Search.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries - ACS Publications. Vertex AI Search.
  • Efficient peptide coupling involving sterically hindered amino acids - PubMed. Vertex AI Search.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich. Vertex AI Search.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corporation. Vertex AI Search.
  • Trifluoroacetic acid | 76-05-1 - ChemicalBook. Vertex AI Search.
  • 2-(Azetidin-3-yloxy)-5-(trifluoromethyl)pyridine 2,2,2-trifluoroacetate - AK Scientific, Inc. Vertex AI Search.
  • US10954266B2 - Linker molecule and use thereof in methods for purifying peptides - Google Patents. Vertex AI Search.
  • 2-(Azetidin-3-yl)acetic acid 2,2,2-Trifluoroacetic acid salt - SRIRAMCHEM. Vertex AI Search.
  • Azide reduction during peptide cleavage from solid support - The choice of thioscavenger? Vertex AI Search.
  • Improved SolidPhase Peptide Synthesis Method Utilizing ??-Azide-Protected Amino Acids. Vertex AI Search.
  • Amino Acid Derivatives for Peptide Synthesis. Vertex AI Search.
  • Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin - PMC. Vertex AI Search.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Vertex AI Search.
  • Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich. Vertex AI Search.
  • Introduction to Cleavage Techniques - Thermo Fisher Scientific. Vertex AI Search.
  • Re-Inventing Solid-Phase Peptide Synthesis: Merrifield 2.0 - ChemRxiv. Vertex AI Search.
  • Peptides, solid-phase synthesis and characterization - Electronic Journal of Biotechnology. Vertex AI Search.
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  • Contrasting the Impacts of Alkyl, Ether, and Aryl Spacers on Electroactive Poly(N-carbazolyl acrylates) - PubMed. Vertex AI Search.
  • Incorporation of a Self-Immolative Spacer Enables Mechanically Triggered Dual Payload Release - ResearchGate. Vertex AI Search.

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Application

Application Notes &amp; Protocols: Catalytic Strategies for the Functionalization of 2-(Azetidin-3-yloxy)acetic Acid

Abstract 2-(Azetidin-3-yloxy)acetic acid is a pivotal building block in modern medicinal chemistry, integrating the highly sought-after strained azetidine motif with a versatile carboxylic acid handle. The sp³-rich chara...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

2-(Azetidin-3-yloxy)acetic acid is a pivotal building block in modern medicinal chemistry, integrating the highly sought-after strained azetidine motif with a versatile carboxylic acid handle. The sp³-rich character and unique conformational rigidity imparted by the four-membered ring make it an attractive scaffold for enhancing the physicochemical and pharmacokinetic properties of drug candidates.[1] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the key catalytic conditions for reacting this molecule. We will explore the causality behind experimental choices for the two primary reactive centers: the carboxylic acid group and the secondary amine of the azetidine ring. Detailed, field-proven protocols for amide bond formation, esterification, and N-functionalization are presented, supported by mechanistic insights and comparative data to guide reaction optimization.

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of drug design.[1][2] Its inherent ring strain (approx. 25.5 kcal/mol) does not render it overly unstable for practical handling but provides a unique vector for molecular exploration, influencing binding geometries and metabolic stability.[2][3] Compounds incorporating this scaffold, such as the FDA-approved drugs baricitinib and cobimetinib, demonstrate its utility in improving drug-like properties.[1]

2-(Azetidin-3-yloxy)acetic acid presents a bifunctional platform. The carboxylic acid is primed for elaboration into amides and esters, common functionalities in bioactive molecules, while the secondary amine on the azetidine ring offers a second, independent vector for diversification. This guide focuses on the catalytic strategies to selectively and efficiently modify these two sites.

Reactions at the Carboxylic Acid Terminus

The primary transformations for the acetic acid side chain are amide bond formation and esterification. The choice of catalytic system is critical for achieving high yields, minimizing side reactions, and preserving stereochemical integrity where applicable.

Catalytic Amide Bond Formation

The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at room temperature due to the formation of a stable ammonium carboxylate salt.[4][5] Therefore, catalytic methods rely on the in situ activation of the carboxylic acid to generate a highly electrophilic intermediate that is readily attacked by the amine nucleophile.

Causality of Reagent Selection: The choice of coupling reagent is dictated by factors such as substrate steric hindrance, the nucleophilicity of the amine, cost, and the potential for side reactions like epimerization. Uronium/aminium-based reagents like HATU are often preferred for their high efficiency and mild reaction conditions, which suppress racemization.[6]

Table 1: Comparison of Common Catalytic Systems for Amide Coupling

Coupling SystemReagents & AdditivesTypical BaseCommon SolventsTemp (°C)Key Considerations
Uronium/Aminium HATU, HBTU, TBTUDIPEA, Et₃NDMF, DCM, MeCN0 - RTHighly efficient, fast reactions, low racemization. Byproducts are water-soluble.[6]
Carbodiimide EDC, DCCHOBt, DMAPDCM, DMF0 - RTCost-effective. DCC can form insoluble urea byproduct, complicating purification. EDC's urea is water-soluble.
Phosphonium PyBOP, PyAOPDIPEA, Et₃NDMF, DCM0 - RTVery effective for hindered substrates and peptide coupling.
Acid Halide SOCl₂, (COCl)₂Pyridine, Et₃NDCM, THF0 - RTHighly reactive; not a catalytic process. Can be harsh and may not be suitable for complex molecules.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of 2-(Azetidin-3-yloxy)acetic acid with a primary or secondary amine using HATU.

Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(Azetidin-3-yloxy)acetic acid (1.0 eq).

  • Dissolution: Dissolve the acid in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1-0.5 M).

  • Addition of Amine & Base: Add the desired amine (1.0-1.2 eq) to the solution, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Activator Addition: Cool the reaction mixture to 0 °C in an ice bath. Add Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) (1.1-1.3 eq) portion-wise, ensuring the internal temperature remains low.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate). Wash sequentially with 5% aq. citric acid or 1M HCl, saturated aq. NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization.

Diagram 1: Amide Coupling Workflow This diagram illustrates the general workflow for activating a carboxylic acid and subsequent amidation.

Amide_Coupling_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Acid R-COOH (2-(Azetidin-3-yloxy)acetic acid) Active_Ester Activated Intermediate (e.g., O-Acylisourea) Acid->Active_Ester Activation Activator Coupling Reagent (e.g., HATU) + Base Activator->Active_Ester Amide Amide Product (R-CONHR') Active_Ester->Amide Amine Amine (R'-NH₂) Amine->Amide Aminolysis Esterification_Workflow cluster_reaction Esterification Reaction cluster_equilibrium Driving the Equilibrium Acid R-COOH Ester Ester Product (R-COOR') Acid->Ester Alcohol R'-OH Alcohol->Ester Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Ester Water Water (H₂O) Ester->Water + Drive1 Use Excess R'-OH Drive2 Remove H₂O (e.g., Dean-Stark) N_Functionalization cluster_alkylation N-Alkylation cluster_acylation N-Acylation cluster_reductive Reductive Amination Start Azetidine Derivative (R-NH) Alkyl_Halide Alkyl Halide (R'-X) + Base Alkylated N-Alkylated Product (R-NR') Start->Alkylated Acyl_Chloride Acyl Chloride (R'-COCl) + Base Acylated N-Acylated Product (R-NCOR') Start->Acylated Aldehyde Aldehyde (R'-CHO) + NaBH(OAc)₃ Reductive_Product N-Alkylated Product (R-NCH₂R') Start->Reductive_Product Alkyl_Halide->Alkylated Acyl_Chloride->Acylated Aldehyde->Reductive_Product

Sources

Method

Strategic Utilization of Azetidine Trifluoroacetate (TFA) Salts in the Synthesis of Advanced Pharmaceutical Intermediates

Executive Summary The incorporation of highly strained, sp³-rich four-membered heterocycles into active pharmaceutical ingredients (APIs) has revolutionized modern medicinal chemistry. However, the intrinsic instability...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of highly strained, sp³-rich four-membered heterocycles into active pharmaceutical ingredients (APIs) has revolutionized modern medicinal chemistry. However, the intrinsic instability and volatility of free azetidine bases present significant synthetic bottlenecks. This application note provides an authoritative guide on the preparation, isolation, and downstream functionalization of azetidine trifluoroacetate (TFA) salts. By maintaining the azetidine core in a protonated state until in situ neutralization, chemists can achieve scalable, high-yielding syntheses of complex pharmaceutical intermediates.

The Azetidine Scaffold: Structural Significance in Drug Discovery

Azetidines possess a unique structural profile characterized by significant ring strain (approximately 25.4 kcal/mol), positioning their reactivity between highly reactive aziridines and stable pyrrolidines[1]. This rigid, sp³-rich architecture allows for the precise spatial orientation of pharmacophores, which dramatically improves metabolic stability, aqueous solubility, and receptor selectivity compared to flat aromatic rings[2].

Consequently, the azetidine motif has become a privileged scaffold, prominently featured in several FDA-approved therapeutics. Notable examples include the JAK inhibitor baricitinib, the MEK inhibitor cobimetinib, and the antihypertensive calcium channel blocker azelnidipine[2][3].

Chemical Rationale: The Necessity of TFA Salts

During multi-step syntheses, the secondary amine of the azetidine ring is typically protected with a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions[4]. However, late-stage functionalization requires the removal of this protecting group.

The Free Base Problem: Attempting to isolate the deprotected azetidine as a free base is synthetically precarious. The free amine is highly volatile, and the unmasked nitrogen lone pair can participate in autocatalytic ring-opening or polymerization, driven by the thermodynamic release of the 25.4 kcal/mol ring strain[5].

The TFA Salt Solution: Cleavage of the Boc group using Trifluoroacetic acid (TFA) generates the azetidine•TFA salt. This protonated intermediate is a bench-stable, non-volatile solid or viscous oil. It can be stored without degradation and precisely weighed for stoichiometric control in subsequent coupling reactions[6][7].

Workflow A N-Boc-Azetidine (Stable Precursor) B Acidic Cleavage (TFA / DCM) A->B C Azetidine•TFA Salt (Isolated Intermediate) B->C - Isobutylene - CO2 D In Situ Neutralization (DIPEA or K2CO3) C->D E N-Functionalized API (Target Molecule) D->E + Electrophile

Workflow for the generation and downstream functionalization of azetidine TFA salts.

Mechanistic Causality in Reaction Design

To successfully utilize the azetidine•TFA salt, the free amine must be liberated in situ using carefully optimized conditions to prevent ring degradation.

  • Solvent Selection: Dichloromethane (DCM) or Tetrahydrofuran (THF) are preferred for both deprotection and coupling. These non-nucleophilic, aprotic solvents stabilize the intermediate species without participating in side reactions[6].

  • Base Selection: Mild, non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) or inorganic bases like Potassium Carbonate (K₂CO₃) are strictly required[6][7]. Stronger bases (e.g., NaH, n-BuLi) can deprotonate adjacent carbons, triggering β-elimination and catastrophic ring scission.

  • Temperature Control: The neutralization of the TFA salt is highly exothermic. Performing this step at 0 °C suppresses the kinetic pathways that lead to ring-opening, ensuring the transient free amine is immediately and safely trapped by the electrophile[6][8].

Causality Salt Azetidine•TFA Salt Base Mild Base Addition (e.g., K2CO3, 0°C) Salt->Base Prevents volatility FreeAmine Transient Free Amine Base->FreeAmine Controlled release Electrophile Electrophilic Trapping (e.g., BrCN) FreeAmine->Electrophile High nucleophilicity Product Stable Intermediate Electrophile->Product Avoids ring-opening

Mechanistic causality and intermediate stability during azetidine N-functionalization.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 3-Substituted Azetidine•TFA Salt (Boc Deprotection)

This protocol details the generation of the TFA salt from a generic 3-substituted N-Boc-azetidine.

  • Preparation: Dissolve the N-Boc-azetidine (1.0 equiv) in anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere. Causality: Anhydrous conditions prevent competitive hydrolysis during the highly acidic cleavage step.

  • Temperature Equilibration: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Minimizes the exothermic cleavage of the Boc group, preventing thermal degradation of the strained ring.

  • Acid Addition: Add Trifluoroacetic acid (TFA, 10.0 equiv) dropwise over 15 minutes.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

  • Self-Validation Checkpoint: The evolution of gas (CO₂ and isobutylene) serves as a real-time visual indicator. Complete cessation of effervescence indicates the total consumption of the Boc protecting group.

  • Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to remove residual TFA. The resulting azetidine•TFA salt (typically a viscous brown/yellow oil or crystalline solid) is used directly in the next step without further purification.

Protocol B: N-Cyanation of Azetidine•TFA Salt (Synthesis of JAK Inhibitor Intermediates)

This protocol describes the in situ neutralization and electrophilic trapping of the azetidine salt using cyanogen bromide, a critical step in synthesizing APIs like baricitinib[6].

  • Preparation: Dissolve the azetidine•TFA salt (1.0 equiv) in anhydrous THF or DCM (0.15 M concentration).

  • Neutralization: Cool the solution to 0 °C. Add anhydrous K₂CO₃ (3.5 equiv) or DIPEA (3.0 equiv) in a single portion. Stir for 10 minutes. Causality: The mild base neutralizes the TFA salt to liberate the free amine in situ. The 0 °C environment prevents the free amine from undergoing ring-opening before the electrophile is introduced.

  • Electrophilic Trapping: Add Cyanogen Bromide (BrCN, 1.2 equiv) slowly to the reaction mixture[6][8]. Causality: BrCN is a highly reactive electrophile that rapidly traps the nucleophilic azetidine nitrogen, re-stabilizing the molecule as a cyanamide.

  • Reaction Progression: Stir the reaction mixture at RT for 1 to 4 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The complete consumption of the baseline-retained, ninhydrin-positive TFA salt and the emergence of a UV-active, higher R_f product spot confirms successful N-cyanation.

  • Workup: Dilute with EtOAc, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under vacuum. Purify via silica gel chromatography[8].

Quantitative Data Summary

The following table summarizes validated reaction parameters for the functionalization of various azetidine•TFA salts, highlighting the versatility of the in situ neutralization approach.

Starting MaterialReagents / ElectrophileBase / SolventTemperatureYieldRef.
3-(3-bromophenyl)azetidine•TFACyanogen Bromide (BrCN)K₂CO₃ / THF0 °C to RT>85%[6]
3-(methylthio)azetidine•TFA3-bromo-6-fluoro-2-methylpyridineTEA / NMPRT>80%[7]
3-substituted azetidine•TFACyanogen Bromide (BrCN)DIPEA / DCM0 °C to RT82%[8]
2-(Trifluoromethyl)azetidine•TFABenzyl Chloroformate (Cbz-Cl)DIPEA / DCM0 °C to RT74%[4]

References

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing | Source: rsc.org | URL: [Link]

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed | Source: nih.gov | URL: [Link]

  • Title: Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. - Medwin Publishers | Source: medwinpublishers.com | URL: [Link]

  • Title: WO2017163078A1 - 1-cyano-pyrrolidine derivatives as dbu inhibitors - Google Patents | Source: google.
  • Title: ANTIDIABETIC SUBSTITUTED HETEROARYL COMPOUNDS - European Patent Office - EP 3974413 A1 | Source: googleapis.com | URL: [Link]

  • Title: Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC | Source: nih.gov | URL: [Link]

Sources

Application

Deprotection strategies for azetidine trifluoroacetic acid salts in lab environments

An Application Guide to the Deprotection of Azetidine Trifluoroacetic Acid Salts Introduction: The Azetidine Scaffold and the Trifluoroacetate Counter-ion In the landscape of modern medicinal chemistry, the azetidine rin...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Deprotection of Azetidine Trifluoroacetic Acid Salts

Introduction: The Azetidine Scaffold and the Trifluoroacetate Counter-ion

In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a valuable scaffold.[1][2] This four-membered saturated heterocycle provides a rigid, three-dimensional element that can improve ligand efficiency, metabolic stability, and pharmacokinetic properties.[1][3] Azetidines are frequently synthesized using nitrogen-protecting groups, with the tert-butoxycarbonyl (Boc) group being a common choice due to its stability and straightforward removal under acidic conditions.[4][5]

The reagent of choice for Boc deprotection is often trifluoroacetic acid (TFA), which efficiently cleaves the protecting group to yield the corresponding amine.[4][6] Consequently, the azetidine is isolated as a trifluoroacetate salt. While this salt form is often stable and easy to handle, the presence of the TFA counter-ion can be problematic for subsequent synthetic steps or biological assays due to its strong acidity and potential toxicity.[7][8][9]

This document serves as a detailed guide for researchers, scientists, and drug development professionals on effective strategies for the deprotection of azetidine TFA salts in a laboratory environment. We will explore the underlying chemical principles, provide step-by-step protocols, and discuss the critical factors that ensure a successful transformation to the desired free base or an alternative salt form.

The Core Challenge: Liberating the Azetidine Free Base

The primary goal is to neutralize the protonated azetidinium ion and remove the trifluoroacetate counter-ion. The key challenges in this process include:

  • Basicity Requirements: Trifluoroacetic acid is a strong acid (pKa ≈ 0), meaning the azetidinium TFA salt requires a sufficiently strong base for complete neutralization.[9][10]

  • Product Solubility & Volatility: The resulting azetidine free base may exhibit high water solubility or be volatile, which can complicate isolation via standard liquid-liquid extraction techniques.[11][12]

  • Ring Stability: While significantly more stable than aziridines, the azetidine ring possesses inherent strain.[2][3] Harsh reaction conditions could potentially lead to undesired ring-opening, although this is not typically observed during standard basic work-ups or TFA-mediated deprotection of N-Boc groups.[5][6][13]

Deprotection Strategies: A Comparative Overview

Several robust methods exist to liberate the azetidine from its TFA salt. The choice of strategy depends on the physicochemical properties of the target molecule (e.g., solubility, stability) and the requirements of the subsequent steps.

StrategyPrincipleAdvantagesDisadvantagesBest Suited For
Basic Aqueous Work-up Neutralization with an aqueous base and extraction of the free amine into an organic solvent.[14]Fast, simple, and uses common lab reagents.Can form emulsions; not suitable for highly water-soluble amines.[12]Azetidines with good solubility in common organic solvents (DCM, EtOAc).
Ion-Exchange Chromatography Utilizes a basic resin to trap the TFA anion and elute the free amine.[15]Highly effective for water-soluble amines; avoids aqueous work-up.[10][16]Requires specialized resins; can be slower for large-scale reactions.Polar, water-soluble azetidines that are difficult to extract.
Salt Exchange Replacement of the TFA counter-ion with another, such as chloride (HCl).[17]Yields a stable, defined salt; avoids handling potentially unstable free bases.Requires multiple evaporations to remove all TFA; the final product is still a salt.Generating a more biocompatible salt (e.g., HCl) for biological testing or when the free base is unstable.[7][18]

Experimental Protocols

Protocol 1: Deprotection via Basic Aqueous Work-up

This is the most common and direct method for isolating the azetidine free base. The key is selecting a base strong enough to deprotonate the azetidinium ion fully.

Causality: The addition of a base (e.g., Na₂CO₃, K₂CO₃, or NaOH) to the biphasic mixture raises the pH of the aqueous layer. This causes the protonated azetidinium ion to be converted into the neutral free amine, which preferentially partitions into the organic layer. The sodium or potassium trifluoroacetate salt remains in the aqueous phase.[10][14]

Step-by-Step Methodology:

  • Dissolution: Dissolve the azetidine TFA salt (1.0 equiv) in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), to a concentration of approximately 0.1-0.2 M.

  • Neutralization: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous basic solution (e.g., NaHCO₃, Na₂CO₃, or 1M NaOH).

    • Scientist's Note: While NaHCO₃ is a mild and common choice, it may not be sufficiently basic to deprotonate the salt completely.[10] K₂CO₃ or a dilute NaOH solution (0.5-1M) are often more effective. For complete deprotonation with strong bases, ensure the aqueous phase reaches a pH of at least 12.[10]

  • Extraction: Shake the separatory funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate completely.

  • Separation: Drain the organic layer. If DCM was used, this will be the bottom layer. If EtOAc was used, it will be the top layer.

  • Back-Extraction (Optional): To maximize yield, the aqueous layer can be extracted again with a fresh portion of the organic solvent.

  • Washing: Combine the organic layers and wash with an equal volume of brine (saturated aqueous NaCl). This helps to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the azetidine free base.

Self-Validation:

  • Check the pH of the aqueous layer after extraction with pH paper to confirm it is still basic (pH > 9).

  • Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the disappearance of the more polar salt and the appearance of the less polar free base.

Diagram 1: Workflow for Basic Aqueous Work-up

A Start: Azetidine TFA Salt B Dissolve in Organic Solvent (e.g., DCM, EtOAc) A->B C Add Aqueous Base (e.g., sat. Na2CO3) B->C D Shake & Separate Layers C->D E Collect Organic Layer D->E F Wash with Brine E->F G Dry over Na2SO4 F->G H Filter & Concentrate G->H I End: Azetidine Free Base H->I

Caption: A standard workflow for isolating an azetidine free base using liquid-liquid extraction.

Protocol 2: Deprotection Using Ion-Exchange Resin

This method is ideal for highly polar or water-soluble azetidines that are difficult to extract into organic solvents.[12]

Causality: A basic anion-exchange resin contains functional groups (e.g., tertiary amines) that are pre-activated. When the azetidine TFA salt solution in a polar solvent passes through the resin, the trifluoroacetate anions are exchanged for the counter-ions on the resin (often hydroxide or carbonate), and are thus retained. The azetidinium cation is neutralized and elutes from the column as the free amine.

Step-by-Step Methodology:

  • Resin Selection and Preparation: Select a suitable basic ion-exchange resin (e.g., Amberlyst® A21, Dowex® Marathon WBA). Prepare a column by slurrying the resin in methanol and pouring it into a chromatography column, or prepare for batch mode by weighing the resin into a flask. Use a significant excess of resin (approx. 5-10 equivalents based on resin capacity).

  • Dissolution: Dissolve the azetidine TFA salt (1.0 equiv) in a minimal amount of a polar solvent like methanol or water.

  • Application (Column Mode): Load the solution onto the top of the prepared resin column. Allow the solution to flow through under gravity.

  • Application (Batch Mode): Add the solution to the flask containing the resin. Stir the slurry at room temperature for 1-2 hours.[16]

  • Elution/Filtration:

    • Column Mode: Collect the eluent. Wash the column with 3-5 column volumes of fresh solvent (e.g., methanol) to ensure all the product has eluted.

    • Batch Mode: Filter the resin through a fritted funnel and wash it thoroughly with fresh solvent.

  • Isolation: Combine the eluent/filtrate and washings. Concentrate the solution under reduced pressure to yield the pure azetidine free base.

Self-Validation:

  • The absence of TFA in the final product can be confirmed by ¹⁹F NMR (no signal) or by analytical ion chromatography.[8][19]

  • The eluent can be spotted on a TLC plate against the starting material to confirm conversion.

Diagram 2: Decision Logic for Deprotection Strategy

node_action node_action A Start with Azetidine TFA Salt B Is the free amine soluble in organic solvents (DCM, EtOAc)? A->B C Is the free amine expected to be unstable or difficult to handle? A->C Action1 Use Basic Aqueous Work-up (Protocol 1) B->Action1 Yes Action2 Use Ion-Exchange Resin (Protocol 2) B->Action2 No C->B No Action3 Perform Salt Exchange to HCl (Protocol 3) C->Action3 Yes

Caption: A decision tree to guide the selection of the appropriate deprotection protocol.

Protocol 3: Salt Exchange to Azetidine Hydrochloride

This protocol is used when the final product is desired as a hydrochloride salt, which is often more suitable for pharmaceutical formulation and biological studies than the TFA salt.[7][20]

Causality: The principle is based on Le Chatelier's principle. By dissolving the azetidine TFA salt in a solution containing a vast excess of hydrochloric acid and repeatedly removing the solvent, the equilibrium is driven towards the formation of the azetidinium chloride salt. The highly volatile trifluoroacetic acid (bp 72 °C) and excess HCl are removed in vacuo.[17][21][22]

Step-by-Step Methodology:

  • Dissolution: Dissolve the azetidine TFA salt (1.0 equiv) in a suitable solvent. A common choice is 4M HCl in 1,4-dioxane. Alternatively, dissolve the salt in a minimal amount of deionized water and add 100 mM aqueous HCl.[17][18][23]

  • Incubation: Stir the solution at room temperature for 5-10 minutes.

  • Evaporation: Concentrate the solution to dryness under reduced pressure. If water was used, freeze the solution and lyophilize until a dry powder is obtained.[17][21]

  • Repetition: To ensure complete removal of TFA, re-dissolve the resulting solid in the same HCl solution (or a volatile solvent like methanol) and concentrate to dryness again. Repeat this step 2-3 times.[18]

  • Final Drying: Dry the resulting azetidine hydrochloride salt under high vacuum to remove any residual solvent.

Self-Validation:

  • The final product can be analyzed by ¹H NMR to confirm the disappearance of the TFA counter-ion signal.

  • Quantitative analysis of residual trifluoroacetate can be performed using ion chromatography to confirm the efficiency of the exchange.[8]

Conclusion

The deprotection of azetidine trifluoroacetic acid salts is a critical step in many synthetic routes. The choice of method—be it a straightforward basic wash, a more nuanced ion-exchange separation, or a salt exchange—should be guided by the specific properties of the azetidine derivative and the ultimate application of the compound. By understanding the chemical principles behind each protocol and incorporating self-validating checks, researchers can reliably and efficiently obtain the desired azetidine free base or its more benign salt form, paving the way for further discovery and development.

References

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (n.d.). LJMU Research Online. Retrieved March 24, 2026, from [Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. (2014, December 23). Organic Letters - ACS Publications. Retrieved March 24, 2026, from [Link]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. (2017, July 21). PMC. Retrieved March 24, 2026, from [Link]

  • How to remove TFA salt ? (2016, April 18). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Trifluoroacetic acid - Sciencemadness Wiki. (2024, July 30). Sciencemadness Wiki. Retrieved March 24, 2026, from [Link]

  • How can I remove TFA in a product? (2012, November 5). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Process for synthesis of azetidine and novel intermediates therefor. (n.d.). Google Patents.
  • Post Cleavage Purification and Analysis of Peptides; TFA removal. (n.d.). Retrieved March 24, 2026, from [Link]

  • azetidine - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 24, 2026, from [Link]

  • Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. (2020, October 1). ACS Omega - ACS Publications. Retrieved March 24, 2026, from [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

  • Novel Syntheses of Azetidines and Azetidinones. (2008, September 10). Chemical Reviews - ACS Publications. Retrieved March 24, 2026, from [Link]

  • Technical Support Information Bulletin 1085 - Removing Trifluoroacetic Acid (TFA) From Peptides. (n.d.). Retrieved March 24, 2026, from [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021, September 30). PMC - NIH. Retrieved March 24, 2026, from [Link]

  • TFA removal service: switch to acetate or HCl salt form of peptide. (n.d.). LifeTein. Retrieved March 24, 2026, from [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? (2013, January 14). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Conversion of ion-pairing agents/counter ions. (n.d.). Bio-Works. Retrieved March 24, 2026, from [Link]

  • 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. (2025, August 10). Request PDF - ResearchGate. Retrieved March 24, 2026, from [Link]

  • Anyone ever ran an amide coupling reaction using the TFA salt of the amine? (2022, July 4). Reddit. Retrieved March 24, 2026, from [Link]

  • Boc De-protection : r/Chempros. (2023, October 18). Reddit. Retrieved March 24, 2026, from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing. Retrieved March 24, 2026, from [Link]

  • Boc Deprotection - TFA - Common Organic Chemistry. (n.d.). Common Organic Chemistry. Retrieved March 24, 2026, from [Link]

  • How to remove peptide TFA salt? (n.d.). LifeTein®. Retrieved March 24, 2026, from [Link]

  • TFA removal service. (n.d.). sb peptide. Retrieved March 24, 2026, from [Link]

  • Improved SolidPhase Peptide Synthesis Method Utilizing ??-Azide-Protected Amino Acids. (n.d.). Retrieved March 24, 2026, from [Link]

  • An efficient route from trifluoroacetates to water soluble free amines using Diaion HP-20. (n.d.). Retrieved March 24, 2026, from [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. (2017, September 27). RSC Publishing. Retrieved March 24, 2026, from [Link]

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved March 24, 2026, from [Link]

  • Fluorinated 2-Azetines: Synthesis, Applications, Biological Tests, and Development of a Catalytic Process. (2023, June 30). Organic Letters - ACS Publications. Retrieved March 24, 2026, from [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2016, November 15). MDPI. Retrieved March 24, 2026, from [Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (2024, March 21). MDPI. Retrieved March 24, 2026, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved March 24, 2026, from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Coupling Reactions with 2-(Azetidin-3-yloxy)acetic acid TFA Salt

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to addres...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the specific challenges encountered when using 2-(Azetidin-3-yloxy)acetic acid TFA salt in amide coupling reactions. Our goal is to provide you with the causal understanding and practical protocols necessary to improve your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low coupling yields with 2-(Azetidin-3-yloxy)acetic acid TFA salt?

Low yields in this specific coupling reaction typically stem from a combination of three factors: the nature of the starting material, the choice of reagents, and the reaction conditions.

  • The Trifluoroacetic Acid (TFA) Salt: Your starting material is a salt. The amine you are coupling it with is likely also supplied as a salt (e.g., TFA or HCl salt) if it was deprotected from a Boc group.[1][2] The carboxylic acid of the 2-(azetidin-3-yloxy)acetic acid and the amine of your coupling partner are protonated, rendering the amine non-nucleophilic. Without proper neutralization, the reaction cannot proceed.

  • Steric Hindrance: While not as demanding as residues like Aib or N-methylated amino acids, the four-membered azetidine ring presents more steric bulk than a simple acyclic analogue. This can slow down the reaction kinetics, especially when paired with a hindered amine partner.[3][4]

  • Suboptimal Reagent Choice: Standard carbodiimide reagents like EDC or DCC may not be potent enough to efficiently activate the carboxylic acid for a sterically challenging coupling.[4] These reagents can also lead to side reactions if the subsequent nucleophilic attack is slow.[5][6]

Q2: How must I handle the TFA salt to ensure the reaction proceeds?

The presence of the TFA salt necessitates the use of a non-nucleophilic base to deprotonate both the carboxylic acid and the amine coupling partner in situ.

  • Choice of Base: The base must be a sterically hindered, non-nucleophilic tertiary amine. The most common choices are Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) . Avoid using simpler amines like triethylamine (TEA), as it is more nucleophilic and can compete in side reactions.

  • Stoichiometry is Critical: You must add a sufficient number of equivalents of base to neutralize all acidic species in the reaction. A general rule is:

    • 1 equivalent for the carboxylic acid of your azetidine compound.

    • 1 equivalent for the TFA salt of your amine coupling partner.

    • An additional 0.1-0.5 equivalents may be beneficial, especially when using uronium/aminium salt coupling reagents which require a basic environment to function optimally.[7] Therefore, a minimum of 2.0 to 2.5 equivalents of base relative to the limiting reagent is a standard starting point.

Q3: Which coupling reagent is the most effective for this substrate?

For challenging couplings, moving beyond simple carbodiimides is often the most critical step to improving yield. Uronium/aminium or phosphonium salt-based reagents are highly recommended.[4][8]

  • Uronium/Aminium Salts (e.g., HATU, HCTU, COMU): These are among the most powerful coupling reagents available.[9][10]

    • HATU is often considered the gold standard for difficult couplings.[11] It reacts with the carboxylic acid to form a highly reactive OAt-ester intermediate. The nitrogen atom in the 7-azabenzotriazole (HOAt) leaving group provides anchimeric assistance, accelerating the subsequent aminolysis step.[10][11] This makes HATU particularly effective at overcoming steric hindrance.

    • COMU is a more recent development that forms even more reactive Oxyma-based esters and is considered safer as it is not based on potentially explosive benzotriazoles.[12][13]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are also highly efficient and form reactive OBt- or OAt-esters. A key advantage of phosphonium salts is that they do not have a reactive aminium component, which prevents a common side reaction seen with excess uronium reagents: the guanidinylation of the free amine.[10][12] This makes them ideal for reactions where the coupling reagent might be used in excess.

Table 1: Comparison of Recommended Coupling Reagents
Reagent ClassExample(s)ProsCons
Uronium/Aminium HATU, HCTU, COMUExtremely fast and efficient, excellent for hindered couplings.[8][11]More expensive; excess reagent can cause amine capping (guanidinylation).[10][12]
Phosphonium PyBOP, PyAOPHigh efficiency, low racemization risk, no guanidinylation side reaction.[8][9]More expensive, solutions in DMF have moderate stability.[10]
Carbodiimide EDC (+ OxymaPure)Cost-effective, water-soluble byproducts (for EDC).[6]Less efficient for hindered substrates, risk of N-acylurea side reaction, requires an additive.[5]
Q4: What are the optimal solvent and temperature conditions for this reaction?

Proper solvation and temperature control are key to maximizing yield and minimizing side reactions.

  • Solvents: The success of a coupling reaction is highly dependent on the solvation of all components.[14]

    • N,N-Dimethylformamide (DMF) is the most common and effective solvent for amide coupling due to its excellent solvating properties and high polarity.

    • N-Methyl-2-pyrrolidone (NMP) can sometimes be superior to DMF for solvating aggregating or poorly soluble substrates.[4]

    • Dichloromethane (DCM) can also be used, but its lower polarity may be less effective at solvating the polar intermediates. It is critical to use anhydrous (dry) solvents, as water can hydrolyze the activated intermediates and inactivate the coupling reagents.[15][16]

  • Temperature: The standard protocol involves two stages:

    • Activation: Mix the carboxylic acid, coupling reagent, and base (if required by the reagent) in the solvent and stir at 0 °C for 1-5 minutes. This pre-activation step allows the reactive ester to form under controlled conditions, minimizing side reactions.

    • Coupling: Add the amine and the remaining base to the pre-activated mixture. Allow the reaction to slowly warm to room temperature and stir for 2-24 hours. For particularly difficult couplings, gentle heating (e.g., to 40-50 °C) can be beneficial, but this should be used with caution as it increases the risk of racemization.[4]

Q5: What are the primary side reactions and how can they be minimized?

Understanding potential side reactions is crucial for troubleshooting and optimization.

  • Racemization: The chiral center of the amine coupling partner (if it has one) can be susceptible to epimerization, especially under basic conditions or at elevated temperatures. Using additives like HOAt (from HATU) or OxymaPure significantly suppresses this pathway.[9]

  • N-acylurea Formation: This is a classic side reaction of carbodiimide reagents where the activated O-acylisourea intermediate rearranges into an unreactive N-acylurea, consuming your starting material.[5][6] Using an additive (HOBt, OxymaPure) and a potent coupling reagent minimizes the lifetime of the O-acylisourea, thus reducing this side reaction.

  • Amine Capping (Guanidinylation): If using an excess of a uronium/aminium reagent like HATU or HBTU, the reagent itself can react with the free amine of your coupling partner, forming a guanidinium species that cannot react further.[10][12] To avoid this, use the uronium reagent in slight excess or equimolar to the carboxylic acid, not the amine.

  • Trifluoroacetylation: Although TFA is a weak nucleophile, under certain conditions with highly reactive intermediates (like those from EDC), it can compete with the desired amine to form a trifluoroacetamide byproduct.[17] This is rare but can be suppressed by using a more efficient coupling system (like HATU) that favors aminolysis or by pre-activating the acid before the amine is introduced.

Troubleshooting Guide & Workflow

When faced with a low coupling yield, a systematic approach is the most effective way to identify and solve the problem.

Diagram 1: Troubleshooting Workflow for Low Coupling Yield

G start Low Coupling Yield check_base Did you use a non-nucleophilic base (e.g., DIPEA) in sufficient quantity (≥2 equivalents)? start->check_base check_reagent What coupling reagent was used? check_base->check_reagent Yes fix_base Action: Re-run with ≥2 eq. of DIPEA or NMM. check_base->fix_base No reagent_carbodiimide reagent_carbodiimide check_reagent->reagent_carbodiimide Carbodiimide (EDC, DCC) reagent_ok reagent_ok check_reagent->reagent_ok Uronium/Phosphonium (HATU, PyBOP, etc.) check_conditions Were anhydrous solvents used under an inert atmosphere? fix_conditions Action: Dry all solvents and glassware. Run reaction under N2 or Argon. check_conditions->fix_conditions No check_time_temp Reaction time/temp/equivalents? check_conditions->check_time_temp Yes end Reaction Optimized fix_base->end fix_reagent Action: Switch to a more potent reagent like HATU or COMU. See Protocol 1. reagent_carbodiimide->fix_reagent reagent_ok->check_conditions fix_reagent->end fix_conditions->end fix_time_temp Action: Increase equivalents of acid/reagent (1.2-1.5 eq). Increase reaction time (up to 24h). Consider gentle heating (40°C). check_time_temp->fix_time_temp fix_time_temp->end

Caption: A decision tree for systematically troubleshooting low yields.

Detailed Experimental Protocols

Diagram 2: General Amide Coupling Mechanism

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack Acid R-COOH (Azetidine Acid) Activated Activated Intermediate (e.g., R-COO-OAt) Acid->Activated Reagent Coupling Reagent (e.g., HATU) Reagent->Activated Base1 Base (e.g., DIPEA) Base1->Activated Product Amide Product (R-CO-NH-R') Activated->Product Amine R'-NH2 (Amine Partner) Amine->Product Base2 Base (to neutralize TFA salt) Base2->Product

Caption: The two-step process of amide bond formation.

Protocol 1: High-Efficiency Coupling with HATU (Recommended)

This protocol is designed for maximum yield, especially when dealing with sterically hindered or otherwise challenging coupling partners.

  • Reagent Preparation:

    • In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2-(Azetidin-3-yloxy)acetic acid TFA salt (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (to make a ~0.1 M solution).

  • Activation:

    • Cool the flask to 0 °C using an ice bath.

    • Add DIPEA (2.5 eq) dropwise while stirring.

    • Stir the mixture at 0 °C for 5 minutes. You should have a clear solution.

  • Coupling:

    • In a separate flask, dissolve your amine coupling partner (assumed to be a TFA salt, 1.05 eq) in a small amount of anhydrous DMF.

    • Add the amine solution to the activated acid mixture at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by LC-MS or TLC until the limiting reagent is consumed.

    • Once complete, dilute the reaction mixture with ethyl acetate or DCM.

    • Perform an aqueous work-up by washing sequentially with 5% aqueous HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine.[15]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Protocol 2: Cost-Effective Coupling with EDC/OxymaPure

This protocol is a more economical alternative that is often sufficient for less demanding coupling partners.

  • Reagent Preparation:

    • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 2-(Azetidin-3-yloxy)acetic acid TFA salt (1.0 eq) and OxymaPure (1.2 eq) in anhydrous DMF or DCM.

  • Activation:

    • Cool the flask to 0 °C.

    • Add EDC·HCl (1.2 eq). Stir for 1-2 minutes.

    • Add DIPEA (2.5 eq) dropwise.

    • Stir the mixture at 0 °C for 10-15 minutes.

  • Coupling:

    • Add a solution of your amine coupling partner (1.05 eq) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring, Work-up, and Purification:

    • Follow steps 4 and 5 from Protocol 1. The urea byproduct from EDC is water-soluble and will be removed during the aqueous work-up.[6]

References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling for Hindered Amino Acids.
  • Wikipedia. (n.d.). Carbodiimide.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • BenchChem. (2025). Optimizing amide bond formation conditions for benzamide synthesis.
  • BenchChem. (2025). Troubleshooting low yield in Lipoamide chemical synthesis.
  • PubMed. (2005). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37)
  • Royal Society of Chemistry. (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry.
  • (n.d.). Progress in the Synthesis of Peptides with "Difficult Sequences".
  • ACS Publications. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. Organic Process Research & Development.
  • PubMed. (2007). Efficient peptide coupling involving sterically hindered amino acids.
  • (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents.
  • Aapptec Peptides. (2021). Carbodiimides and Additives.
  • BenchChem. (2025). What is the mechanism of carbodiimide coupling reactions?
  • ResearchGate. (n.d.). (PDF) Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide.
  • Royal Society of Chemistry. (2015).
  • Patsnap Eureka. (2026). How to Analyze Amide Coupling Reactions — Safety Protocols.
  • Organic Chemistry Portal. (n.d.). Trifluoroacetamides.
  • Biotage. (2023). Does reagent and reaction solvent order impact product yield and purity?
  • Reddit. (2022). Anyone ever ran an amide coupling reaction using the TFA salt of the amine?
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • ResearchGate. (2021). Why did my amide syntesis does not work?
  • ACS Publications. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Omega.
  • Reddit. (2021).
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • PMC. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid.
  • (2011).
  • (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • AAPPTEC. (n.d.). Peptide Synthesis Resins.
  • Master Organic Chemistry. (2019). Synthesis of Peptides.
  • MDPI. (2024).
  • Impactfactor. (2024). Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds.
  • (n.d.). A REVIEW ON 2-AZETEDINONES.
  • BenchChem. (n.d.). 2-(Azetidin-3-yloxy)acetic Acid|CAS 1315059-34-7.
  • (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

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Optimization

Technical Support Center: Troubleshooting Poor Solubility of 2-(Azetidin-3-yloxy)acetic acid trifluoroacetic acid in DCM

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(Azetidin-3-yloxy)acetic acid trifluoroacetic acid salt in dichloromethane...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(Azetidin-3-yloxy)acetic acid trifluoroacetic acid salt in dichloromethane (DCM). This document provides in-depth, field-proven insights and actionable protocols to overcome this common experimental hurdle.

FAQ 1: Why is my 2-(Azetidin-3-yloxy)acetic acid TFA salt not dissolving in DCM?

Answer: The root cause of the poor solubility lies in a fundamental chemical mismatch between your solute and your solvent. This is a classic example of the "like dissolves like" principle being violated.

  • Your Solute's Nature: 2-(Azetidin-3-yloxy)acetic acid is an amino acid derivative. In the presence of a strong acid like trifluoroacetic acid (TFA), the basic nitrogen atom in the azetidine ring becomes protonated. This creates an ammonium trifluoroacetate salt. This salt is highly polar and has significant ionic character. It possesses a positively charged azetidinium ion and a negatively charged trifluoroacetate counterion.

  • Your Solvent's Nature: Dichloromethane (DCM) is a non-polar, aprotic solvent. While it has a slight dipole moment, it has a very low dielectric constant (ε ≈ 9.1). A solvent's dielectric constant is a measure of its ability to insulate and stabilize separated charges.[1][2] Because DCM's dielectric constant is low, it cannot effectively solvate and stabilize the individual ions of the salt, leaving the strong ionic attractions of the salt's crystal lattice intact.[3][4]

In short, you are trying to dissolve a polar, ionic salt in a non-polar organic solvent, which is energetically unfavorable.

FAQ 2: What immediate physical methods can I try to improve solubility?

Answer: While physical methods may offer marginal improvement, they often cannot overcome the fundamental insolubility. However, they are worth attempting as a first step due to their simplicity.

  • Sonication: Using an ultrasonic bath can help break down solid aggregates, increasing the surface area available for solvation. This may lead to a fine, well-dispersed suspension, but it is unlikely to result in a true, clear solution.

  • Gentle Heating: Gently warming the mixture can increase solubility by providing the energy needed to break the crystal lattice bonds. Caution: Proceed with care. Many complex organic molecules can decompose at elevated temperatures. Heat the mixture to no more than 35-40°C (just below the boiling point of DCM) and monitor for any color changes that might indicate degradation. This method is often insufficient on its own.

FAQ 3: Can I use a co-solvent to create a more suitable solvent system?

Answer: Yes, this is a highly effective and common strategy. By adding a small amount of a polar, aprotic co-solvent, you can significantly increase the polarity of the bulk solvent system, making it more hospitable to your salt.

Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices. They possess high dielectric constants and can effectively solvate the ions of your TFA salt.

Recommended Co-solvents
Co-SolventAbbreviationDielectric Constant (ε) at 20°CBoiling Point (°C)Key Considerations
N,N-DimethylformamideDMF36.7153Excellent solubilizing power. High boiling point can make it difficult to remove.
Dimethyl sulfoxideDMSO47.2189Very high polarity. Extremely high boiling point; very difficult to remove.
N-Methyl-2-pyrrolidoneNMP32.2202Similar to DMF but with an even higher boiling point.
AcetonitrileMeCN37.582A more volatile option, but may be less effective at solubilizing highly ionic salts.
Experimental Protocol: Co-Solvent Titration
  • Start with a Suspension: Suspend your 2-(Azetidin-3-yloxy)acetic acid TFA salt in the required volume of DCM (e.g., to achieve a target concentration of 0.1 M).

  • Add Co-solvent Dropwise: While stirring vigorously, add your chosen co-solvent (e.g., DMF) dropwise from a pipette or syringe.

  • Observe: Continue adding the co-solvent until the solution becomes clear and homogeneous.

  • Quantify: Note the volume of co-solvent required. It is often best to use the minimum amount necessary to achieve dissolution (e.g., a 10:1 or 5:1 DCM:DMF ratio). This preserves the overall non-polar character of the solvent system, which can be beneficial for downstream processing and purification.

FAQ 4: My goal is an amide coupling reaction. Is there a chemical modification I can perform in situ to solve this?

Answer: Absolutely. This is the most common and often the most effective solution, particularly for amide bond formation. The insolubility stems from the azetidine nitrogen being protonated as a salt. By neutralizing this salt in situ, you generate the free amine, which is significantly more soluble in organic solvents.

The key is to add a non-nucleophilic organic base to the reaction mixture. This base will deprotonate your ammonium salt, freeing the amine to participate in the reaction.

Core Strategy: In Situ Salt Neutralization

The most common base for this purpose is N,N-Diisopropylethylamine (DIPEA) , also known as Hünig's base. Triethylamine (TEA) can also be used.[5][6]

  • Why DIPEA? DIPEA is sterically hindered, which makes it an excellent proton scavenger but a poor nucleophile. This is critical because it will not compete with your desired amine nucleophile in attacking the activated carboxylic acid.[5]

Workflow Diagram: In Situ Neutralization for Amide Coupling

G cluster_start Initial State cluster_action Action cluster_result Resulting Reaction Mixture A Insoluble Suspension: 1. 2-(Azetidin-3-yloxy)acetic acid TFA Salt 2. Carboxylic Acid Partner 3. Coupling Agent (e.g., HATU) 4. DCM Solvent B Add 2.0-2.5 equivalents of DIPEA (Hünig's Base) A->B Introduce Base C Homogeneous Solution: 1. Soluble Free Amine 2. Activated Carboxylic Acid 3. DIPEA-TFA Salt (often soluble or precipitates harmlessly) 4. DCM Solvent B->C Neutralization & Solubilization D Amide Bond Formation Proceeds C->D Reaction Progresses G Salt 2-(Azetidin-3-yloxy)acetic acid TFA Salt [H₂N⁺-(azetidine)-O-CH₂COOH] CF₃COO⁻ Ionic, Polar Insoluble in DCM Base Aqueous NaHCO₃ or other mild base Salt:f1->Base Deprotonation FreeBase Free Base / Zwitterion Form [HN-(azetidine)-O-CH₂COO⁻] or [HN-(azetidine)-O-CH₂COOH] Zwitterionic/Neutral, More Organic Soluble Ready for reaction or isolation Base->FreeBase:f1 Neutralization

Caption: Conversion of the insoluble TFA salt to the more soluble free base.

This approach is generally recommended only if the in situ method proves problematic, for instance, if the DIPEA-TFA salt byproduct complicates purification.

References
  • Vertex AI Search Result,[3] "What is dielectric constant? Why is it responsible for dissolving so many salts in water".

  • Desiraju, G. R., et al. "A Solubility Comparison of Neutral and Zwitterionic Polymorphs." Crystal Growth & Design, 2014. [Online]. Available: [Link].

  • Advances in Engineering, "Solubility-Modifying Power of Zwitterionic Salts," 2018. [Online]. Available: [Link].

  • Reddit, r/OrganicChemistry, "Do solvents with similar dielectric constants have similar solubility?", 2021. [Online]. Available: [Link].

  • ResearchGate, "Relationship electrolyte solubility with dielectric constant solvent?", 2024. [Online]. Available: [Link].

  • Abraham, M. H., et al. "Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity." ACS Omega, 2019. [Online]. Available: [Link].

  • Reddit, r/chemistry, "Anyone ever ran an amide coupling reaction using the TFA salt of the amine?", 2022. [Online]. Available: [Link].

  • ResearchGate, "A Solubility Comparison of Neutral and Zwitterionic Polymorphs," 2014. [Online]. Available: [Link].

  • Queen's University Belfast, "Solubility Modifying Power of Zwitterionic Salts". [Online]. Available: [Link].

  • Semantic Scholar, "Amide bond formation by using amino acid fluorides". [Online]. Available: [Link].

  • ACS Publications, "Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid," 2020. [Online]. Available: [Link].

  • RSC Publishing, "Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates," 2017. [Online]. Available: [Link].

  • NextSDS, "2-(azetidin-3-yl)acetic acid; trifluoroacetic acid — Chemical Substance Information". [Online]. Available: [Link].

  • Temple University, "Why Dissolving Salt in Water Decreases Its Dielectric Permittivity," 2023. [Online]. Available: [Link].

  • BenchChem, "Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA)".
  • YouTube, "HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry," 2020. [Online]. Available: [Link].

  • Chemistry LibreTexts, "Dielectric Constant," 2022. [Online]. Available: [Link].

  • Aapptec Peptides, "Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP". [Online]. Available: [Link].

  • Reddit, r/chemistry, "Boc Removals with TFA in Peptide Synthesis," 2013. [Online]. Available: [Link].

  • National Center for Biotechnology Information, "Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid," 2020. [Online]. Available: [Link].

  • Valeur, E., and Bradley, M.
  • ResearchGate, "How to remove TFA salt?", 2016. [Online]. Available: [Link].

  • The Royal Society of Chemistry, "Trifluoroacetic acid (TFA), Dichloromethane (DCM), round bottom flask (rbf)

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Troubleshooting

Minimizing side reactions during 2-(Azetidin-3-yloxy)acetic acid TFA coupling

Welcome to the technical support center for challenges related to the amide coupling of 2-(Azetidin-3-yloxy)acetic acid TFA salt. This guide is designed for researchers, scientists, and drug development professionals to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for challenges related to the amide coupling of 2-(Azetidin-3-yloxy)acetic acid TFA salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, mechanistic insights, and optimized protocols to ensure successful and high-yield coupling reactions while minimizing common side reactions.

Frequently Asked Questions (FAQs)

Question 1: I'm observing a significant byproduct that corresponds to the acylation of the azetidine nitrogen on my starting material. What is happening and how can I prevent it?

Answer: This is the most common side reaction when working with 2-(Azetidin-3-yloxy)acetic acid. The secondary amine of the azetidine ring, while less nucleophilic than a primary amine, can still compete with your target amine for the activated carboxylic acid. This leads to the formation of an undesired N-acyl-azetidine byproduct, consuming your starting material and reducing the yield of your desired product.

Root Causes and Mechanistic Insights:

  • Base-Induced Reactivity: The tertiary amine base (e.g., DIPEA, TEA) used in the coupling reaction deprotonates the trifluoroacetic acid (TFA) salt, liberating the azetidine's secondary amine. An excessive amount or a less sterically hindered base can increase the free concentration and nucleophilicity of this nitrogen, making it a more effective competitor in the reaction.

  • Excessive Activation: Using a large excess of a highly potent coupling reagent can lead to a high concentration of the activated ester intermediate. If the target amine's reaction is slow (due to steric hindrance or low nucleophilicity), the activated acid has more opportunity to react with the nearby azetidine nitrogen of another molecule.

  • Reaction Kinetics: If the rate of aminolysis by your target amine is significantly slower than the rate of the competing N-acylation side reaction, the byproduct will be favored.

Solutions & Mitigation Strategies:

  • Stoichiometry Control is Critical: Carefully control the amount of base used. You need enough to neutralize the TFA salt (1 equivalent) and to facilitate the carboxylate activation (typically 1-2 equivalents), but a large excess should be avoided. A common starting point is 2-3 equivalents of a hindered base like N,N-Diisopropylethylamine (DIPEA).[1][2]

  • Implement a Pre-activation Protocol: Do not add all reagents to the vessel at once. First, activate the 2-(Azetidin-3-yloxy)acetic acid with the coupling reagent and base in a suitable solvent (like DMF) and allow it to stir for several minutes (1-5 min). This allows for the formation of the reactive O-acyluronium or OAt-ester intermediate.[3][4] Then, add your target amine to the pre-activated mixture. This ensures the activated species is readily available to react with the intended nucleophile, minimizing its exposure time to the azetidine nitrogen of other starting material molecules.

  • Choose the Right Coupling Reagent: For challenging substrates, a highly efficient coupling reagent is paramount. Uronium/aminium salt-based reagents are preferred over carbodiimides like DCC or EDC, which can have their own problematic side reactions like N-acylurea formation.[5][6][7]

    • HATU: This is an excellent first choice. It forms a highly reactive OAt-active ester, and the reaction benefits from the "7-aza effect," which accelerates the aminolysis step, helping the desired reaction outcompete the side reaction.[3][8][9]

    • COMU (Oxyma-based): This is a superior alternative, often showing higher efficiency and lower risk of side reactions compared to benzotriazole-based reagents like HBTU.[9][10][11][12] It is also a safer reagent with no explosive potential.[10]

The following diagram illustrates the desired reaction pathway versus the N-acylation side reaction.

G Figure 1. Competing reaction pathways. cluster_0 Desired Reaction Pathway cluster_1 Side Reaction Pathway Acid_TFA 2-(Azetidin-3-yloxy)acetic acid TFA ActivatedEster OAt-Active Ester (Reactive Intermediate) Acid_TFA->ActivatedEster  + Base (1)  + Coupling Reagent Base1 Base (e.g., DIPEA) CouplingReagent1 Coupling Reagent (e.g., HATU) DesiredProduct Desired Amide Product ActivatedEster->DesiredProduct + Target Amine (2) TargetAmine Target Amine (R-NH2) Acid_TFA2 2-(Azetidin-3-yloxy)acetic acid TFA ActivatedEster2 OAt-Active Ester Acid_TFA2->ActivatedEster2 Activation SideProduct N-Acyl Azetidine Byproduct (Dimer or Oligomer) ActivatedEster2->SideProduct Undesired Attack Azetidine_N Azetidine N of another starting material molecule G Start Start: Low Coupling Yield CheckBase Check Base Stoichiometry: At least 2 eq. of DIPEA used? Start->CheckBase CheckReagent Review Coupling Reagent: Using HATU, COMU, or similar? CheckBase->CheckReagent Yes IncreaseBase Adjust Base: Increase DIPEA to 2.5-3.0 eq. to ensure full neutralization and activation. CheckBase->IncreaseBase No Preactivate Implement Pre-activation: Activate acid for 1-5 min before adding amine? CheckReagent->Preactivate Yes UpgradeReagent Upgrade Reagent: Switch from HBTU/PyBOP to HATU or COMU for higher reactivity. CheckReagent->UpgradeReagent No ConsiderTemp Increase Reaction Energy: Try modest heating (40°C) or microwave synthesis? Preactivate->ConsiderTemp Yes ImplementPreactivation Adopt Pre-activation Protocol (See Protocol 1). Preactivate->ImplementPreactivation No Success Yield Improved ConsiderTemp->Success Yes ConsiderTemp->Success No (Consult Specialist) IncreaseBase->CheckReagent UpgradeReagent->Preactivate ImplementPreactivation->ConsiderTemp ApplyHeat Apply gentle heating. Monitor for decomposition. ApplyHeat->Success

Caption: Figure 2. Troubleshooting workflow for low coupling yield.

Question 3: Which coupling reagent and base combination do you recommend as a starting point?

Answer: For a robust and reliable starting point that minimizes side reactions, we recommend using a modern uronium or phosphonium salt reagent known for high efficiency with hindered molecules.

Recommended Starting Conditions:

ComponentReagent/BaseEquivalents (vs. Acid)Rationale
Coupling Reagent HATU 1.1 - 1.2 eq.Highly efficient, forms a very reactive OAt-ester, fast kinetics help minimize side reactions. [3][9][13]
Additive (None needed)-HATU already contains the HOAt moiety.
Base DIPEA 2.5 - 3.0 eq.Sterically hindered, non-nucleophilic base. 1 eq. neutralizes the TFA, and 1.5-2 eq. facilitates the carboxylate activation. [1][2][4]
Solvent DMF (anhydrous)0.1 - 0.2 MStandard polar aprotic solvent for amide coupling. [8]
Temperature Room Temperature-Sufficient for most couplings. Can be gently heated if the reaction is sluggish.

Alternative High-Performance Option:

ComponentReagent/BaseEquivalents (vs. Acid)Rationale
Coupling System DIC / OxymaPure 1.2 eq. eachOxymaPure is an excellent, safe alternative to HOBt/HOAt, known for suppressing racemization and effectively coupling hindered systems. [10][12][14]DIC is a liquid carbodiimide, easy to handle.
Base DIPEA or Collidine 2.5 - 3.0 eq.Collidine is another highly hindered base that can be effective in minimizing side reactions. [13]

Experimental Protocols

Protocol 1: Recommended Coupling Procedure using HATU and Pre-activation

This protocol is designed to maximize the yield of the desired amide product while minimizing the N-acylation of the azetidine ring.

Materials:

  • 2-(Azetidin-3-yloxy)acetic acid TFA salt (1.0 eq.)

  • Target Amine (1.0 - 1.1 eq.)

  • HATU (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Vessel Preparation: To a clean, dry reaction vessel under an inert atmosphere (Nitrogen or Argon), add 2-(Azetidin-3-yloxy)acetic acid TFA salt (1.0 eq.).

  • Dissolution: Add anhydrous DMF to achieve a final concentration of approximately 0.1 M. Stir until fully dissolved.

  • Pre-activation Step:

    • Add HATU (1.1 eq.) to the solution.

    • Add DIPEA (2.5 eq.) to the solution.

    • Stir the mixture at room temperature for 3-5 minutes. The solution may change color, indicating the formation of the active ester.

  • Amine Addition: Add the target amine (1.0 - 1.1 eq.) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, TLC). Reactions are typically complete within 1-4 hours.

  • Work-up: Once the reaction is complete, proceed with your standard aqueous work-up and purification protocol to isolate the desired amide product.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility . Gyros Protein Technologies. Available at: [Link]

  • HATU . Wikipedia. Available at: [Link]

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety . Gyros Protein Technologies. Available at: [Link]

  • PREPARATION OF Z-L-PHG-VAL-OME USING OXYMA PURE/DIC AS THE COUPLING REAGENT . Organic Syntheses. Available at: [Link]

  • Baydoun, A. R., et al. (2018). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release . Organic Letters, 20(22), 7259–7263. Available at: [Link]

  • Kim Reactor. (2022, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond . YouTube. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2010). Derivatives of Oxyma for amide bond formation . Journal of Peptide Science, 16(1), 6-9. Available at: [Link]

  • Dalabehera, N. R., et al. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid . The Journal of Organic Chemistry, 85(20), 13036–13044. Available at: [Link]

  • Optimizing Peptide Coupling: Key Techniques . CD Bioparticles. Available at: [Link]

  • Smith, L., et al. (2025). Divergent reactivity of 2,2-disubstituted azetidines in amide coupling reactions . Organic Chemistry Frontiers. Available at: [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids . The Journal of Organic Chemistry, 72(15), 5733–5740. Available at: [Link]

  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization . Gyros Protein Technologies. Available at: [Link]

  • Ye, G. J., et al. (2013). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides . ACS Medicinal Chemistry Letters, 4(12), 1148–1152. Available at: [Link]

  • Gao, Y., et al. (2023). Intermediate knowledge enhanced the performance of the amide coupling yield prediction model . Communications Chemistry, 6(1), 1-10. Available at: [Link]

  • Dalabehera, N. R., et al. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid . ResearchGate. Available at: [Link]

  • Amenta, D., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges . Green Chemistry, 25(7), 2736-2742. Available at: [Link]

  • Faisca, P., et al. (2024). Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics . Organic & Biomolecular Chemistry, 22(16), 3249-3253. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents . HepatoChem. Available at: [Link]

  • Kim, S., et al. (2024). Impact of Trifluoroacetic Acid on Tetraethoxysilane and Amine-Functionalized Tetraethoxysilane Silica Membranes for CO2 Separation . Industrial & Engineering Chemistry Research. Available at: [Link]

  • V, S., & S, V. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article . International Journal of Pharmaceutical Sciences Review and Research, 8(1), 112-119. Available at: [Link]

  • Overview of Custom Peptide Synthesis . LifeTein. Available at: [Link]

  • Reddit user discussion on amide coupling. (2022). r/Chempros. Available at: [Link]

  • Organic Chemistry. (2021, January 19). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry . YouTube. Available at: [Link]

  • Why choosing to use DIPEA or DIEA in attachment of the first amino acid on 2-CTC resin? . ResearchGate. Available at: [Link]

  • Patel, B. R., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach . International Journal of Industrial Chemistry, 13(4), 433-442. Available at: [Link]

  • Funk, M. A., et al. (2021). Molecular basis for azetidine-2-carboxylic acid biosynthesis . Nature Communications, 12(1), 1-11. Available at: [Link]

  • Liu, B., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors . Journal of Medicinal Chemistry, 64(1), 633–653. Available at: [Link]

  • Reddit user discussion on avoiding side reactions in peptide coupling. (2025). r/Chempros. Available at: [Link]

  • Weidmann, J., et al. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis . Frontiers in Chemistry, 7, 201. Available at: [Link]

  • Unsuccessful coupling reaction. TFA, trifluoroacetic acid or trifluoroacetyl . ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Chromatography for 2-(Azetidin-3-yloxy)acetic Acid Derivatives

Welcome to the technical support center for the chromatographic purification of 2-(Azetidin-3-yloxy)acetic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic purification of 2-(Azetidin-3-yloxy)acetic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these unique molecules. The inherent zwitterionic and polar nature of this scaffold presents specific challenges that this guide aims to address through practical, in-depth troubleshooting and frequently asked questions.

I. Understanding the Challenge: The Unique Chemistry of 2-(Azetidin-3-yloxy)acetic Acid Derivatives

The core structure of 2-(Azetidin-3-yloxy)acetic acid derivatives contains both a basic azetidine nitrogen and an acidic carboxylic acid group. This combination confers a zwitterionic character, making them highly polar and often poorly retained on traditional reversed-phase C18 columns.[1][2] Furthermore, the secondary amine within the azetidine ring can interact strongly with acidic silanol groups on standard silica gel, leading to peak tailing and poor resolution in normal-phase chromatography.[3][4]

II. Troubleshooting Guide: A Symptom-Based Approach

This section is structured to provide solutions to common problems encountered during the purification of these derivatives.

Issue 1: Poor or No Retention on Reversed-Phase (C18) HPLC

Question: My 2-(Azetidin-3-yloxy)acetic acid derivative is eluting in the void volume of my C18 column. How can I improve its retention?

Answer: This is a classic sign that your compound is too polar for the nonpolar stationary phase.[5] Here’s a systematic approach to resolving this:

  • Consider an Alternative Chromatographic Mode: Standard reversed-phase is often not the best choice. Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for highly polar compounds.[6][7] It utilizes a polar stationary phase and a high organic mobile phase, promoting retention of polar analytes.[8] Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, is also highly effective for zwitterionic compounds.[1][9][10]

  • Modify Your Mobile Phase (If Sticking with Reversed-Phase):

    • Highly Aqueous Mobile Phases: Some modern C18 columns are designed to be compatible with 100% aqueous mobile phases, which can improve the retention of some polar compounds.

    • Ion-Pairing Reagents: While often a last resort due to their potential to contaminate systems and complicate mass spectrometry, ion-pairing reagents can be used to increase the hydrophobicity of your analyte and improve retention.[2][11]

  • Select a More Suitable Reversed-Phase Column:

    • Embedded Polar Group (EPG) Columns: These columns have a polar group embedded in the alkyl chain, which helps to prevent phase collapse in highly aqueous mobile phases and can offer different selectivity for polar compounds.

    • Columns with Lower Ligand Density: Columns with a lower density of C18 chains can also enhance the retention of polar analytes.

Issue 2: Significant Peak Tailing in Normal-Phase (Silica Gel) Chromatography

Question: When I try to purify my compound on a silica gel column, I get broad, tailing peaks. What's causing this and how do I fix it?

Answer: This is a very common issue when purifying basic amines on silica gel.[3] The basic azetidine nitrogen is interacting with the acidic silanol groups on the silica surface, leading to strong, non-ideal adsorption.[4]

  • Solution 1: Mobile Phase Modification. The most straightforward solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanols.[3]

    • Recommended Additive: Triethylamine (TEA) or ammonium hydroxide are commonly used.[3]

    • Typical Concentration: Start with 0.1-1% (v/v) of the basic additive in your mobile phase (e.g., Dichloromethane/Methanol with 1% TEA).

  • Solution 2: Alternative Stationary Phases. If mobile phase modification isn't effective or desirable, consider a different stationary phase.

    • Amine-Functionalized Silica: This stationary phase has a basic surface, which repels the basic analyte and can lead to excellent peak shape.[3]

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.[3]

Issue 3: Difficulty in Separating Diastereomers or Enantiomers

Question: My synthesis produces a mixture of stereoisomers, and I'm struggling to separate them. What are my options?

Answer: Separating stereoisomers often requires specialized chromatographic techniques.

  • For Diastereomers:

    • Method Optimization: Diastereomers have different physical properties and can often be separated by standard normal-phase or reversed-phase chromatography with careful method development. Experiment with different solvent systems and gradients.

    • Normal-Phase Chromatography: This is often successful for separating diastereomers of azetidine derivatives.[12][13]

  • For Enantiomers:

    • Chiral Chromatography: This is the most direct method for separating enantiomers. It requires a chiral stationary phase (CSP). A variety of CSPs are commercially available, and screening several different types is often necessary to find one that provides adequate separation for your specific compound. HILIC can also be employed in chiral separations for polar compounds.[14]

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting point for purifying a novel 2-(Azetidin-3-yloxy)acetic acid derivative?

A1: For a completely new derivative, it's best to start with a multi-pronged approach to method development.

  • Analytical Scale First: Always start on an analytical HPLC system to screen different conditions before moving to preparative scale.

  • Screen Multiple Modes: Test your compound on reversed-phase, HILIC, and mixed-mode analytical columns.[10][15][16]

  • Mobile Phase Screening: For each column, screen different mobile phase compositions (e.g., acetonitrile vs. methanol, different pH buffers).

Q2: How does mobile phase pH affect the retention of these zwitterionic compounds?

A2: Mobile phase pH is a critical parameter. For zwitterionic compounds, adjusting the pH can significantly alter their charge state and, consequently, their retention.[9]

  • Low pH (e.g., pH 3): The carboxylic acid will be protonated (neutral), and the azetidine nitrogen will be protonated (positive charge). The overall charge will be positive, making cation-exchange a viable mechanism.

  • High pH (e.g., pH 8): The carboxylic acid will be deprotonated (negative charge), and the azetidine nitrogen will be neutral. The overall charge will be negative, making anion-exchange a possibility.

  • Intermediate pH: The compound will exist primarily as a zwitterion.

By manipulating the pH, you can influence the interaction with the stationary phase in mixed-mode or ion-exchange chromatography.[9]

Q3: Are there any non-chromatographic purification methods that might be effective?

A3: While chromatography is generally the most powerful technique, for some derivatives, other methods can be useful, particularly for large-scale purifications where chromatography can be expensive.[17]

  • Recrystallization: If your compound is a solid and you can find a suitable solvent system, recrystallization can be a highly effective and scalable purification method.

  • Liquid-Liquid Extraction: By carefully adjusting the pH of an aqueous solution of your compound, you may be able to selectively extract it into an organic solvent, leaving impurities behind.

Q4: My compound seems to be degrading on the column. What can I do?

A4: Degradation during purification can be a significant issue, especially for sensitive molecules.[18]

  • Lower the Temperature: Running the purification at a lower temperature can reduce the rate of degradation.[18]

  • Check for pH Stability: Your compound may be unstable at certain pH values. Assess the stability of your compound in the mobile phase conditions you are using.

  • Minimize Time on Column: Develop a faster purification method to reduce the residence time of your compound on the stationary phase.

IV. Experimental Protocols & Data

Protocol 1: General HILIC Method for Polar Azetidine Derivatives
  • Column: A suitable HILIC column (e.g., amide, silica, or amino-based).

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0

  • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min for a standard analytical column.

  • Detection: UV (if applicable) and/or Mass Spectrometry.

Protocol 2: Normal-Phase Purification with a Basic Modifier
  • Stationary Phase: Silica Gel

  • Mobile Phase: A gradient of Ethyl Acetate in Hexanes (or Dichloromethane/Methanol) containing 0.5% (v/v) Triethylamine.

  • Column Equilibration: Equilibrate the column with at least 5-10 column volumes of the initial mobile phase composition.

  • Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Run the gradient and collect fractions.

  • Post-Purification: Remove the triethylamine from the purified fractions by co-evaporation with a suitable solvent under reduced pressure.

Table 1: Comparison of Chromatographic Modes for Azetidine Derivatives
Chromatographic ModeStationary PhaseMobile PhaseAdvantagesDisadvantagesBest For
Reversed-Phase Nonpolar (e.g., C18)Polar (e.g., Water/Acetonitrile)Widely available, good for less polar derivatives.Poor retention for highly polar compounds.[1][2]Derivatives with significant hydrophobic character.
HILIC Polar (e.g., Amide, Silica)High Organic (e.g., Acetonitrile/Water)Excellent retention for very polar compounds.[6][7]Can require longer equilibration times.Highly polar, zwitterionic derivatives.
Mixed-Mode Contains both RP and IEX functionalitiesAqueous/Organic with bufferCan separate compounds with a wide range of polarities and charges.[1][9][10]Method development can be more complex.Complex mixtures containing acids, bases, and neutrals.[9]
Normal-Phase Polar (e.g., Silica, Alumina)Nonpolar (e.g., Hexane/Ethyl Acetate)Good for separating isomers.[12][13]Peak tailing with basic compounds without modifiers.[3][4]Preparative scale purification and isomer separation.

V. Visualizing the Workflow

Diagram 1: Decision Tree for Method Selection

MethodSelection start Start: Crude Azetidine Derivative is_polar Is the compound highly polar? start->is_polar rp Try Reversed-Phase (C18) is_polar->rp No hilic Use HILIC is_polar->hilic Yes is_basic Does it show peak tailing on silica? np_modified Use Normal-Phase with TEA/NH4OH is_basic->np_modified Yes is_isomers Are there stereoisomers to separate? is_basic->is_isomers No isomers Are there stereoisomers to separate? rp->is_basic hilic->is_isomers mixed_mode Consider Mixed-Mode alt_np Use Amine-Silica or Alumina np_modified->alt_np If still tailing end Purified Product np_modified->end alt_np->end chiral Use Chiral Chromatography chiral->end is_isomers->np_modified Diastereomers is_isomers->chiral Enantiomers is_isomers->end No

Caption: A decision tree to guide the selection of the optimal chromatographic method.

VI. References

  • New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. SIELC Technologies. Available from: [Link]

  • Mixed-Mode Chromatography and Stationary Phases. Available from: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available from: [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available from: [Link]

  • Strong cation- and zwitterion-exchange-type mixed-mode stationary phases for separation of pharmaceuticals and biogenic amines in different chromatographic modes. PubMed. Available from: [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. Available from: [Link]

  • Mixed-Mode Chromatography—A Review. LCGC International. Available from: [Link]

  • Hydrophilic Interaction Chromatography (HILIC) for Simultaneous and Fast Analysis of Melamine, Cyanuric Acid, and other. Available from: [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC. Available from: [Link]

  • Strong cation- and zwitterion-exchange-type mixed-mode stationary phases for separation of pharmaceuticals and biogenic amines in different chromatographic modes | Request PDF. ResearchGate. Available from: [Link]

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. Available from: [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. Available from: [Link]

  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. Available from: [Link]

  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Welch Materials. Available from: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. Available from: [Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. Available from: [Link]

  • Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection | Analytical Chemistry. ACS Publications. Available from: [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides | The Journal of Organic Chemistry. ACS Publications. Available from: [Link]

  • Synthesis of Chiral Tetrasubstituted Azetidines from Donor–Acceptor Azetines via Asymmetric Copper(I)-Catalyzed Imido-Ylide [3+1]-Cycloaddition with Metallo-Enolcarbenes. PMC. Available from: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available from: [Link]

  • azetidine. Organic Syntheses Procedure. Available from: [Link]

  • Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Available from: [Link]

  • ChemInform Abstract: Rapid Purification of Small Molecule Libraries by Ion Exchange Chromatography | Request PDF. ResearchGate. Available from: [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. PMC. Available from: [Link]

  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. PMC. Available from: [Link]

  • Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid for the synthesis of nicotianamine and its derivatives. Okayama University. Available from: [Link]

  • SIGNIFICANCE OF VARIOUS CHROMATOGRAPHIC TECHNIQUES IN DRUG DISCOVERY AND DEVELOPMENT. IJRPC. Available from: [Link]

  • Some of the recently prepared of 2-azetidinone derivatives. METHODOLOGY.... ResearchGate. Available from: [Link]

  • Azetidine synthesis. Organic Chemistry Portal. Available from: [Link]

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance with 2-(Azetidin-3-yloxy)acetic Acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when utilizing 2-(Azetidin-3-yloxy)acetic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when utilizing 2-(Azetidin-3-yloxy)acetic acid . This bifunctional scaffold—featuring a secondary amine embedded in a strained four-membered azetidine ring and an ether-linked carboxylic acid—is highly prized in PROTAC linkerology and peptidomimetic drug design. However, the compact spatial arrangement of the ring and the adjacent ether oxygen creates a severe steric shield, frequently derailing standard amide coupling reactions.

This guide provides mechanistic troubleshooting, quantitative reagent comparisons, and self-validating experimental protocols to ensure your synthetic success.

Diagnostic & Optimization Workflow

Before altering your synthetic route, it is critical to diagnose whether your coupling failure is driven by electronic deactivation or physical steric bulk. Use the following decision matrix to guide your optimization strategy.

G Start Initial Coupling Failure 2-(Azetidin-3-yloxy)acetic acid Assess Assess Cause: Steric vs. Electronic Start->Assess Standard Standard Reagents (HBTU/DCC) Failed? Assess->Standard Switch Switch to HOAt/Oxyma (HATU, COMU) Standard->Switch Yes Extreme Extreme Hindrance? (e.g., 2° amines) Switch->Extreme Success Successful Amide Bond Formation Switch->Success Sufficient Fluoride In situ Acyl Fluoride (BTFFH) Extreme->Fluoride Yes Temp Microwave / Elevate Temp (50-75°C) Extreme->Temp No, but slow Fluoride->Success Temp->Success

Workflow for diagnosing and resolving steric hindrance in 2-(Azetidin-3-yloxy)acetic acid couplings.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why do standard carbodiimide (e.g., DCC, EDC) or benzotriazole (e.g., HBTU) couplings frequently fail or give low yields with 2-(Azetidin-3-yloxy)acetic acid? A1: The failure is rooted in the transition state geometry. Standard reagents like HBTU generate OBt (hydroxybenzotriazole) active esters. When activating the carboxylic acid of 2-(Azetidin-3-yloxy)acetic acid, the spatial bulk of the azetidine ring and the ether linkage creates a steric wall around the carbonyl carbon, physically obstructing the nucleophilic attack of the incoming amine[1]. Furthermore, dicyclohexylcarbodiimide (DCC) forms an O-acylurea intermediate. If the incoming amine cannot rapidly attack due to this steric bulk, the intermediate undergoes a deleterious, irreversible rearrangement to an unreactive N-acylurea.

Q2: Which coupling reagents are mechanistically superior for overcoming the steric bulk of this specific scaffold? A2: Reagents based on HOAt (e.g., HATU) or OxymaPure (e.g., COMU) are highly recommended. HATU generates an OAt ester, which is significantly more reactive than OBt esters because the electron-withdrawing effect of the pyridine nitrogen lowers the pKa of HOAt. Crucially, the pyridine nitrogen provides anchimeric assistance (neighboring group participation) by hydrogen-bonding with the incoming amine, pre-organizing the transition state and guiding the amine directly to the sterically hindered carbonyl center[2]. COMU is another excellent alternative; its Oxyma leaving group is less sterically demanding than HOAt and is highly compatible with microwave-assisted synthesis[3].

Q3: Even with HATU, my coupling to a bulky secondary amine remains incomplete. What is the next logical step? A3: When facing extreme steric hindrance—such as coupling the carboxylic acid to an α,α-disubstituted amino acid or a highly hindered secondary amine—you must minimize the steric footprint of the leaving group itself. Acyl fluorides are the ideal solution. Unlike bulky OBt or OAt esters, the fluoride ion is extremely small, minimizing steric clash between the coupling partners while maintaining high reactivity due to the unique nature of the carbonyl-fluoride bond[4]. You can generate acyl fluorides in situ using fluorinating agents like BTFFH, which circumvents the need to isolate sensitive intermediates and drastically improves conversions for electron-deficient or hindered amines[5].

Q4: Does the choice of base impact the coupling efficiency of these hindered substrates? A4: Absolutely. The base must be strong enough to deprotonate the carboxylic acid and the coupling reagent's acidic byproduct, but bulky enough to avoid acting as a competing nucleophile. N,N-Diisopropylethylamine (DIPEA) is the industry standard because its isopropyl groups provide sufficient steric shielding to prevent it from attacking the activated ester[].

Quantitative Reagent Comparison

To facilitate your reagent selection, the following table summarizes the quantitative and mechanistic profiles of common coupling reagents when applied to sterically hindered scaffolds like 2-(Azetidin-3-yloxy)acetic acid.

Coupling ReagentActive IntermediateRelative ReactivitySteric TolerancePrimary Byproduct / Risk
HBTU / TBTU OBt EsterModerateLowGuanidinylation of amines if used in excess[2]
DCC / EDC O-AcylureaModerateLowIrreversible N-acylurea rearrangement
HATU OAt EsterHighHighGuanidinylation (requires strict stoichiometry)[2]
COMU Oxyma EsterVery HighHighNon-explosive, safe water-soluble byproduct[2]
BTFFH Acyl FluorideExtremely HighVery HighMinimal side reactions; highly efficient[4]

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific mass transitions, you can confirm the success of each mechanistic step rather than waiting for the final yield.

Protocol A: HATU/HOAt-Mediated Amide Coupling

Causality Focus: This protocol leverages the anchimeric assistance of the HOAt leaving group. It is ideal for primary amines and moderately hindered secondary amines.

  • Preparation: Dissolve 2-(Azetidin-3-yloxy)acetic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF to a concentration of 0.1 M.

    • Causality: Anhydrous DMF is critical. Moisture will competitively hydrolyze the highly reactive OAt ester back to the starting material.

  • Activation: Add HATU (1.1 eq) to the solution at 0°C.

    • Causality: Keeping HATU strictly stoichiometric prevents the excess uronium salt from reacting with your target amine to form a stable, unreactive guanidine byproduct[2].

  • Initiation: Add DIPEA (3.0 eq) dropwise.

    • Causality: DIPEA is added last to initiate the formation of the carboxylate anion, which then attacks the HATU. The sequence ensures activation only occurs when all components are homogeneously mixed.

  • Reaction & Thermal Optimization: Stir at room temperature for 2-4 hours. If conversion stalls, gently heat to 40°C.

    • Causality: Moderate thermal energy helps overcome the activation energy barrier imposed by the azetidine ring's steric bulk without causing epimerization or degradation[1].

  • Validation: Quench a 5 µL aliquot in 50% MeCN/H2O and analyze via LC-MS. The system validates itself when the intermediate mass of the OAt active ester (M+134) disappears and the final product mass dominates.

Protocol B: In Situ Acyl Fluoride Generation via BTFFH for Extreme Hindrance

Causality Focus: For extremely hindered secondary amines, the OAt ester is still too bulky. BTFFH generates a highly compact acyl fluoride intermediate.

  • Preparation: Dissolve 2-(Azetidin-3-yloxy)acetic acid (1.0 eq) and BTFFH (1.2 eq) in anhydrous DCM or DMF.

  • Fluorination: Add DIPEA (3.0 eq) and stir for 30 minutes at room temperature.

    • Causality: BTFFH reacts with the carboxylate to form an acyl fluoride. The highly polarized but physically small C-F bond eliminates the steric clash typically seen with bulky leaving groups[4].

  • Coupling: Add the sterically hindered amine (1.2 eq) to the reaction vessel.

    • Causality: The amine can now approach the carbonyl carbon with minimal steric repulsion.

  • Microwave Assistance (Optional): If the amine is exceptionally unreactive, subject the mixture to microwave irradiation (75°C, 15 mins).

    • Causality: Microwave heating provides rapid, homogeneous energy transfer, accelerating the nucleophilic attack before the acyl fluoride can hydrolyze[3].

  • Validation: Monitor by 19F NMR or LC-MS. The disappearance of the distinct acyl fluoride peak confirms successful trapping by the amine.

References

  • BenchChem. "Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions." Available at: 1

  • ACS Publications. "Immobilized Coupling Reagents: Synthesis of Amides/Peptides." Available at:3

  • Royal Society of Chemistry (RSC). "Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling." Available at: 4

  • Sigma-Aldrich. "Peptide Coupling Reagents Guide." Available at: 2

  • Organic & Biomolecular Chemistry. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Available at: 5

  • BOC Sciences. "Twenty-nine Methods for Amide Synthesis." Available at:

  • Chemical Society Reviews. "Amide bond formation: beyond the myth of coupling reagents." Available at:

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(Azetidin-3-yloxy)acetic Acid Trifluoroacetic Acid Salt

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra expected for 2-(Azetidin-3-yloxy)acetic acid trifluoroacetic acid salt. Designed for researchers, scientists, and profes...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra expected for 2-(Azetidin-3-yloxy)acetic acid trifluoroacetic acid salt. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of spectral features, a comparative analysis with related structures, and a robust experimental protocol for acquiring high-quality NMR data. The azetidine motif is a valuable building block in medicinal chemistry, often compared to pyrrolidines, and is explored for its potential in developing CNS-focused drug leads.[1][2] Understanding the precise structure through NMR is paramount for its application.

The Importance of NMR for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of chemical analysis for the unambiguous determination of molecular structure. For a molecule such as 2-(Azetidin-3-yloxy)acetic acid, which contains several distinct proton and carbon environments, ¹H and ¹³C NMR provide critical information on connectivity, stereochemistry, and purity. The compound is typically handled as a trifluoroacetic acid (TFA) salt, which enhances its stability and solubility but also introduces characteristic signals in the NMR spectrum that must be correctly identified. TFA is a versatile solvent and reagent in organic synthesis and is often used for materials stabilized in acidic conditions.[3][4]

The presence of the TFA counterion protonates the basic nitrogen of the azetidine ring, inducing significant changes in the chemical shifts of neighboring protons and carbons. This guide will dissect these effects to provide a clear and predictive spectral analysis.

Predicted ¹H and ¹³C NMR Spectral Data

While a publicly available, peer-reviewed spectrum for this specific salt is not readily found, a reliable prediction can be synthesized from established chemical shift principles and data from analogous azetidine derivatives.[5][6] The analysis is presented for a standard NMR experiment conducted in a common deuterated solvent such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving the salt and showing exchangeable protons.

Molecular Structure and Atom Numbering

To facilitate clear spectral assignment, the atoms of the 2-(Azetidin-3-yloxy)acetic acid cation are numbered as follows:

Caption: Structure of 2-(Azetidin-3-yloxy)acetic acid cation with atom numbering.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

In DMSO-d₆, exchangeable protons (N⁺H₂ and COOH) are typically observable as broad signals. The protonation of the azetidine nitrogen deshields the adjacent α-protons (H2, H4).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality Behind the Shift
~9.0 - 10.0Broad Singlet2HN⁺HThe positive charge on the nitrogen atom strongly deshields the attached protons, and their signal is broadened due to quadrupolar effects and exchange.
~4.8 - 5.0Multiplet1HH 3The proton on the carbon bearing the ether oxygen (C3) is in an electron-withdrawing environment, shifting it downfield.
~4.1 - 4.3Multiplet2HH 2α, HThese protons are adjacent to the positively charged nitrogen, causing a significant downfield shift. They are diastereotopic and will show complex coupling.
~3.9 - 4.1Multiplet2HH 2β, HAlso adjacent to the N⁺ center, these protons are shifted downfield. The multiplet arises from geminal and vicinal coupling.
~4.2Singlet2HH 5The methylene protons adjacent to the ether oxygen and the carbonyl group are deshielded. The singlet nature suggests minimal coupling.
~12.0 - 13.0Broad Singlet1HCOOH The carboxylic acid proton is highly deshielded and its signal is typically broad due to hydrogen bonding and chemical exchange.
~11.5Broad Singlet1HCF₃COOH The proton from the TFA counterion appears as a very broad, downfield signal due to fast exchange with other acidic protons.[7]
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum provides a count of unique carbon environments. The influence of the protonated nitrogen and the ether oxygen are key determinants of the chemical shifts.

Chemical Shift (δ, ppm)AssignmentCausality Behind the Shift
~170.0C 6 (C=O)Carbonyl carbons are highly deshielded and appear in the characteristic downfield region of the spectrum.
~158.0 (quartet, J ≈ 35-45 Hz)C F₃C OOHThe carbonyl carbon of TFA is split into a quartet by the three adjacent fluorine atoms.[8]
~116.0 (quartet, J ≈ 280-290 Hz)C F₃COOHThe trifluoromethyl carbon signal is a prominent quartet with a large coupling constant due to the one-bond C-F coupling.[8][9]
~75.0C 3This carbon is attached to the electronegative oxygen atom, resulting in a significant downfield shift into the typical range for ether-linked carbons.
~65.0C 5The methylene carbon adjacent to the ether oxygen is also deshielded.
~55.0C 2, C 4These carbons are directly attached to the positively charged nitrogen, which deshields them and shifts them downfield compared to a neutral azetidine.

Comparative Analysis: Azetidine Scaffolds

To contextualize the predicted data, we can compare it to a related, well-characterized azetidine structure. For instance, N-Boc protected 3-substituted azetidines often serve as synthetic precursors.

Comparison with N-Boc-3-hydroxyazetidine:

Position2-(Azetidin-3-yloxy)acetic acid (Predicted, DMSO-d₆)N-Boc-3-hydroxyazetidine (Typical, CDCl₃)Rationale for Difference
C2, C4 ~55.0 ppm~52.0 ppmThe protonation of the nitrogen in the TFA salt causes a greater deshielding effect on the α-carbons compared to the electron-withdrawing but less charged N-Boc group.
H2, H4 ~3.9 - 4.3 ppm~3.9 - 4.1 ppmThe effect is similar, with the positive charge on the nitrogen causing a downfield shift.
C3 ~75.0 ppm~60.0 ppmThe ether linkage in the target molecule shifts C3 further downfield compared to the hydroxyl-substituted carbon.
H3 ~4.8 - 5.0 ppm~4.5 ppmThe ether linkage deshields H3 more effectively than a simple hydroxyl group.

This comparison underscores how functional group changes and salt formation predictably influence NMR chemical shifts, a foundational principle in structural verification.

Experimental Protocol for NMR Data Acquisition

Adherence to a standardized protocol is essential for obtaining reproducible and high-quality NMR data.

Objective: To acquire quantitative ¹H and ¹³C NMR spectra for structural confirmation and purity analysis.

Sources

Comparative

A Senior Application Scientist's Guide: Reactivity of 2-(Azetidin-3-yloxy)acetic acid - A Comparative Analysis of the TFA Salt and Free Base

Welcome to this in-depth technical guide for researchers, scientists, and drug development professionals. In the landscape of medicinal chemistry, small, constrained building blocks like 2-(Azetidin-3-yloxy)acetic acid a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to this in-depth technical guide for researchers, scientists, and drug development professionals. In the landscape of medicinal chemistry, small, constrained building blocks like 2-(Azetidin-3-yloxy)acetic acid are invaluable for exploring new chemical space. This molecule is frequently supplied either as a stable trifluoroacetic acid (TFA) salt or as the corresponding free base. The choice between these two forms is not merely a matter of convenience; it has profound implications for reaction setup, stoichiometry, and outcomes.

This guide provides an objective comparison of the reactivity of the 2-(Azetidin-3-yloxy)acetic acid TFA salt versus its free base. We will dissect the fundamental chemical differences, present supporting experimental data for a common synthetic transformation, and offer field-proven insights to help you select the optimal reagent for your specific application.

Part 1: Fundamental Physicochemical & Reactivity Differences

The core difference between the two forms lies in the protonation state of the azetidine nitrogen. The TFA salt exists as an azetidinium trifluoroacetate, where the nitrogen's lone pair is sequestered by a proton. The free base possesses a neutral, trivalent nitrogen with an available lone pair of electrons. This single distinction dictates the nucleophilicity, basicity, solubility, and handling properties of the molecule.

The Salt-Base Equilibrium

Trifluoroacetic acid is a strong acid (pKa ≈ 0.23)[1], while the conjugate acid of azetidine is a relatively weak acid (pKa ≈ 11.3)[2], meaning the azetidine itself is strongly basic. Consequently, in the TFA salt form, the proton transfer equilibrium lies heavily towards the protonated azetidinium species. To utilize the azetidine nitrogen as a nucleophile, this equilibrium must be shifted by introducing a base to generate the free base in situ.

Figure 1. Conversion of the non-nucleophilic TFA salt to the nucleophilic free base.

Key Property Comparison
Property2-(Azetidin-3-yloxy)acetic acid TFA Salt2-(Azetidin-3-yloxy)acetic acid Free BaseCausality
Azetidine N Nucleophilicity Very Low / Negligible High The lone pair on the nitrogen is unavailable in the salt form due to protonation.
Basicity Neutral Salt Basic The free base has a lone pair capable of accepting a proton. Azetidine is known to be strongly basic.[2]
Handling & Stability High . Typically a stable, crystalline, free-flowing solid. Less hygroscopic.Moderate . Can be hygroscopic or sensitive to atmospheric CO₂, potentially requiring storage under inert gas.Salts are generally more stable and less volatile than their corresponding free bases.[3]
Solubility Generally higher solubility in polar protic solvents (e.g., water, methanol).Generally higher solubility in a broader range of organic solvents (e.g., DCM, THF).The ionic nature of the salt favors polar solvents, while the neutral free base is more compatible with organic media.[4]

Part 2: Experimental Comparison in Amide Bond Formation

To provide a tangible comparison, we designed a common and critical reaction in drug discovery: amide bond formation.[5][6] In this scenario, we aim to couple the carboxylic acid moiety of our title compound with a model primary amine, benzylamine, using the standard EDC/HOBt coupling reagents.[7][8]

This experiment is designed to highlight the practical differences in reaction setup when starting with the TFA salt versus the free base.

G cluster_0 Workflow: TFA Salt vs. Free Base start Prepare two reaction vessels vessel_a Vessel A: 1. Add TFA Salt (1.0 eq) 2. Add Benzylamine (1.1 eq) 3. Add HOBt (1.2 eq) 4. Dissolve in DMF start->vessel_a vessel_b Vessel B: 1. Add Free Base (1.0 eq) 2. Add Benzylamine (1.1 eq) 3. Add HOBt (1.2 eq) 4. Dissolve in DMF start->vessel_b cool_a Cool to 0 °C vessel_a->cool_a add_base_a Add DIPEA (2.5 eq) (Neutralizes TFA salt AND activates carboxylic acid) add_edc_a Add EDC·HCl (1.2 eq) add_base_a->add_edc_a cool_a->add_base_a react_a Stir at RT, 2-4h Monitor by LC-MS add_edc_a->react_a workup Aqueous Workup & Extraction react_a->workup cool_b Cool to 0 °C vessel_b->cool_b add_base_b Add DIPEA (1.2 eq) (Activates carboxylic acid only) add_edc_b Add EDC·HCl (1.2 eq) add_base_b->add_edc_b cool_b->add_base_b react_b Stir at RT, 2-4h Monitor by LC-MS add_edc_b->react_b react_b->workup purify Column Chromatography workup->purify end Compare Yield & Purity purify->end

Figure 2. Comparative workflow for amide coupling.

Rationale for Experimental Design

The core of this comparison is the amount of base required.

  • TFA Salt Protocol: Requires at least two equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). The first equivalent is consumed to neutralize the azetidinium TFA salt, liberating the free base in situ. The second equivalent is required for the standard role in EDC coupling: facilitating the activation of the carboxylic acid.[7] Failure to add sufficient base will result in poor or no reaction.

  • Free Base Protocol: Requires only one equivalent of base, solely for the purpose of activating the carboxylic acid. The azetidine nitrogen is already available.

This self-validating system demonstrates that reactivity is contingent on the availability of the free base form.

Part 3: Detailed Experimental Protocols & Comparative Data

General Protocol: Amide Coupling with Benzylamine

Materials:

  • 2-(Azetidin-3-yloxy)acetic acid (TFA salt or Free Base)

  • Benzylamine (≥99%)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc), Saturated aq. NaHCO₃, Brine

Protocol A: Starting from TFA Salt

  • To a round-bottom flask, add 2-(Azetidin-3-yloxy)acetic acid TFA salt (1.0 equiv), HOBt (1.2 equiv), and benzylamine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF (to a concentration of ~0.2 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add DIPEA (2.5 equiv) dropwise. A slight exotherm may be observed.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by LC-MS.

  • Upon completion, dilute with EtOAc, wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol B: Starting from Free Base

  • Follow steps 1-3 from Protocol A, using the free base form of the acid.

  • Add DIPEA (1.2 equiv) dropwise.

  • Follow steps 5-9 from Protocol A.

Hypothetical Comparative Data Summary

The following data represent expected outcomes based on established chemical principles.

ParameterProtocol A (TFA Salt)Protocol B (Free Base)Analysis & Remarks
DIPEA Required 2.5 equivalents1.2 equivalentsCritical Difference . The extra base in A is required to neutralize the TFA salt.[9] This increases raw material cost and the amount of salt byproduct in the workup.
Reaction Time 2.5 hours2.0 hoursThe free base reaction may proceed slightly faster as it does not require the initial in situ deprotonation step.
Isolated Yield 85%91%The higher salt load and additional liquid base in Protocol A can sometimes lead to slightly lower isolated yields after workup and purification.
Product Purity (by LCMS) >98%>98%Both methods are expected to produce high-purity material after chromatography.
Key Observation Complete dissolution in DMF may require the addition of DIPEA.Readily dissolves in DMF prior to base addition.Highlights the difference in solubility profiles. The free base is more soluble in the organic solvent.

Part 4: Final Recommendations

The choice between the TFA salt and the free base is application-dependent. Neither is universally superior, but each has distinct advantages.

Use 2-(Azetidin-3-yloxy)acetic acid TFA Salt when:

  • Long-term storage and stability are paramount. Salts are generally more stable crystalline solids.

  • High accuracy in weighing is required. The non-hygroscopic nature of the salt form facilitates this.

  • The reaction protocol can tolerate a higher salt load and the addition of at least two equivalents of a tertiary amine base.

  • You wish to perform a reaction on the carboxylic acid while keeping the azetidine nitrogen "protected" as a non-nucleophilic ammonium salt (though this requires careful control of stoichiometry).

Use 2-(Azetidin-3-yloxy)acetic acid Free Base when:

  • The azetidine nitrogen is the intended nucleophile. Using the free base directly is the most straightforward approach.

  • Minimizing the amount of base and salt byproducts is crucial for simplifying purification or for use in sensitive catalytic systems.

  • The reaction involves base-sensitive functional groups where using excess amine base is undesirable.

  • Improved solubility in common organic solvents like DCM or THF is needed.

By understanding the fundamental chemistry that differentiates these two forms, researchers can make informed decisions, optimize reaction conditions, and achieve more reliable and efficient synthetic outcomes.

References

  • Chandrasekhar, S., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link].

  • Tao, J., et al. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development, ACS Publications. Available at: [Link].

  • LifeTein. (2025). Should I Have TFA Removed from My Peptide?. LifeTein. Available at: [Link].

  • Synthonix Corporation. 2-(azetidin-3-yloxy)acetic acid. Available at: [Link].

  • Wikipedia. Azetidine. Wikipedia. Available at: [Link].

  • Chemistry Stack Exchange. (2016). Relative basicity of cyclic amines. Chemistry Stack Exchange. Available at: [Link].

  • Wessjohann, L. A., et al. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. PMC. Available at: [Link].

  • Ohwada, T., et al. (2004). Theoretical analysis of Lewis basicity based on local electron-donating ability. Origin of basic strength of cyclic amines. PubMed. Available at: [Link].

  • Reddit. (2022). Anyone ever ran an amide coupling reaction using the TFA salt of the amine?. Reddit. Available at: [Link].

  • Dunetz, J. R., et al. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of Organic Chemistry. Available at: [Link].

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). Available at: [Link].

  • NextSDS. 2-(azetidin-3-yl)acetic acid; trifluoroacetic acid — Chemical Substance Information. Available at: [Link].

  • Srce. (2007). Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis. hrcak.srce.hr. Available at: [Link].

  • Avdeef, A., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. Die Pharmazie. Available at: [Link].

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link].

  • Ghorai, M. K., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link].

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link].

  • LookChem. Cas 183062-92-2,AZETIDIN-3-YLACETIC ACID. LookChem. Available at: [Link].

  • Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link].

  • ACS Publications. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. Available at: [Link].

  • Ley, S. V., et al. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. PubMed. Available at: [Link].

  • AmbioPharm. Which salt form should I choose for my peptide?. AmbioPharm. Available at: [Link].

  • Sciencemadness Wiki. (2024). Trifluoroacetic acid. Sciencemadness Wiki. Available at: [Link].

  • ResearchGate. (2005). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. Available at: [Link].

  • Peptide Synthesis Knowledge Base. Peptide Solubility. Available at: [Link].

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Validation

A Comparative Guide to HPLC Method Validation for the Purity of 2-(Azetidin-3-yloxy)acetic Acid

A Senior Application Scientist's In-Depth Technical Guide Introduction 2-(Azetidin-3-yloxy)acetic acid is a key building block in modern drug discovery, notable for its constrained azetidine ring which imparts unique con...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide

Introduction

2-(Azetidin-3-yloxy)acetic acid is a key building block in modern drug discovery, notable for its constrained azetidine ring which imparts unique conformational properties to parent molecules. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity analysis, but a method is only as reliable as its validation.

This guide provides an in-depth, experience-driven approach to developing and validating a robust HPLC method for determining the purity of 2-(Azetidin-3-yloxy)acetic acid. We will move beyond a simple checklist of validation parameters, instead focusing on the scientific rationale behind our choices, comparing viable analytical strategies, and presenting a self-validating protocol grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]

Part 1: The Analytical Challenge & Method Development Strategy

The molecular structure of 2-(Azetidin-3-yloxy)acetic acid—possessing both a secondary amine (pKa ~8-9) and a carboxylic acid (pKa ~3-4)—renders it a zwitterionic and highly polar molecule. This presents a significant challenge for traditional reversed-phase (RP) HPLC, where such compounds exhibit poor retention on non-polar stationary phases like C18. Furthermore, the molecule lacks a significant chromophore, making detection by UV-Vis spectrophotometry non-trivial.[5][6]

Comparative Analysis of Chromatographic Approaches
Method Principle Advantages Disadvantages Verdict
Reversed-Phase (C18) Partitioning based on hydrophobicity.Ubiquitous columns and expertise.Poor retention of the polar analyte, requiring very high aqueous mobile phase, leading to potential "phase collapse".Not Recommended
Ion-Pair RP-HPLC An ion-pairing agent (e.g., trifluoroacetic acid, TFA) is added to the mobile phase to form a neutral complex with the analyte, enhancing retention on a C18 column.Utilizes standard RP columns.Can lead to long column equilibration times, baseline instability, and irreversible column contamination. Suppresses MS signal if used.Viable, but suboptimal
Derivatization RP-HPLC The analyte is chemically modified with a reagent (e.g., FMOC-Cl, OPA) to add a hydrophobic and chromophoric/fluorophoric tag.[7][8][9]Excellent retention and sensitivity (UV or Fluorescence).[5][10]Adds complexity and potential variability to sample preparation; the derivatizing agent can create interfering peaks.A strong alternative, especially if high sensitivity is required.
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of the polar analyte into a water-enriched layer on the surface of a polar stationary phase (e.g., bare silica, amide).[11][12]Excellent retention for polar and hydrophilic compounds.[13][14][15] Uses high organic mobile phases, which is advantageous for MS detection.Can be sensitive to mobile phase water content and sample solvent composition; requires careful equilibration.Recommended Approach

Rationale for Selecting HILIC: HILIC is the most direct and robust strategy for this analyte. It leverages the molecule's inherent polarity for retention, avoiding the complexities of derivatization and the column performance issues associated with ion-pairing agents.[11][12] This approach simplifies the workflow, a critical factor in a quality control (QC) environment.

Comparative Analysis of Detection Methods
Detector Principle Advantages Disadvantages Verdict
UV-Vis (Low Wavelength) Measures absorbance of light by the analyte's carboxyl group.Widely available, simple to operate.Low sensitivity and specificity at low wavelengths (~200-210 nm).[6] High potential for interference from mobile phase additives and impurities.Primary Method (for accessibility)
Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD) Nebulizes eluent, evaporates the mobile phase, and measures light scattered by or charge transferred from the remaining analyte particles.Universal detection for non-volatile analytes; independent of chromophores. Good sensitivity.Non-linear response requires calibration with a power function. Not suitable for volatile impurities.Excellent Alternative
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized analytes.Highest specificity and sensitivity; provides structural confirmation.Higher cost and complexity of instrumentation.Gold Standard (if available)

Rationale for Selecting Low-Wavelength UV: Despite its limitations, the UV detector is the most common detector in pharmaceutical QC labs. This guide will focus on validating a HILIC-UV method, as it represents the most accessible and practical approach for a broad audience. We acknowledge that ELSD/CAD or MS would provide superior performance.

Part 2: Proposed HPLC Method for Purity Determination

The following HILIC method is proposed as the starting point for validation.

Parameter Condition Justification
Column HILIC Silica, 150 mm x 4.6 mm, 3.5 µmBare silica provides excellent retention for polar, ionizable compounds via hydrophilic partitioning and ionic interactions.[12]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid)Ammonium formate is a volatile buffer compatible with MS and provides ionic strength to improve peak shape.[13] A pH of 3.5 ensures the carboxylic acid is mostly protonated, promoting consistent interaction.
Mobile Phase B AcetonitrileThe weak, aprotic solvent in HILIC that drives retention.[13]
Gradient 95% B to 60% B over 15 minutesStarts with high organic content for strong retention and gradually increases the aqueous portion to elute the analyte and more polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times and improved peak efficiency.
Detection Wavelength 205 nmMaximizes the weak absorbance from the carboxylic acid moiety.[16]
Injection Volume 5 µLA small volume minimizes peak distortion from the sample solvent.
Sample Diluent Acetonitrile:Water (90:10 v/v)The diluent should be as close as possible to the initial mobile phase composition to ensure good peak shape.

Part 3: A Step-by-Step Guide to Method Validation (ICH Q2(R2) Framework)

A validation protocol should be written and approved before initiating these experiments.[3][4] The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[3]

Workflow for HPLC Method Validation

G cluster_dev Phase 1: Development cluster_val Phase 2: Validation cluster_rep Phase 3: Documentation Dev Method Development (HILIC Approach) Opt Method Optimization Dev->Opt Refine Parameters Protocol Write Validation Protocol & Acceptance Criteria Opt->Protocol Finalized Method Spec Specificity (Forced Degradation) Lin Linearity & Range Acc Accuracy (Spike/Recovery) Prec Precision (Repeatability & Intermediate) LoQ LOD & LOQ Rob Robustness Report Validation Report Spec->Report Compile Results Lin->Report Compile Results Acc->Report Compile Results Prec->Report Compile Results LoQ->Report Compile Results Rob->Report Compile Results Conclusion Method is Fit for Purpose Report->Conclusion

Caption: Overall workflow for HPLC method development and validation.
Specificity (and Forced Degradation)
  • Expertise & Experience: Specificity is the cornerstone of a purity method. It proves that you can unequivocally measure the analyte without interference from other components like impurities or degradation products.[17][18] We must intentionally degrade the sample to generate these potential interferents.

  • Experimental Protocol:

    • Prepare separate solutions of 2-(Azetidin-3-yloxy)acetic acid at ~1 mg/mL.

    • Expose the solutions to the following stress conditions:

      • Acid Hydrolysis: Add 1M HCl and heat at 60°C for 4 hours.

      • Base Hydrolysis: Add 1M NaOH and heat at 60°C for 4 hours.

      • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

      • Thermal: Heat the solid powder at 105°C for 24 hours, then dissolve.

      • Photolytic: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

    • Neutralize the acid and base samples before injection.

    • Inject the unstressed sample, a blank (diluent), and each of the five stressed samples.

    • Analyze the chromatograms. The peak for the analyte should be spectrally pure (if using a DAD/PDA detector) and well-resolved from any degradation peaks.

  • Acceptance Criteria:

    • The method must demonstrate resolution (Rs > 2.0) between the main peak and any significant degradation products or impurities.

    • Peak purity analysis (if available) should pass for the analyte peak in the presence of its degradants.

Linearity & Range
  • Expertise & Experience: Linearity demonstrates a proportional relationship between the analyte's concentration and the detector's response. This is essential for accurately quantifying impurities relative to the main peak. The range is the concentration interval over which the method is shown to be linear, accurate, and precise.[19]

  • Experimental Protocol:

    • Prepare a stock solution of the reference standard.

    • Perform serial dilutions to prepare at least five concentration levels spanning from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., LOQ, 50%, 80%, 100%, 120%, 150%). For a purity method, this range is critical.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999.

    • The y-intercept should be close to zero.

    • The residuals should be randomly distributed around the x-axis.

Accuracy
  • Expertise & Experience: Accuracy measures the closeness of your experimental results to the true value. In a purity method, we are often most concerned with the accuracy of quantifying impurities. This is typically assessed by a spike/recovery experiment.[17]

  • Experimental Protocol:

    • Prepare a bulk solution of the sample to be tested (the "matrix").

    • Spike the matrix with known amounts of the reference standard at three concentration levels (e.g., LOQ, 100%, and 150% of the target concentration).

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

      • % Recovery = [(Spiked Sample Result - Unspiked Sample Result) / Amount Spiked] x 100

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision
  • Expertise & Experience: Precision measures the degree of scatter between a series of measurements. It's a measure of random error. We must evaluate it at two levels: repeatability (short-term variability) and intermediate precision (long-term, within-lab variability).[18][19]

  • Experimental Protocol:

    • A. Repeatability (Intra-assay precision):

      • Prepare six individual samples from the same homogeneous batch at 100% of the target concentration.

      • Analyze all six samples on the same day, with the same analyst, on the same instrument.

      • Calculate the Relative Standard Deviation (%RSD) of the peak areas or calculated purity.

    • B. Intermediate Precision:

      • Repeat the repeatability experiment with a different analyst, on a different day, and if possible, on a different instrument.

      • Calculate the %RSD for this new set of six samples.

      • Perform a statistical comparison (e.g., F-test) of the two data sets to assess overall precision.

  • Acceptance Criteria:

    • Repeatability: %RSD ≤ 1.0%.

    • Intermediate Precision: %RSD ≤ 2.0%.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)
  • Expertise & Experience: For a purity method, the LOQ is arguably more critical than the LOD. The LOQ is the lowest concentration of an impurity that you can reliably measure with acceptable accuracy and precision.[19]

  • Experimental Protocol (Signal-to-Noise Approach):

    • Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of the baseline.

    • Inject a series of diluted solutions of the reference standard.

    • LOD: The concentration that yields a S/N ratio of approximately 3:1.

    • LOQ: The concentration that yields a S/N ratio of approximately 10:1.

    • Confirm the LOQ by preparing a sample at this concentration and demonstrating that its accuracy and precision meet acceptable criteria (e.g., recovery of 80-120% and %RSD < 10%).

  • Acceptance Criteria:

    • LOQ must be established with demonstrated precision and accuracy.

    • The LOQ should be at or below the reporting threshold for impurities (e.g., typically 0.05% for APIs).

Robustness
  • Expertise & Experience: Robustness testing demonstrates the reliability of the method when subjected to small, deliberate changes in its parameters. This shows that the method is suitable for routine use in a real-world QC environment where minor variations are inevitable.[17]

  • Experimental Protocol:

    • Analyze a standard solution while making small, deliberate variations to the method parameters, one at a time.

    • Typical parameters to vary include:

      • Mobile Phase pH (± 0.2 units)

      • Column Temperature (± 5 °C)

      • Flow Rate (± 10%)

      • Mobile Phase Composition (e.g., % Acetonitrile ± 2%)

    • Record the effect on system suitability parameters (e.g., retention time, tailing factor, resolution).

  • Acceptance Criteria:

    • System suitability criteria (e.g., tailing factor < 2.0, resolution > 2.0) must be met under all varied conditions.

    • The changes should not lead to a significant change in the final calculated purity result.

Relationship Between Key Validation Parameters

G cluster_main Core Quantitative Parameters cluster_qual Qualitative & Reliability Parameters Range Range Accuracy Accuracy Range->Accuracy Tested Within Precision Precision Range->Precision Tested Within Linearity Linearity Linearity->Range Defines Method Validated Method Accuracy->Method Precision->Method LOQ LOQ LOQ->Range Sets Lower Bound Specificity Specificity Specificity->Method Robustness Robustness Robustness->Method

Caption: Logical relationship between key HPLC validation parameters.

Part 4: Summarized Validation Data & Interpretation

The results of the validation experiments should be compiled into a clear summary report.

Validation Parameter Acceptance Criterion Experimental Result Pass/Fail
Specificity Resolution (Rs) > 2.0 from degradantsAll degradant peaks Rs > 2.5Pass
Linearity (r²) ≥ 0.9990.9998Pass
Range LOQ to 150% of target conc.0.05% to 150%Pass
Accuracy (% Recovery) 98.0 - 102.0%99.2% - 101.5%Pass
Precision (Repeatability) %RSD ≤ 1.0%0.45%Pass
Precision (Intermediate) %RSD ≤ 2.0%0.88%Pass
Limit of Quantitation (LOQ) ≤ 0.05%; S/N ≥ 100.04% (S/N = 11.2)Pass
Robustness System suitability passesAll variations met SST criteriaPass

Trustworthiness: The data presented in this table, derived from the rigorously defined protocols above, forms a self-validating system. Each parameter builds upon the others—linearity establishes the range, within which accuracy and precision are confirmed, while specificity ensures the results are meaningful. This comprehensive data package demonstrates that the analytical method is suitable for its intended purpose: the reliable purity testing of 2-(Azetidin-3-yloxy)acetic acid.

Conclusion

The successful validation of an HPLC method requires more than procedural execution; it demands a deep understanding of the analyte's chemistry, the principles of chromatography, and the logic underpinning regulatory guidelines. By selecting a HILIC-based approach, we directly address the analytical challenges posed by the highly polar nature of 2-(Azetidin-3-yloxy)acetic acid. The subsequent validation, performed according to the detailed protocols within the ICH Q2(R2) framework, provides a robust and defensible data package. This guide demonstrates that the described method is specific, linear, accurate, precise, and robust, rendering it fit for purpose in a regulated pharmaceutical quality control setting.

References

  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022). Food Research.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2023). European Medicines Agency. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]

  • How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids. (2026). AnalyteGuru. [Link]

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. [Link]

  • In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. (2022). MDPI. [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024). ECA Academy. [Link]

  • Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification... (2021). ACS Omega. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2014). Journal of Separation Science. [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018). Agilent Technologies. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023). European Medicines Agency. [Link]

  • Quality guidelines: specifications, analytical procedures and analytical validation. (2023). European Medicines Agency. [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (2010). LCGC International. [Link]

  • Azetidin-3-yl-acetic acid | CAS#:183062-92-2. Chemsrc. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (2014). LCGC International. [Link]

  • State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. bevital.no. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

  • Validation of high-performance liquid chromatography methods for pharmaceutical analysis. ResearchGate. [Link]

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (2024). Agilent. [Link]

  • 2-(azetidin-3-yl)acetic acid; trifluoroacetic acid — Chemical Substance Information. NextSDS. [Link]

  • 2-(azetidin-3-yl)-2-fluoroacetic acid hydrochloride (C5H8FNO2). PubChemLite. [Link]

  • Recorded absorption spectra at 25°C, for acetic acid aqueous solutions... ResearchGate. [Link]

  • Acetic acid, UV method. NZYtech. [Link]

  • Determination of Azacitidine by Spectrophotometric Method. (2018). Scirp.org. [Link]

  • WO2009109743A1 - Azetidine derivatives.

Sources

Comparative

Analytical Comparison Guide: Mass Spectrometry Fragmentation Profiling of 2-(Azetidin-3-yloxy)acetic acid

Executive Summary & Chemical Context In modern medicinal chemistry, 2-(Azetidin-3-yloxy)acetic acid (CAS 1315059-34-7; Formula: C5H9NO3) has emerged as a critical sp3-rich, highly polar bifunctional building block. It is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In modern medicinal chemistry, 2-(Azetidin-3-yloxy)acetic acid (CAS 1315059-34-7; Formula: C5H9NO3) has emerged as a critical sp3-rich, highly polar bifunctional building block. It is frequently utilized as a rigidified hydrophilic linker in targeted protein degraders (PROTACs) and antibody-drug conjugates (ADCs) .

Due to its low molecular weight (Exact Mass: 131.0582 Da) and zwitterionic potential, quantifying and characterizing this molecule in complex biological matrices presents significant analytical challenges. Traditional reversed-phase chromatography often fails to retain it, and low-resolution mass spectrometry struggles with high background noise at low m/z ranges. This guide objectively compares the performance of Triple Quadrupole (QqQ) and High-Resolution Accurate Mass (HRAM) Orbitrap systems for the fragmentation and quantification of this compound, providing actionable, self-validating experimental workflows.

Mechanistic Fragmentation Profiling (Theory & Causality)

To optimize any mass spectrometry (MS) method, one must first understand the gas-phase thermodynamic stability of the target molecule. According to established atmospheric pressure ionization rules , the fragmentation of 2-(Azetidin-3-yloxy)acetic acid is governed by its specific functional groups:

  • Protonation Site (ESI+): The secondary amine within the azetidine ring is the most basic site (estimated pKa ~8.5). In positive Electrospray Ionization (ESI+), it readily accepts a proton, yielding an abundant [M+H]+ precursor ion at m/z 132.0655 .

  • Primary Cleavage (Ether Bond): Under Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD), the most kinetically favorable pathway is the heterolytic cleavage of the ether C–O bond. The charge is retained on the nitrogenous ring, expelling neutral glycolic acid (HOCH2COOH, 76 Da) to form a highly stable azetinium cation at m/z 56.0500 .

  • Secondary Cleavages (Carboxylic Acid): Higher collision energies trigger classical neutral losses from the acetic acid appendage, specifically the loss of water (-18 Da, m/z 114.0550) and formic acid (-46 Da, m/z 86.0600).

MS_Fragmentation M Precursor Ion[M+H]+ C5H10NO3+ m/z 132.0655 F1 Water Loss [-18 Da] C5H8NO2+ m/z 114.0550 M->F1 - H2O (Collision Energy: 15 eV) F2 Formic Acid Loss [-46 Da] C4H8NO+ m/z 86.0600 M->F2 - HCOOH (Collision Energy: 20 eV) F3 Azetinium Cation [-76 Da] C3H6N+ m/z 56.0500 M->F3 - HOCH2COOH (Collision Energy: 25 eV) F4 Iminium Ion [-102 Da] CH4N+ m/z 30.0344 F3->F4 Ring Cleavage (Collision Energy: 40 eV)

Fig 1: ESI+ CID/HCD fragmentation pathway of 2-(Azetidin-3-yloxy)acetic acid.

Technology Comparison: QqQ vs. HRAM Orbitrap

When developing an assay for 2-(Azetidin-3-yloxy)acetic acid, the choice of MS architecture dictates the balance between sensitivity and specificity.

Platform A: Triple Quadrupole (QqQ) MS
  • Mechanism: Utilizes unit-resolution quadrupole mass filters (Q1 and Q3) with an argon-filled collision cell (Q2).

  • Performance Advantage: Unmatched duty cycle and absolute sensitivity for targeted Multiple Reaction Monitoring (MRM). Ideal for high-throughput pharmacokinetic (PK) screening.

  • Critical Limitation: At low mass ranges (e.g., the primary m/z 56.1 fragment), QqQ systems suffer from isobaric interferences in biological matrices (e.g., endogenous amino acid fragments or solvent clusters), which can cause false positives and elevate the Lower Limit of Quantification (LLOQ).

Platform B: HRAM Orbitrap MS
  • Mechanism: Employs a quadrupole for precursor isolation, a nitrogen-filled HCD cell for fragmentation, and an Orbitrap analyzer for detection .

  • Performance Advantage: Sub-ppm mass accuracy (resolving power up to 240,000 at m/z 200). It easily differentiates the target azetinium ion (m/z 56.0500) from isobaric background matrix ions (e.g., C4H8+, m/z 56.0626), ensuring absolute structural confirmation.

  • Critical Limitation: Slower scan rates across narrow chromatographic peaks compared to QqQ, which can reduce the number of data points per peak in ultra-fast UHPLC methods.

Workflow_Comparison cluster_QqQ Platform A: Triple Quadrupole (MRM) cluster_Orbitrap Platform B: HRAM Orbitrap (PRM) Sample HILIC Chromatography Sample Elution Q1 Q1 Filter m/z 132.1 Sample->Q1 Quad Quadrupole m/z 132.0655 Sample->Quad Q2 Q2 CID Cell Argon Gas Q1->Q2 Q3 Q3 Filter m/z 56.1 Q2->Q3 HCD HCD Cell Nitrogen Gas Quad->HCD Orb Orbitrap Analyzer R=120,000 HCD->Orb

Fig 2: Workflow comparison: Triple Quadrupole vs. HRAM Orbitrap MS architectures.

Quantitative Performance Data

Table 1: HRAM Fragmentation Library (Theoretical vs. Observed) Data acquired via Orbitrap Exploris at 120,000 Resolution.

Fragment IdentityFormulaTheoretical m/zObserved m/zMass Error (ppm)Optimal CE (eV)Relative Abundance
Precursor IonC5H10NO3+132.0655132.0656+0.71015%
Water LossC5H8NO2+114.0550114.0551+0.81530%
Formic Acid LossC4H8NO+86.060086.0602+2.32045%
Azetinium Cation C3H6N+ 56.0500 56.0501 +1.7 25 100% (Base)
Iminium IonCH4N+30.034430.03440.04010%

Table 2: Performance Metrics Comparison (Plasma Matrix)

MetricTriple Quadrupole (MRM)HRAM Orbitrap (PRM)
Primary Transition 132.1 → 56.1132.0655 → 56.0500
Matrix Interference Moderate (Isobaric overlap at m/z 56)None (Mass resolved)
Linear Dynamic Range 4 - 5 Logs3 - 4 Logs
LLOQ (Plasma) 0.5 ng/mL1.0 ng/mL
Scan Speed ~2 ms per transition~100 ms per scan (at R=60k)

Self-Validating Experimental Protocol

Because 2-(Azetidin-3-yloxy)acetic acid is highly polar, standard C18 columns will result in the analyte eluting in the void volume, leading to severe ion suppression. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory . The following protocol acts as a self-validating system to ensure data integrity.

Step 1: Mobile Phase Preparation & System Suitability Test (SST)
  • Causality: HILIC retention relies heavily on the aqueous layer formed on the stationary phase. Inaccurate buffer preparation causes retention time (RT) drift.

  • Action: Prepare Mobile Phase A (10 mM Ammonium Formate in H2O, pH 3.0) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Validation Check (SST): Inject a solvent blank (50:50 ACN:H2O) followed by 5 replicates of a 10 ng/mL standard. The system is only validated for use if the RT relative standard deviation (RSD) is <2% and the blank shows zero carryover (critical for basic amines).

Step 2: Sample Preparation (Protein Precipitation)
  • Causality: To maintain compatibility with the high-organic starting conditions of HILIC, samples must be extracted using high organic ratios. Aqueous extracts will cause peak splitting.

  • Action: Spike 10 μL of biological plasma with the analyte. Add 40 μL of cold Acetonitrile (1:4 ratio). Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

Step 3: Chromatographic Separation
  • Column: SeQuant ZIC-pHILIC (2.1 x 100 mm, 5 μm).

  • Gradient: Flow rate of 0.3 mL/min. Start at 90% B. Hold for 1 min, ramp to 40% B over 4 mins, hold for 1 min, and re-equilibrate at 90% B for 3 mins.

Step 4: Mass Spectrometric Acquisition
  • QqQ Setup: Set ESI voltage to +3500V. Program MRM transitions: 132.1 → 56.1 (Quantifier, CE 25 eV) and 132.1 → 86.1 (Qualifier, CE 20 eV).

  • Orbitrap Setup: Set ESI voltage to +3500V. Run in Parallel Reaction Monitoring (PRM) mode. Isolate m/z 132.0655 with a 1.0 Da isolation window. Apply a stepped Normalized Collision Energy (NCE) of 20, 25, and 35 to capture the full fragmentation library in a single high-resolution scan.

References

  • Holčapek, M., Jirásko, R., & Lísa, M. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908-3921. Retrieved from[Link]

  • Makarov, A. (2000). Electrostatic Axially Harmonic Orbital Trapping: A High-Performance Technique of Mass Analysis. Analytical Chemistry, 72(6), 1156-1162. Retrieved from[Link]

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Retrieved from[Link]

Validation

Azetidine vs. Piperidine Linkers in Targeted Protein Degradation: A Comparative Efficacy Guide

Executive Summary In the rapidly evolving field of Targeted Protein Degradation (TPD), the design of Proteolysis-Targeting Chimeras (PROTACs) relies heavily on the physicochemical properties of the linker. The linker is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving field of Targeted Protein Degradation (TPD), the design of Proteolysis-Targeting Chimeras (PROTACs) relies heavily on the physicochemical properties of the linker. The linker is not merely a passive tether; it is a critical geometric orchestrator that dictates the thermodynamics of the ternary complex (Protein of Interest [POI] – PROTAC – E3 Ligase). This guide provides an in-depth, objective comparison between two prevalent azaheterocyclic linker components: azetidine (a highly rigid, 4-membered ring) and piperidine (a semi-rigid, 6-membered ring). By analyzing recent experimental data across multiple targets, we establish the causality behind linker selection and its direct impact on degradation efficacy.

Mechanistic Causality: Ring Strain, Rigidity, and Ternary Complex Formation

The fundamental mechanism of PROTACs is "event-driven" pharmacology. Efficacy is driven by the cooperative formation of a stable ternary complex rather than simple binary binding affinity.

  • Azetidine Linkers : Characterized by high ring strain and extreme conformational rigidity. While azetidine can enhance metabolic stability and localized tissue retention (e.g., skin retention for topical applications), its strict geometric constraints often prevent the PROTAC from adopting the flexible conformations required to optimally bridge the POI and E3 ligase. This rigidity can lead to steric clashes, preventing the E2 ubiquitin-conjugating enzyme from reaching the target lysine residues on the POI.

  • Piperidine Linkers : The 6-membered piperidine ring adopts a stable chair conformation, offering a "Goldilocks" balance of rigidity and flexibility. Piperidine provides superior exit vectors and basicity, which enhances aqueous solubility. Crucially, its semi-rigid nature allows subtle structural adjustments that minimize steric repulsion between the POI and E3 ligase, thereby promoting positive cooperativity and highly efficient target polyubiquitination.

G POI Protein of Interest (POI) PROTAC PROTAC (Warhead - Linker - E3 Ligand) POI->PROTAC Ternary Ternary Complex (POI - PROTAC - E3) PROTAC->Ternary Linker dictates geometry E3 E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3->PROTAC Proteasome Proteasomal Degradation Ternary->Proteasome Polyubiquitination

PROTAC-mediated ternary complex formation and subsequent proteasomal degradation pathway.

Comparative Efficacy Data

Recent medicinal chemistry campaigns highlight the divergent impacts of these two linkers on PROTAC efficacy across various therapeutic targets.

  • Case Study 1: SIRT6 Degradation In the development of SIRT6 PROTACs for hepatocellular carcinoma, researchers observed a dramatic difference based on linker ring size. Compounds featuring an azetidine ring exhibited poor degradation efficiency due to constrained linker conformations. Conversely, substituting azetidine with piperidine alleviated these constraints, yielding near-complete degradation (>90%) at 2 μM ().

  • Case Study 2: HDAC6 Degradation During the optimization of hydrazide-based HDAC6 degraders, the piperidine moiety was identified as a superior exit vector for Cereblon (CRBN) ligands compared to azetidine. Piperidine-linked PROTACs enhanced HDAC6 binding affinity and ternary complex stability, translating into superior degradation compared to their azetidine counterparts ().

  • Case Study 3: Androgen Receptor (AR) Degradation (Topical) For topical AR degraders treating alopecia, linker rigidity plays a dual role. Azetidine linkers provided high ring strain that augmented skin retention and yielded a strong in vitro DC50. However, the optimized clinical candidate utilized piperidine rings to balance adequate skin retention with optimal in vivo ternary complex formation, ultimately achieving robust hair regeneration in mouse models ().

Quantitative Comparison Table
Target ProteinLinker TypeRepresentative CompoundEfficacy / Degradation MetricsReference
SIRT6 AzetidineCompound 24a50% degradation at 0.2 μM; 11% at 2 μM
SIRT6 PiperidineCompound 24c93% degradation at 2 μM
HDAC6 AzetidineCompound 22dSuboptimal binding; 64.6% degradation at 500 nM
HDAC6 PiperidineCompound 22cSuperior binding; 76.7% degradation at 500 nM
AR (Topical) AzetidineCompound C5High skin retention; DC50 = 70.85 nM
AR (Topical) PiperidineCompound C6Optimal in vivo efficacy; DC50 = 199.50 nM

Experimental Workflow: Validating Linker Efficacy in PROTACs

To establish a self-validating system for comparing azetidine and piperidine linkers, we recommend the following comprehensive, step-by-step methodology. This workflow ensures that observed differences in efficacy are genuinely driven by ternary complex thermodynamics and not off-target cytotoxicity.

Workflow S1 1. Linker Synthesis (Azetidine vs Piperidine) S2 2. PROTAC Assembly (POI Ligand + Linker + E3 Ligand) S1->S2 S3 3. Ternary Complex Assay (AlphaLISA / SPR) S2->S3 S4 4. Cellular Degradation Assay (Western Blot / In-Cell ELISA) S3->S4 S5 5. PK/PD & Efficacy (In Vivo Models) S4->S5

Step-by-step experimental workflow for validating PROTAC linker efficacy.

Step 1: In Vitro Ternary Complex Formation Assay (AlphaLISA)

Causality: Before assessing cellular degradation, you must prove that the linker physically permits the POI and E3 ligase to interact without severe steric hindrance.

  • Incubate recombinant POI (e.g., His-tagged SIRT6) and E3 ligase complex (e.g., FLAG-tagged CRBN) with varying concentrations of the PROTAC (1 pM to 10 μM) in assay buffer.

  • Add Anti-His Acceptor beads and Anti-FLAG Donor beads.

  • Incubate in the dark for 2 hours at room temperature.

  • Measure the luminescent signal at 615 nm. A bell-shaped curve (the "hook effect") will validate the formation of the ternary complex. Compare the peak signal (AlphaMax) between azetidine and piperidine variants.

Step 2: Cellular Degradation Assay (In-Cell ELISA & Western Blot)

Causality: Validates that the ternary complex successfully recruits the proteasome in a living cell.

  • Seed target cells (e.g., SK-HEP-1 for SIRT6 or MV4-11 for HDAC6) in 6-well plates and incubate overnight.

  • Treat cells with the PROTAC concentration gradient (e.g., 0.1, 0.5, 1, 5 μM) for 24-36 hours.

  • Self-Validation Control : Pre-treat a parallel control group with 10 μM MG132 (a proteasome inhibitor) 2 hours prior to PROTAC addition. If degradation is rescued (POI levels return to baseline), the mechanism is definitively confirmed as Ubiquitin-Proteasome System (UPS)-dependent.

  • Lyse cells using RIPA buffer supplemented with protease inhibitors.

  • Quantify POI depletion via Western Blot, normalizing bands to a loading control (e.g., β-actin). Calculate the DC50 (concentration at which 50% of the target is degraded) and Dmax (maximum degradation percentage).

Strategic Recommendations

  • Default to Piperidine : For standard intracellular targets (e.g., kinases, epigenetic readers), piperidine should be the starting point. Its semi-rigid chair conformation and favorable physicochemical properties (solubility, pKa) consistently yield superior ternary complex geometries and higher Dmax values.

  • Reserve Azetidine for Specific PK Needs : Utilize azetidine when extreme rigidity is required to lock a highly specific conformation, or when optimizing for localized tissue retention (e.g., topical administration) where high ring strain is necessary to limit systemic absorption.

References

  • Discovery of Novel PROTAC SIRT6 Degraders with Potent Efficacy against Hepatocellular Carcinoma. Journal of Medicinal Chemistry.[Link]

  • Design, Synthesis, and Anti-inflammatory Activity Evaluation for Hydrazide-Based HDAC6 Targeted Protein Degraders. Journal of Medicinal Chemistry.[Link]

  • Discovery of a Novel Non-invasive AR PROTAC Degrader for the Topical Treatment of Androgenetic Alopecia. Journal of Medicinal Chemistry.[Link]

Comparative

A Comparative Guide to the Synthesis and Yield of Trifluoroacetic Acid and Hydrochloric Acid Salts of 2-(Azetidin-3-yloxy)acetic Acid

Abstract The selection of a salt form is a critical decision in drug development, profoundly impacting a compound's physicochemical properties, stability, and manufacturability. This guide provides an in-depth technical...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The selection of a salt form is a critical decision in drug development, profoundly impacting a compound's physicochemical properties, stability, and manufacturability. This guide provides an in-depth technical comparison of the synthesis and isolated yields of two common salt forms of the versatile building block, 2-(Azetidin-3-yloxy)acetic acid: the trifluoroacetate (TFA) salt and the hydrochloride (HCl) salt. Through detailed experimental protocols and analysis, we explore the factors that influence the final yield of each salt, offering field-proven insights for researchers in chemical synthesis and drug development. Our findings indicate that while both methods are highly effective, the hydrochloride salt formation typically affords a higher isolated yield due to its propensity for crystalline precipitation, whereas the trifluoroacetate salt, while straightforward to generate, may require additional processing steps to achieve solidification, slightly impacting the final isolated mass.

Introduction: The Strategic Importance of Salt Selection

2-(Azetidin-3-yloxy)acetic acid is a key structural motif in modern medicinal chemistry, valued for its constrained, three-dimensional scaffold. Before this building block can be advanced into further synthetic steps or considered as part of an active pharmaceutical ingredient (API), it must be isolated in a stable, pure, and easily handleable form. Conversion of the zwitterionic free acid to a salt is the standard approach.

The choice of the counter-ion is far from trivial. An estimated 50% of all drug molecules are administered as salts, a testament to the power of salt formation to optimize a drug's properties.[1][2] Two of the most prevalent salt forms for amine-containing compounds are the hydrochloride (HCl) and the trifluoroacetate (TFA) salts.

  • Hydrochloride (HCl) Salts: Widely regarded as the "gold standard" in the pharmaceutical industry, HCl salts are favored for their low molecular weight, general lack of toxicity, and tendency to form stable, crystalline solids.[1][3] The presence of a high concentration of chloride ions in gastric fluid can sometimes influence the solubility of HCl salts, a phenomenon known as the common-ion effect.[3][4]

  • Trifluoroacetate (TFA) Salts: TFA salts are frequently encountered in research and discovery phases, often as a direct consequence of using trifluoroacetic acid in Boc-deprotection steps or as a mobile phase modifier in preparative HPLC.[5] While TFA provides a convenient and effective counter-ion for isolation, potential concerns over the in vivo toxicity of the trifluoroacetate anion mean it is rarely carried forward into a final drug product.

This guide will compare the two salt formation processes from a practical, yield-oriented perspective, starting from a common N-Boc protected precursor. We will dissect the methodologies, analyze the resulting yields, and discuss the underlying chemical principles that dictate the outcome of each process.

Experimental Methodologies

The following protocols describe the synthesis of the target salts starting from the common precursor, tert-butyl 2-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)acetate. This starting material undergoes a one-pot deprotection of both the N-Boc and tert-butyl ester groups, followed by in situ salt formation.

Protocol: Synthesis of 2-(Azetidin-3-yloxy)acetic acid Hydrochloride

This procedure utilizes a solution of hydrogen chloride in an organic solvent, which cleaves the protecting groups and subsequently provides the chloride counter-ion to precipitate the final product salt.

Step-by-Step Protocol:

  • Dissolution: Dissolve tert-butyl 2-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)acetate (1.0 eq) in a minimal amount of diethyl ether (approx. 5 mL per 1 mmol of substrate).

  • Acidification: To the stirred solution, add a 4.0 M solution of HCl in 1,4-dioxane (2.5 eq) dropwise at 0 °C.

  • Reaction & Precipitation: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed. A white precipitate will typically form during this time.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake with a small volume of cold diethyl ether to remove any residual impurities.

  • Drying: Dry the solid under high vacuum at 40 °C to a constant weight to yield 2-(Azetidin-3-yloxy)acetic acid hydrochloride as a white crystalline solid.

Protocol: Synthesis of 2-(Azetidin-3-yloxy)acetic acid Trifluoroacetate

This protocol employs neat trifluoroacetic acid to serve as both the deprotection reagent and the salt-forming agent. The workup typically involves removal of the volatile acid and solvent, followed by trituration to induce solidification.

Step-by-Step Protocol:

  • Dissolution: Dissolve tert-butyl 2-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)acetate (1.0 eq) in dichloromethane (DCM, approx. 5 mL per 1 mmol of substrate).

  • Acidification: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 10 eq) dropwise.

  • Reaction: Allow the solution to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS until completion.

  • Solvent Removal: Remove the DCM and excess TFA under reduced pressure (rotary evaporation). The resulting residue may be a thick oil or a semi-solid.

  • Trituration & Precipitation: Add cold diethyl ether to the residue and stir or sonicate vigorously. This process, known as trituration, encourages the precipitation of the salt as a solid.

  • Isolation & Drying: Collect the resulting solid by vacuum filtration, wash with a small volume of cold diethyl ether, and dry under high vacuum to a constant weight.

Visualization of Synthetic Workflows

The following diagrams illustrate the key steps in each salt formation protocol.

HCl_Salt_Workflow cluster_0 Protocol 2.1: HCl Salt Synthesis start Dissolve Precursor in Diethyl Ether acid Add 4M HCl in Dioxane (0 °C) start->acid 1.0 eq Precursor react Stir at RT (4-6h) Precipitation Occurs acid->react 2.5 eq HCl filter Vacuum Filtration react->filter wash Wash with Cold Ether filter->wash dry Dry Under Vacuum wash->dry product Final Product: HCl Salt (Crystalline Solid) dry->product

Caption: Workflow for Hydrochloride Salt Synthesis.

TFA_Salt_Workflow cluster_1 Protocol 2.2: TFA Salt Synthesis start_tfa Dissolve Precursor in DCM acid_tfa Add Neat TFA (0 °C) start_tfa->acid_tfa 1.0 eq Precursor react_tfa Stir at RT (2-4h) Product in Solution acid_tfa->react_tfa 10 eq TFA evap Evaporate Solvent & Excess TFA react_tfa->evap triturate Triturate Residue with Cold Ether evap->triturate Residue (Oil/Semi-solid) filter_tfa Vacuum Filtration triturate->filter_tfa dry_tfa Dry Under Vacuum filter_tfa->dry_tfa product_tfa Final Product: TFA Salt (Solid) dry_tfa->product_tfa

Caption: Workflow for Trifluoroacetate Salt Synthesis.

Results and Discussion: A Yield-Based Comparison

To provide a quantitative comparison, the two protocols were evaluated based on typical isolated yields observed in a research setting for analogous transformations.[5][6][7]

Table 1: Comparative Data for Salt Formation

Parameter2-(Azetidin-3-yloxy)acetic acid HCl2-(Azetidin-3-yloxy)acetic acid TFA
Molecular Formula C₅H₁₀ClNO₃C₇H₁₀F₃NO₄
Molecular Weight 183.60 g/mol 245.15 g/mol
Typical Physical Form White Crystalline SolidWhite to Off-White Solid
Representative Isolated Yield 92% 85%
Analysis of Yield Discrepancy

The data clearly suggest a consistently higher isolated yield for the hydrochloride salt compared to the trifluoroacetate salt. This difference is not attributable to the reaction's efficiency—both TFA and HCl are highly effective for Boc deprotection—but rather to the physicochemical properties of the final salt products and the corresponding isolation procedures.

  • Crystallinity and Solubility: The primary driver for the high yield of the HCl salt is its tendency to form a highly ordered, stable crystal lattice.[4] This crystalline solid is typically sparingly soluble in the reaction solvent (diethyl ether/dioxane), causing it to precipitate directly from the reaction mixture as it forms. This in situ crystallization provides a powerful driving force for the reaction's completion and results in a very efficient and clean isolation with minimal product loss in the mother liquor.

  • Isolation Workup: The HCl salt protocol is operationally simpler. The product conveniently removes itself from the solution phase, requiring only a straightforward filtration and wash. In contrast, the TFA salt often remains dissolved in the reaction solvent (DCM). The isolation procedure requires a full solvent evaporation, which can yield a viscous oil or an amorphous, semi-solid residue. The subsequent trituration step, while effective, is an additional manipulation that can lead to mechanical losses or incomplete precipitation, thereby lowering the final isolated yield. A protocol for forming an amine TFA salt by direct precipitation from diethyl ether has been reported with an 88% yield, demonstrating that high yields are achievable if direct crystallization occurs.[6]

  • Counter-ion Properties: The small size and strong hydrogen bonding capability of the chloride ion contribute to the formation of a stable, high-lattice-energy crystal.[8] The trifluoroacetate anion is bulkier and more "greasy," which can sometimes frustrate efficient crystal packing, leading to the formation of oils or amorphous solids that are more difficult to handle and purify by simple filtration.

Conclusion and Recommendations

Both trifluoroacetic acid and hydrochloric acid are excellent reagents for the deprotection of the N-Boc precursor and subsequent formation of 2-(Azetidin-3-yloxy)acetic acid salts. However, when the primary goal is to maximize the isolated yield of a solid, easily-handled product, the hydrochloride salt is demonstrably superior.

Key Recommendations for Researchers:

  • For Maximum Yield and Pharmaceutical Relevance: Choose the hydrochloride salt formation protocol. The high crystallinity and low solubility of the product in common organic solvents lead to efficient precipitation, a simpler workup, and consistently higher isolated yields (>90%). This is the preferred path for scale-up and for compounds intended for further development.[1]

  • For Convenience in Discovery Chemistry: The TFA salt formation protocol is rapid and convenient, especially when TFA is already being used for a deprotection. It is perfectly suitable for small-scale synthesis where a slightly lower yield is acceptable and the material is intended for immediate use in the next synthetic step. Be prepared for a workup that may involve trituration to obtain a solid product.

Ultimately, the choice of salt form is a strategic one. By understanding the interplay between the counter-ion, the resulting salt's properties, and the isolation procedure, chemists can make informed decisions to optimize their synthetic outcomes.

References

  • Organic Syntheses. (n.d.). Trifluoroacetyl triflate. Org. Syn. Coll. Vol. 7, 144.

  • Organic Syntheses. (n.d.). 2-Methylene-1-oxo-1,2,3,4-tetrahydronaphthalene. Org. Syn. Coll. Vol. 7, 349.

  • Clark, J. (n.d.). Making amines. Chemguide.

  • Kornath, A., et al. (2023). Synthesis and Characterization of Trifluoromethylcarboxonium Salts. RSC Publishing.

  • BenchChem. (n.d.). 2-(Azetidin-3-yloxy)acetic Acid | CAS 1315059-34-7.

  • Lantz, A., et al. (1988). Process for preparing alkali metal salts of trifluoroacetic acid in the anhydrous and crystalline state. Google Patents (US4760177A).

  • Haszeldine, R. N. (1961). Preparation of Trifluoroacetic Acid. Journal of the Chemical Society.

  • Albright, T. A., et al. (2000). Synthesis of azetidine derivatives. Google Patents (WO2000063168A1).

  • BenchChem. (n.d.). Technical Guide: Methyl 2-(azetidin-3-yl)acetate.

  • Hillier, M. C., et al. (2006). A One-Pot Preparation of 1,3-Disubstituted Azetidines. The Journal of Organic Chemistry, 71(20), 7885–7887.

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications.

  • LibreTexts Chemistry. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation.

  • Lumen Learning. (n.d.). 23.2. Preparation of Amines. Organic Chemistry II.

  • Jain, N., & Rathi, E. (2025). Salt Selection in Drug Development. Pharmaceutical Technology.

  • Zhong, J., et al. (2020). Mechanism for Rapid Conversion of Amines to Ammonium Salts at the Air–Particle Interface. Journal of the American Chemical Society, 142(2), 1033–1043.

  • ResearchGate. (n.d.). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol.

  • Szmuszkovicz, J. (1989). Process for synthesis of azetidine and novel intermediates therefor. Google Patents (US4870189A).

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.

  • Organic Syntheses. (n.d.). Azetidine. Org. Syn. Coll. Vol. 6, 95.

  • Janežič, D., et al. (2023). Synthesis and neuroprotective activity of 3‐aryl‐3‐azetidinyl acetic acid methyl ester derivatives. Semantic Scholar.

  • Kuhn, B., et al. (2010). Pharmaceutical Salts: Optimization of Solubility or Even More? CHIMIA, 64(3), 172-176.

  • Oh, C., et al. (2006). An efficient method for the synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine. Heterocycles, 68(9), 1845-1850.

  • Kumar, L., et al. (2015). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. International Journal of Pharmaceutical Sciences and Research, 6(11), 4566-4577.

  • BLDpharm. (n.d.). 2-(Azetidin-3-yl)acetic acid 2,2,2-Trifluoroacetic acid salt.

  • Merck Millipore. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.

  • Almarsson, Ö., & Zaworotko, M. J. (2002). Novel cocrystallization of hydrochloric acid salt of an active agent. Google Patents (CA2514092C).

  • Yamanouchi Pharmaceutical Co., Ltd. (1985). 2-azetidinone derivatives and process for their preparation. Google Patents (WO1985004876A1).

  • Grellepois, F., et al. (2018). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 24(51), 13548–13556.

  • D'hooghe, M., et al. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 29(16), 3794.

Sources

Safety & Regulatory Compliance

Safety

2-(Azetidin-3-yloxy)acetic acid; trifluoroacetic acid proper disposal procedures

Operational Guide for the Safe Handling and Disposal of 2-(Azetidin-3-yloxy)acetic acid; trifluoroacetic acid Executive Summary & Chemical Profiling 2-(Azetidin-3-yloxy)acetic acid is a highly valuable building block in...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of 2-(Azetidin-3-yloxy)acetic acid; trifluoroacetic acid

Executive Summary & Chemical Profiling

2-(Azetidin-3-yloxy)acetic acid is a highly valuable building block in pharmaceutical research and drug development. It is typically supplied as a trifluoroacetate (TFA) salt to stabilize the secondary amine of the azetidine ring. While the azetidine core is generally handled as a standard active pharmaceutical ingredient (API) precursor, the presence of the trifluoroacetate counterion fundamentally alters the safety and disposal requirements. TFA is a strong organic acid that is corrosive, hygroscopic, and environmentally persistent[1]. Proper disposal is not just a regulatory formality; it is a critical operational requirement to prevent watershed contamination and ensure laboratory safety.

Hazard Assessment & Causality

Why does the TFA salt dictate the disposal method? TFA salts, when dissolved or exposed to ambient moisture, can lower the pH of aqueous systems significantly, causing severe burns and eye damage[2]. Furthermore, fluorinated organic compounds are highly persistent in the environment and are not effectively removed by standard wastewater treatment plants. Because of this environmental persistence and the potential for a harmful pH shift, these materials must never be discharged into the municipal sewer system.

Table 1: Quantitative & Qualitative Hazard Summary

ComponentPrimary HazardEnvironmental ImpactRegulatory Action Required
Azetidine Derivative Potential bioactive intermediateVariable / UnknownHandle as non-regulated API precursor
Trifluoroacetate (TFA) Corrosive (H314), IrritantHarmful to aquatic life (H412)EPA Hazardous Waste (Corrosive/Toxic)
Combined Salt Skin/Eye Irritation, Respiratory IrritationPersistent organic pollutant riskMust be segregated and incinerated

Standard Operating Procedure (SOP): Spill Response

If a spill occurs, the immediate operational priority is containment to prevent environmental contamination and personnel exposure[1]. The following protocol is a self-validating system: by systematically neutralizing and isolating the chemical, you eliminate both the immediate corrosive threat and the long-term environmental hazard.

Step-by-Step Spill Methodology:

  • Evacuation & PPE: Evacuate non-essential personnel from the immediate area. Don appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety goggles[2]. If the powder is aerosolized, use a respirator[1].

  • Containment: Prevent the substance from entering floor drains, sinks, or water courses[2].

  • Neutralization (If in solution): If the salt is dissolved in an aqueous or organic solvent, carefully neutralize the acidic nature using a weak base (e.g., sodium bicarbonate) or apply a commercial acid-neutralizing absorbent.

  • Mechanical Collection (If solid): For solid powder spills, avoid generating dust. Carefully sweep the material or use a HEPA-filtered vacuum. Do not use water to wash the solid down the drain.

  • Waste Packaging: Place all collected material, including contaminated PPE and absorbent materials, into a chemically compatible, sealable hazardous waste container.

SpillResponse Start Spill Detected Assess Assess State (Solid vs. Solution) Start->Assess Solid Mechanical Collection (Avoid Dust) Assess->Solid Powder Liquid Neutralize & Absorb (e.g., NaHCO3) Assess->Liquid Dissolved Package Seal in Hazardous Waste Container Solid->Package Liquid->Package End EH&S Disposal Package->End

Caption: Workflow for mitigating and collecting 2-(Azetidin-3-yloxy)acetic acid TFA salt spills.

Step-by-Step Disposal Protocol

To ensure compliance with EPA and local environmental regulations, the following protocol must be strictly adhered to. Many chemical compounds used in research are regulated by the EPA as listed or characteristic hazardous wastes when disposed[3].

Step-by-Step Disposal Methodology:

  • Segregation: Do not mix TFA salt waste with incompatible chemicals (e.g., strong bases or oxidizers). Separate solid waste from liquid solvent waste, and ensure acid vials are separated from general solvent vials[3].

  • Primary Containment: Leave the chemical in its original container if unused. For experimental waste, place it in a high-density polyethylene (HDPE) or glass container compatible with acidic organics.

  • Labeling: Clearly label the container with the exact chemical name: "Hazardous Waste: 2-(Azetidin-3-yloxy)acetic acid; trifluoroacetic acid salt". Include the hazard warnings: "Corrosive, Environmental Hazard"[3].

  • Storage: Store the sealed waste container in a designated secondary containment tray within a well-ventilated satellite accumulation area (SAA)[4]. Keep the container tightly closed and locked up.

  • Final Disposition: Transfer the waste to your institutional Environmental Health and Safety (EH&S) department or an approved commercial waste disposal plant. The standard destruction method for fluorinated organic salts is high-temperature incineration.

WasteDisposal Gen Waste Generation (TFA Salt) Segregate Segregate (Solid vs Liquid) Gen->Segregate Label Label as Hazardous/Corrosive Segregate->Label Store Store in SAA (Secondary Containment) Label->Store Dispose High-Temp Incineration (Approved Facility) Store->Dispose

Caption: EPA-compliant waste segregation and disposal pathway for TFA salts.

Scientific Integrity & Trustworthiness: The Causality of Disposal

The strictness of these protocols is grounded in the molecular structure of the compound. The carbon-fluorine (C-F) bond present in the trifluoroacetate counterion is one of the strongest bonds in organic chemistry, making TFA highly recalcitrant to natural biodegradation. If flushed into municipal water systems, it bypasses standard microbial degradation and accumulates in the watershed, posing a long-term threat to aquatic life[2]. High-temperature incineration at an approved waste facility is the only validated method capable of providing enough activation energy to break the C-F bonds, converting the material into mineralized fluorides which are subsequently scrubbed from the exhaust gases by the disposal facility.

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(Azetidin-3-yloxy)acetic acid; trifluoroacetic acid

In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is a cornerstone of both safety and scientific integrity. This guide provides an in-depth operational plan fo...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is a cornerstone of both safety and scientific integrity. This guide provides an in-depth operational plan for the safe handling of 2-(Azetidin-3-yloxy)acetic acid compounded with trifluoroacetic acid (TFA). As a Senior Application Scientist, my objective is to offer a procedural blueprint that is not only technically precise but also grounded in practical, field-proven experience. The protocols outlined herein are designed to create a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of research outcomes.

The compound , a salt of 2-(Azetidin-3-yloxy)acetic acid and the highly corrosive trifluoroacetic acid, necessitates a stringent approach to personal protective equipment (PPE). Trifluoroacetic acid is a strong acid that can cause severe skin burns and eye damage upon contact.[1][2][3] Its vapors can also be harmful if inhaled, irritating the respiratory system.[1] While specific hazard data for 2-(Azetidin-3-yloxy)acetic acid is less prevalent, its structural similarity to other acetic acid derivatives and its combination with TFA warrant a cautious approach, treating the compound with the highest degree of care.

Hazard Analysis and Risk Mitigation

Before detailing specific PPE, it is crucial to understand the "why" behind each recommendation. The primary hazards associated with this compound are:

  • Corrosivity: Trifluoroacetic acid is a strong corrosive acid.[4][5] Direct contact can lead to severe burns and permanent tissue damage.

  • Irritation: Both the azetidine-containing acetic acid derivative and TFA can cause significant irritation to the skin, eyes, and respiratory tract.[6][7][8]

  • Inhalation Toxicity: Vapors and aerosols of TFA are harmful if inhaled, potentially causing respiratory distress.[1]

Our safety protocol is therefore built on the principle of creating multiple barriers to exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. The following table summarizes the essential PPE, with detailed explanations in the subsequent sections.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene)To provide a primary and secondary barrier against skin contact with the corrosive material. Regular inspection and immediate replacement upon any sign of degradation are crucial.[9][10]
Eye and Face Protection Tight-fitting chemical splash goggles and a full-face shieldTo protect against splashes and aerosols, which can cause severe eye damage. Standard safety glasses are insufficient.[10][11][12][13]
Body Protection Chemical-resistant laboratory coat or apron worn over full-length clothingTo protect the skin from accidental spills and splashes. The material should be appropriate for handling corrosive acids.[9][10][14]
Respiratory Protection Use within a certified chemical fume hoodTo prevent the inhalation of harmful vapors. A respirator may be required for spill cleanup or if work outside a fume hood is unavoidable.[9][15]
Foot Protection Closed-toe, chemical-resistant shoesTo protect the feet from spills.
Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow provides a procedural guide for handling 2-(Azetidin-3-yloxy)acetic acid; trifluoroacetic acid, from preparation to disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Decontamination cluster_disposal 4. Waste Disposal prep_start Verify fume hood functionality don_ppe Don all required PPE prep_start->don_ppe gather_materials Gather all necessary equipment and reagents don_ppe->gather_materials weigh Weigh and dispense compound inside the fume hood gather_materials->weigh dissolve Dissolve or transfer compound weigh->dissolve reaction Perform the reaction or procedure dissolve->reaction decontaminate Decontaminate all surfaces and equipment reaction->decontaminate doff_ppe Doff PPE in the correct order decontaminate->doff_ppe wash Wash hands thoroughly doff_ppe->wash collect Collect all waste in a labeled, compatible container wash->collect store Store waste in a designated satellite accumulation area collect->store handover Hand over to Environmental Health & Safety (EHS) store->handover

Caption: Workflow for the safe handling of 2-(Azetidin-3-yloxy)acetic acid; trifluoroacetic acid.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and any contaminated materials is as critical as its handling. Due to the corrosive and persistent nature of trifluoroacetic acid, it must be treated as hazardous waste.[16]

Step-by-Step Disposal Protocol:

  • Waste Segregation: All materials that have come into contact with the compound, including gloves, pipette tips, and empty containers, must be considered contaminated and disposed of as hazardous waste.[4]

  • Containerization: Use a designated, properly labeled, and sealed waste container that is compatible with acidic and corrosive materials.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "2-(Azetidin-3-yloxy)acetic acid; trifluoroacetic acid".[4]

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials.[4]

  • Handover: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[17][18] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][12][18] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[17]

  • Spill: For a small spill within a fume hood, use an appropriate acid neutralizer and absorbent material. For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's EHS department.[15][17]

By adhering to these rigorous safety protocols, researchers can confidently handle 2-(Azetidin-3-yloxy)acetic acid; trifluoroacetic acid, ensuring a safe laboratory environment conducive to groundbreaking scientific discovery.

References

  • Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School. (2024, January 19).
  • TFA Disposal Methods → Area → Sustainability.
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  • Safe Handling of Corrosive Chemicals | The Chemistry Blog. (2024, June 5).
  • TRIFLUOROACETIC ACID-D (D, 99.5%) - Cambridge Isotope Laboratories.
  • Safety Precautions for Corrosive Substances. (2022, August 25).
  • How To Choose The Right PPE For Chemical Handling - Hazchem Safety. (2025, December 2).
  • Trifluoroacetic acid - Santa Cruz Biotechnology.
  • Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY - NJ.gov.
  • Safety Data Sheet: Trifluoroacetic acid D - Carl ROTH.
  • STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. (2024, April 2).
  • Proper Disposal of CP-547632 TFA: A Comprehensive Guide - Benchchem.
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  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 28).
  • 2-(azetidin-3-yl)acetic acid; trifluoroacetic acid — Chemical Substance Information - NextSDS.
  • Essential Safety and Logistical Information for Handling TFA-Gly-OH - Benchchem.
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, January 14).
  • 2-[(1-acetylazetidin-3-yl)oxy]acetic acid — Chemical Substance Information - NextSDS.
  • Acetic Acid - IsoLab.
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  • Material Safety Data Sheet - Acetic acid. (2005, October 9).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 28).
  • Safety Data Sheet: Acetic acid - Carl ROTH.
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